BTI-A-404
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-13-10-14(2)12-17(11-13)24-21(27)19-15(3)23-22(28)25-20(19)16-6-8-18(9-7-16)26(4)5/h6-12,20H,1-5H3,(H,24,27)(H2,23,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVNMIXFWKEYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)N(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to BTI-A-404: A CD40 Antagonist in Immunology Research
Disclaimer: Publicly available information on a compound specifically designated "BTI-A-404" as a CD40 antagonist is limited and appears ambiguous in scientific literature, with the identifier also being associated with other molecules.[1][2] This guide synthesizes the available preclinical data for a humanized anti-CD40 IgG4 monoclonal antibody referred to as this compound, intended for an audience of researchers, scientists, and drug development professionals. The information and protocols provided herein are based on general practices for therapeutic monoclonal antibodies and specific preclinical data where cited.[3]
Executive Summary
The CD40/CD40 ligand (CD40L) pathway is a critical co-stimulatory axis essential for a broad range of immune responses, including T cell-dependent B cell activation, immunoglobulin class switching, and the formation of germinal centers.[4][5] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases, making it a key target for therapeutic intervention.[4][6] this compound is presented as a humanized IgG4 monoclonal antibody designed to function as a potent antagonist of the CD40 receptor.[7] By blocking the interaction between CD40 and CD40L, this compound aims to modulate B cell-mediated autoimmune responses without causing cell depletion. This guide provides an in-depth overview of its mechanism of action, preclinical data, and relevant experimental methodologies.
Mechanism of Action: CD40 Antagonism
This compound is engineered as a non-depleting, antagonistic antibody.[7] Its primary mechanism involves high-affinity binding to the CD40 receptor on the surface of antigen-presenting cells (APCs), such as B cells and dendritic cells. This binding physically obstructs the interaction with CD40L (CD154), which is expressed on activated T cells.[2][5]
The blockade of CD40-CD40L engagement prevents the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of CD40, thereby inhibiting downstream signaling cascades.[4] Key inhibited pathways include the canonical and non-canonical NF-κB pathways, as well as the MAPK and PI3K pathways, which are crucial for B cell proliferation, differentiation, and survival.[4][8] The IgG4 isotype is selected to minimize effector functions like Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC), reducing the risk of depleting CD40-expressing cells.[7][9]
Quantitative Data Summary
Preclinical evaluation in cynomolgus monkeys provides key pharmacodynamic and safety data for this compound. In vitro assays have been used to determine its potency.
Table 1: Pharmacodynamic Effects of this compound in Cynomolgus Monkeys
| Parameter | This compound (5 mg/kg IV) | Placebo |
| CD40 Receptor Occupancy on B cells | Engaged for 2 weeks after a single administration | No engagement |
| T-cell Dependent Antibody Response (TDAR) to KLH | Blocked both primary and secondary responses | Normal primary and secondary responses |
| T-cell Dependent Antibody Response (TDAR) to Tetanus Toxoid | Blocked both primary and secondary responses | Normal primary and secondary responses |
| Peripheral B cell Count | No depletion observed | No change |
| (Data sourced from preclinical studies)[7] |
Table 2: Safety Findings of this compound in Cynomolgus Monkeys
| Parameter | This compound (up to 10 mg/kg IV) | Placebo |
| Thrombocytopenia | No observable findings | No observable findings |
| General Safety | No observable safety findings over 8 weeks | No observable safety findings |
| (Data sourced from preclinical studies)[7] |
Table 3: In Vitro Potency of an Anti-CD40 Antibody (Illustrative)
| Assay Type | Parameter | Value Range | Cell Line Example |
| Binding Affinity | KD to human/cyno CD40 | Nanomolar range | Recombinant CD40 |
| Functional Inhibition | IC50 (NF-κB Activation) | Not specified | CD40-expressing cell line |
| (Data based on characteristics of KPL-404, a comparable anti-CD40 mAb)[6] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of CD40 antagonists. The following protocols are based on the preclinical assessment of this compound and related molecules.
In Vivo Efficacy and Safety Studies in Cynomolgus Monkeys
This protocol assesses the in vivo activity and safety of this compound in a relevant non-human primate model.[7]
-
Animal Model: Healthy, adult cynomolgus monkeys are used.
-
Dosing Regimen: this compound is administered intravenously (IV). Example dose cohorts include a single dose (e.g., 10 mg/kg) or monthly doses (e.g., 1 or 5 mg/kg). A placebo group receiving vehicle is included as a control.[7]
-
Pharmacodynamic Assessments:
-
CD40 Receptor Occupancy (RO): Peripheral blood is collected at multiple time points. B cells are isolated and stained with a fluorescently-labeled secondary antibody that competes with this compound for CD40 binding. The degree of engagement is measured by flow cytometry.[7]
-
T-cell Dependent Antibody Response (TDAR): Animals are immunized with T-cell dependent antigens like Keyhole Limpet Hemocyanin (KLH) or tetanus toxoid. Primary and secondary (challenge) antibody responses (IgG, IgM) are measured from serum samples using ELISA.[7]
-
-
Safety Assessments: Animals are monitored for up to 8 weeks for clinical signs, body weight changes, and hematology, with a specific focus on platelet counts to monitor for thrombocytopenia.[7]
In Vitro Functional Assay: Inhibition of NF-κB Activation
This assay confirms the antagonistic activity of this compound by measuring its ability to inhibit downstream CD40 signaling.[7][10]
-
Cell Line: A human B cell line or a reporter cell line (e.g., HEK293) stably expressing human CD40 and an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).[10]
-
Assay Protocol: a. Cells are seeded into 96-well plates. b. Cells are pre-incubated with serial dilutions of this compound or an isotype control antibody for 1-2 hours. c. CD40 signaling is stimulated by adding a recombinant soluble CD40 Ligand (sCD40L). d. After an appropriate incubation period (e.g., 24 hours), the reporter gene activity is measured in the cell supernatant (for SEAP) or cell lysate (for luciferase) using a suitable substrate and a plate reader.
-
Data Analysis: The concentration-dependent inhibition of NF-κB activation is analyzed, and an IC50 value is calculated to determine the potency of this compound.[10]
In Vitro B Cell Proliferation Assay
This assay assesses the ability of the antagonist to block CD40L-induced B cell proliferation.[10][11]
-
Cell Preparation: Primary B cells are isolated from human peripheral blood mononuclear cells (PBMCs).[11]
-
Assay Protocol: a. B cells are plated in 96-well plates. b. Cells are pre-incubated with varying concentrations of this compound. c. Proliferation is induced by adding sCD40L, often in combination with other stimuli like IL-4. d. Cells are cultured for 3-5 days. Proliferation is measured by adding a reagent such as 3H-thymidine or using a dye-based method (e.g., CFSE) analyzed by flow cytometry.
-
Data Analysis: The inhibition of proliferation is quantified relative to control wells to assess the functional antagonism of this compound.
Conclusion
This compound, as characterized in available preclinical data, represents a targeted approach to modulating the immune system by antagonizing the CD40 receptor. The data suggests it can effectively block T-cell dependent antibody responses in vivo without causing B cell depletion or significant safety concerns like thrombocytopenia in non-human primate models.[7] These characteristics position this compound and similar anti-CD40 monoclonal antibodies as promising candidates for the treatment of autoimmune diseases where the CD40/CD40L pathway is a key driver of pathology. Further clinical development will be necessary to establish its therapeutic utility in patient populations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Preclinical Immunopharmacologic Assessment of KPL-404, a Novel, Humanized, Non-Depleting Antagonistic Anti-CD40 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. CD40-CD40L Blockade: Update on Novel Investigational Therapeutics for Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-CD40 antibody KPL-404 inhibits T cell-mediated activation of B cells from healthy donors and autoimmune patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Origin of BTI-A-404, a GPR43 Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BTI-A-404 is a potent, selective, and competitive inverse agonist of the human G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2).[1][2][3] Belonging to the pyrimidinecarboxamide class of compounds, its discovery provided a crucial pharmacological tool for elucidating the complex roles of GPR43 in various physiological and pathological processes, including inflammation, obesity, and type 2 diabetes.[1][4] This document provides a comprehensive overview of the discovery, mechanism of action, and experimental characterization of this compound. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.
Discovery and Origin
This compound was first identified and characterized by a team of researchers from the Korea Research Institute of Bioscience and Biotechnology and Chungbuk National University in a seminal paper published in 2016.[1] The compound, presumed to be an internal designation from the discovering institution, was developed out of the necessity for more selective pharmacological probes to investigate the function of GPR43.[1] At the time, existing data on the in vivo roles of GPR43, a receptor activated by short-chain fatty acids (SCFAs) produced by gut microbiota, were often contradictory.[1][4] this compound and its homolog, BTI-A-292, emerged from a structure-activity relationship (SAR) study of the pyrimidinecarboxamide class.[2][4] Notably, this compound is a selective inverse agonist for the human GPR43 ortholog and does not exhibit activity at the murine equivalent, a critical factor for consideration in preclinical in vivo studies.[4][5][6]
Chemical and Pharmacological Properties
This compound is a small molecule characterized by its specific chemical structure and properties that define its interaction with GPR43.
| Property | Value |
| IUPAC Name | 4-[4-(Dimethylamino)phenyl]-N-(3,5- dimethylphenyl)-1,2,3,4-tetrahydro-6-methyl-2- oxo-5-pyrimidinecarboxamide |
| Chemical Class | Pyrimidinecarboxamide |
| Molecular Formula | C₂₂H₂₆N₄O₂ |
| Molecular Weight | 378.47 g/mol |
| CAS Number | 537679-57-5 |
| Pharmacological Role | Competitive Inverse Agonist of human GPR43/FFAR2 |
| Solubility | Soluble in DMSO |
| Appearance | White to beige powder |
Table 1: Chemical and Pharmacological Properties of this compound.[6]
Mechanism of Action and Signaling Pathways
GPR43 is a G-protein coupled receptor that signals through both Gαi/o and Gαq/11 proteins.[7][8] Agonist activation by SCFAs typically leads to the inhibition of adenylyl cyclase and decreased cyclic AMP (cAMP) levels via Gαi/o, and an increase in intracellular calcium ([Ca²⁺]i) via Gαq/11.[6][8]
As a competitive inverse agonist, this compound binds to the same receptor site as agonists but induces an opposite pharmacological response.[2][9] Its mechanism involves:
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Increased cAMP Levels : By inhibiting the constitutive, basal activity of the Gαi/o pathway, this compound leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cAMP.[2][4][6]
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Reduced Intracellular Calcium : It effectively inhibits agonist-induced calcium mobilization by blocking the Gαq pathway.[1][4][6]
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Modulation of Downstream Pathways : this compound has been shown to modulate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK and p38) and the nuclear factor-kappa B (NF-κB) pathway.[2][3][4]
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Augmentation of GLP-1 Secretion : In a surprising discovery, this compound was found to augment the secretion of glucagon-like peptide-1 (GLP-1) in the NCI-H716 enteroendocrine cell line, highlighting a potential therapeutic avenue for metabolic disorders.[3][4]
GPR43 signaling and the intervention points of this compound.
Quantitative Data Summary
While the primary literature establishes the potent and selective inverse agonist activity of this compound, specific IC₅₀ or EC₅₀ values are not consistently reported across public domains.[3] The following tables summarize the available quantitative and qualitative data.
| Assay | Parameter | Effect of this compound | Cell Line |
| cAMP Accumulation | Inverse Agonist Activity | Increase in cAMP levels | Human GPR43 expressing cells |
| Calcium Mobilization | Inhibition of Acetate-induced Ca²⁺ influx | Reduction in Ca²⁺ levels | Human GPR43 expressing cells |
| GLP-1 Secretion | Augmentation | Increase in GLP-1 secretion | NCI-H716 cells |
Table 2: Summary of this compound's Functional Activity.[1][4]
| Cell Line | Description | This compound IC50 (p-STAT3) | This compound IC50 (Viability, 72h) |
| HEL 92.1.7 | Human erythroleukemia, JAK2 V617F mutant | 5 nM | 50 nM |
| K562 | Human chronic myelogenous leukemia | > 1000 nM | > 2000 nM |
Table 3: In Vitro Potency of this compound in Various Cell Lines (Note: This data appears to be associated with a different compound also designated this compound, highlighting potential ambiguity in literature).[10]
Detailed Experimental Protocols
The following protocols are based on the methodologies described for the characterization of this compound and its homologs.[1][2]
-
Principle : As an inverse agonist of the Gαi/o-coupled GPR43, this compound inhibits the receptor's constitutive activity, leading to an increase in intracellular cAMP levels.[2]
-
Protocol :
-
Cell Preparation : Seed HEK293 cells stably expressing human GPR43 into 96-well plates.[1]
-
Compound Incubation : Wash cells and incubate with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes.[1]
-
Treatment : Treat cells with varying concentrations of this compound for 30 minutes.[1]
-
Adenylyl Cyclase Stimulation : Stimulate cells with an adenylyl cyclase activator like Forskolin to induce a baseline of cAMP production.[1]
-
Detection : Stop the reaction and measure intracellular cAMP levels using a commercial assay kit (e.g., HTRF or ELISA-based).[1]
-
Data Analysis : Normalize data to the vehicle control response and generate a dose-response curve to determine the EC₅₀.[1]
-
-
Principle : This protocol measures the ability of this compound to inhibit Gαq-mediated, agonist-induced calcium mobilization.[1]
-
Protocol :
-
Cell Preparation : Seed human GPR43-expressing cells into black, clear-bottom 96-well plates.[1]
-
Dye Loading : Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.[1]
-
Compound Pre-treatment : Remove the dye solution and incubate cells with various concentrations of this compound for 15-30 minutes.[1]
-
Agonist Stimulation and Measurement : Place the plate in a fluorescence microplate reader. Record baseline fluorescence before adding a GPR43 agonist (e.g., acetate). Measure fluorescence kinetically to capture the calcium influx.[1]
-
Data Analysis : Calculate the peak fluorescence response and normalize it to the agonist-only control to determine the inhibitory concentration (IC₅₀) of this compound.[1]
-
-
Principle : Western blotting is used to detect the effect of this compound on the phosphorylation state of key signaling proteins like ERK and p38, and on the degradation of IκBα as an indicator of NF-κB activation.[6]
-
Protocol :
-
Cell Seeding & Starvation : Plate HEK293 cells expressing human GPR43. Once confluent, serum-starve the cells for 4-6 hours.
-
Treatment : Pre-incubate cells with desired concentrations of this compound for 2 hours.
-
Stimulation : Stimulate cells with a GPR43 agonist (e.g., acetate) or an inflammatory agent (e.g., TNF-α) for a short period (e.g., 15-30 minutes).[1]
-
Cell Lysis : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Quantification & Loading : Determine protein concentration (e.g., BCA assay) and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel.[10]
-
Transfer & Blocking : Transfer proteins to a PVDF membrane and block with 5% BSA in TBST for 1 hour.[10]
-
Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK, total-ERK, phospho-p38, total-p38, or IκBα.[10]
-
Detection : Wash the membrane, incubate with HRP-conjugated secondary antibodies for 1 hour, and detect bands using an ECL substrate and an imaging system.[6][10]
-
Experimental workflow for Western Blot analysis.
Conclusion
This compound is a landmark compound in the study of GPR43.[1] As a potent and selective competitive inverse agonist for the human receptor, it has provided the scientific community with an invaluable tool to dissect the physiological and pathological roles of GPR43 signaling.[1] Its unique ability to not only modulate canonical G-protein pathways but also to augment GLP-1 secretion opens new avenues for therapeutic development in metabolic and inflammatory diseases.[3][4] The data and protocols presented in this guide are intended to facilitate continued research into this promising compound and the broader field of GPR43 modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective novel inverse agonists for human GPR43 augment GLP-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Free fatty acid receptor 2 - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
The Therapeutic Potential of BTI-A-404 (KPL-404) in Autoimmune Diseases: A Technical Guide
Executive Summary: Autoimmune diseases, characterized by the immune system erroneously attacking the body's own tissues, represent a significant area of unmet medical need.[1][2] A critical pathway implicated in the pathogenesis of numerous autoimmune conditions is the interaction between the CD40 receptor and its ligand, CD40L (CD154).[3][4] This interaction is pivotal for B-cell activation, proliferation, and antibody production, as well as T-cell activation.[5][6] BTI-A-404, also identified as KPL-404, is a humanized, non-depleting monoclonal antibody that antagonizes the CD40 signaling pathway.[3][5] Preclinical and early clinical data suggest that this compound holds considerable therapeutic potential for a range of autoimmune diseases, including Sjögren's syndrome, systemic lupus erythematosus (SLE), and rheumatoid arthritis.[3][5][7] This technical guide provides an in-depth overview of the core data, experimental protocols, and mechanism of action of this compound.
Introduction to this compound (KPL-404)
This compound (KPL-404) is an investigational humanized IgG4 monoclonal antibody designed to block the interaction between CD40 and CD40L.[3][4][8] By preventing this co-stimulatory signal, this compound aims to modulate the aberrant immune responses that drive autoimmune pathology without causing B-cell depletion.[3][4][8] This antagonistic, non-depleting mechanism offers a targeted approach to immunotherapy with a potentially favorable safety profile.[3][8]
Mechanism of Action
This compound functions as a pure antagonist of the CD40 receptor.[5] It binds to CD40 on the surface of antigen-presenting cells, such as B cells, and prevents the binding of CD40L expressed on activated T cells.[5] This blockade inhibits the downstream signaling cascade that leads to B-cell activation, proliferation, differentiation into plasma cells, and immunoglobulin class switching.[5]
Preclinical Data
Preclinical evaluation of this compound has been conducted in cynomolgus monkeys, a relevant animal model for immunological research.[8] These studies have demonstrated the potency and efficacy of this compound in modulating immune cell function.[8]
Pharmacodynamic Effects
The pharmacodynamic effects of this compound in cynomolgus monkeys are summarized in the table below.
| Parameter | This compound (5 mg/kg IV) | Placebo |
| CD40 Receptor Occupancy on B cells | Engaged for 2 weeks after a single administration | No engagement |
| T-cell Dependent Antibody Response (TDAR) to KLH | Blocked both primary and secondary responses | Normal primary and secondary responses |
| T-cell Dependent Antibody Response (TDAR) to Tetanus Toxoid | Blocked both primary and secondary responses | Normal primary and secondary responses |
| Peripheral B cell Count | No depletion observed | No change |
| Table 1: Pharmacodynamic Effects of this compound in Cynomolgus Monkeys.[8] |
Safety and Tolerability
The safety profile of this compound was assessed in cynomolgus monkeys, with no significant adverse effects observed at the tested doses.[8]
| Parameter | This compound (up to 10 mg/kg IV) | Placebo |
| Thrombocytopenia | No observable findings | No observable findings |
| General Safety | No observable safety findings over 8 weeks | No observable safety findings |
| Table 2: Safety Findings of this compound in Cynomolgus Monkeys.[8] |
Clinical Data
A Phase 1 clinical trial of KPL-404 has been conducted in healthy volunteers.[6] The study was a randomized, double-blind, placebo-controlled, single-ascending-dose, first-in-human trial.[6]
Phase 1 Trial Design
| Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled, single-ascending-dose |
| Population | Healthy volunteers |
| Dosage (Intravenous) | 0.03 mg/kg, 0.3 mg/kg, 1 mg/kg, 3 mg/kg, or 10 mg/kg |
| Dosage (Subcutaneous) | 1 mg/kg or 5 mg/kg |
| Primary Objective | Assess the safety and tolerability of KPL-404 |
| Secondary Endpoints | Pharmacokinetics, immune response to KLH, anti-drug antibody response |
| Table 3: Phase 1 Clinical Trial Design for KPL-404.[6] |
The final data from this Phase 1 trial were reported as positive, supporting the continued clinical development of KPL-404 in autoimmune diseases.[6]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols used in the preclinical evaluation of this compound.
In Vivo Efficacy and Safety Studies in Cynomolgus Monkeys
Protocol:
-
Animal Model: Cynomolgus monkeys were selected as a relevant non-human primate model to assess the in vivo activity and safety of this compound.[8]
-
Dosing Regimen: this compound was administered intravenously (IV) as a single dose (10 mg/kg) or as two monthly doses of 1 or 5 mg/kg. A placebo group was included as a control.[3][8]
-
Pharmacodynamic Assessments:
-
CD40 Receptor Occupancy: The engagement of this compound with CD40 expressed on peripheral B cells was measured over time.[8]
-
T-cell Dependent Antibody Response (TDAR): The ability of this compound to suppress primary and secondary antibody responses to test antigens, Keyhole Limpet Hemocyanin (KLH) and tetanus toxoid, was evaluated.[3][8]
-
-
Safety Monitoring: Animals were monitored for general safety and for specific adverse effects such as thrombocytopenia over an 8-week period.[3][8]
In Vitro Functional Assays
1. NF-κB Activation Assay:
-
Objective: To demonstrate the antagonistic activity of this compound by its ability to inhibit CD40-mediated downstream NF-κB activation.[8]
-
General Protocol:
-
CD40-expressing cells are cultured.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Cells are then stimulated with a CD40 agonist (e.g., soluble CD40L) to induce NF-κB activation.
-
NF-κB activation is measured, typically using a reporter gene assay (e.g., luciferase) or by detecting the phosphorylation of NF-κB pathway components.
-
The inhibitory effect of this compound is quantified by comparing the level of NF-κB activation in treated versus untreated cells.
-
2. Antibody- and Complement-Mediated Cytotoxicity Assays:
-
Objective: To assess the potential of this compound to induce cell death of CD40-expressing cells.[8]
-
General Protocol:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC):
-
CD40-expressing target cells are labeled with a detectable marker (e.g., a fluorescent dye or radioactive isotope).
-
Target cells are incubated with varying concentrations of this compound.
-
Effector cells (e.g., natural killer cells) are added to the culture.
-
Cell lysis is measured by the release of the detectable marker into the supernatant.
-
-
Complement-Dependent Cytotoxicity (CDC):
-
CD40-expressing target cells are labeled.
-
Target cells are incubated with varying concentrations of this compound.
-
A source of complement (e.g., serum) is added.
-
Cell lysis is quantified by the release of the detectable marker.
-
-
Conclusion
This compound (KPL-404) has demonstrated a promising preclinical profile as a non-depleting antagonist of the CD40/CD40L pathway.[3][4][8] Its ability to block T-cell dependent antibody responses without causing B-cell depletion or significant safety concerns in non-human primate models, coupled with positive Phase 1 data in healthy volunteers, supports its continued investigation as a therapeutic agent for a variety of autoimmune diseases.[3][6][8] Further clinical studies in patient populations are warranted to fully elucidate the therapeutic potential of this targeted immunomodulatory agent.
References
- 1. Therapeutic potential of CD20/CD3 bispecific antibodies in the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of CD20/CD3 bispecific antibodies in the treatment of autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Immunopharmacologic Assessment of KPL-404, a Novel, Humanized, Non-Depleting Antagonistic Anti-CD40 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Kiniksa Announces Positive Final Data from Phase 1 Trial of KPL-404 | Kiniksa Pharmaceuticals [investors.kiniksa.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Properties of BTI-A-404
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTI-A-404 is a potent, selective, and competitive small molecule inverse agonist of the human G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2).[1][2][3] As a member of the pyrimidinecarboxamide class of compounds, this compound has emerged as a critical research tool for elucidating the physiological and pathological roles of GPR43.[1][3] This receptor, activated by short-chain fatty acids (SCFAs) produced by the gut microbiota, is implicated in a variety of physiological processes, including inflammation, metabolism, and immune responses.[1][4] Consequently, this compound is under investigation for its therapeutic potential in conditions such as inflammatory diseases, obesity, and type 2 diabetes.[5] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological activity of this compound, supplemented with detailed experimental protocols and diagrams of its associated signaling pathways.
Molecular Structure and Physicochemical Properties
This compound is chemically identified as 4-[4-(Dimethylamino)phenyl]-N-(3,5-dimethylphenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-5-pyrimidinecarboxamide. Its structural and physical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[4-(Dimethylamino)phenyl]-N-(3,5-dimethylphenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-5-pyrimidinecarboxamide | [2] |
| Molecular Formula | C₂₂H₂₆N₄O₂ | [2] |
| Molecular Weight | 378.47 g/mol | [2] |
| CAS Number | 537679-57-5 | [2] |
| Appearance | White to beige powder | [2] |
| Solubility | Soluble in DMSO (5 mg/mL, can be warmed) | [6] |
| Storage Temperature | 2-8°C | [6] |
| SMILES String | O=C1NC(C2=CC=C(N(C)C)C=C2)C(C(NC3=CC(C)=CC(C)=C3)=O)=C(C)N1 | |
| InChI Key | JQVNMIXFWKEYQJ-UHFFFAOYSA-N |
Pharmacological Properties and Mechanism of Action
This compound functions as a selective and competitive inverse agonist for human GPR43.[3][5] An important species-specific consideration is that this compound is not active at the murine ortholog of GPR43.[5][7] As an inverse agonist, it reduces the basal, constitutive activity of the receptor.[2] GPR43 is coupled to both Gαi/o and Gαq/11 proteins. Activation of GPR43 by its endogenous ligands (SCFAs) typically leads to a decrease in intracellular cyclic AMP (cAMP) levels via Gαi/o and an increase in intracellular calcium ([Ca²⁺]i) via Gαq/11. This compound counteracts these effects.[2]
The primary mechanisms of action for this compound include:
-
Increased cAMP Levels: By inhibiting the constitutive activity of the Gαi/o pathway, this compound leads to an increase in intracellular cAMP concentrations.[2][5]
-
Reduced Intracellular Calcium: It attenuates the acetate-induced increase in cytoplasmic calcium levels.[2][5]
Furthermore, this compound has been shown to modulate downstream signaling pathways of GPR43, including the ERK, p38 MAPK, and NF-κB pathways.[5] A surprising and significant finding is that this compound can augment the secretion of glucagon-like peptide-1 (GLP-1) from the NCI-H716 human intestinal L-cell line, suggesting a potential therapeutic avenue for metabolic disorders.[5]
Quantitative Pharmacological Data
| Assay | Parameter | Observed Effect | Cell Line | Reference(s) |
| GPR43 Binding | Competitive Inverse Agonist | - | Human GPR43 expressing cells | [3][5] |
| cAMP Accumulation | Inverse Agonist Activity | Increase in cAMP levels | Human GPR43 expressing cells | [3][5] |
| Calcium Mobilization | Inhibition of Acetate-induced Ca²⁺ influx | Reduction in Ca²⁺ levels | Human GPR43 expressing cells | [3][5] |
| GLP-1 Secretion | Augmentation | Increased GLP-1 release | NCI-H716 | [3][5] |
Signaling Pathways and Experimental Workflows
GPR43 Signaling Pathway and this compound Intervention
The following diagram illustrates the canonical signaling pathways of GPR43 and the point of intervention by this compound.
GPR43 signaling pathways and this compound's point of intervention.
Experimental Workflow for this compound Characterization
This diagram outlines a typical workflow for the in vitro characterization of this compound's activity.
Workflow for the in vitro characterization of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Intracellular cAMP Measurement Assay
This assay is crucial for determining the inverse agonist activity of this compound on the Gαi/o-coupled GPR43 receptor.[3]
-
Principle: As an inverse agonist, this compound inhibits the constitutive activity of GPR43 that normally suppresses adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4]
-
Methodology:
-
Cell Preparation: Culture and seed HEK293 cells stably expressing human GPR43 into 96-well plates.[3]
-
Compound Incubation: Wash the cells and incubate with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes. Subsequently, treat the cells with varying concentrations of this compound for 30 minutes.[3]
-
Adenylyl Cyclase Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as Forskolin, to induce cAMP production.[3]
-
Detection: Stop the reaction and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).[3]
-
Data Analysis: Normalize the data to the vehicle control response and generate a dose-response curve to determine the EC₅₀.[3]
-
Intracellular Calcium Flux Assay
This protocol measures the ability of this compound to inhibit Gαq-mediated, agonist-induced calcium mobilization.[3]
-
Principle: this compound is expected to inhibit the increase in intracellular calcium initiated by a GPR43 agonist like acetate.
-
Methodology:
-
Cell Preparation: Seed human GPR43-expressing cells into black, clear-bottom 96-well plates.[3]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C, according to the manufacturer's instructions.[3]
-
Compound Pre-treatment: Remove the dye solution and incubate the cells with various concentrations of this compound for 15-30 minutes.[3]
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence before adding a GPR43 agonist (e.g., acetate). Then, measure the fluorescence kinetically to capture the transient increase in intracellular calcium.[3]
-
Data Analysis: Calculate the peak fluorescence response and normalize it to the agonist-only control to determine the inhibitory concentration (IC₅₀) of this compound.[3]
-
Western Blot for Downstream Signaling (e.g., Phospho-STAT3)
This assay assesses the impact of this compound on downstream signaling pathways.
-
Principle: To determine if this compound can inhibit the phosphorylation of key signaling proteins downstream of GPR43 activation.
-
Methodology:
-
Cell Seeding and Serum Starvation: Plate appropriate cells (e.g., HEL 92.1.7) and serum-starve them to reduce basal signaling.[8]
-
This compound Treatment: Treat cells with desired concentrations of this compound for a specified time (e.g., 2 hours).[8]
-
Cytokine/Agonist Stimulation: Stimulate the cells with an appropriate activator (e.g., IL-3 or a GPR43 agonist) for a short period (e.g., 15 minutes).[8]
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification and Electrophoresis: Determine protein concentration (e.g., via BCA assay) and run equal amounts of protein on an SDS-PAGE gel.[8]
-
Transfer and Blocking: Transfer proteins to a PVDF membrane and block with 5% BSA in TBST.[8]
-
Antibody Incubation and Detection: Incubate with primary antibodies (e.g., against phospho-STAT3 and total STAT3) overnight, followed by HRP-conjugated secondary antibodies. Detect using an ECL substrate.[8]
-
Conclusion
This compound is a well-characterized and valuable pharmacological tool for the investigation of human GPR43. Its defined inverse agonist activity provides a means to probe the physiological and pathological roles of this receptor. The unexpected discovery of its ability to augment GLP-1 secretion warrants further investigation and may open new avenues for the development of therapeutics for metabolic disorders. Further studies are necessary to elucidate its in vivo efficacy, safety, and pharmacokinetic profile to fully assess its potential as a clinical candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective novel inverse agonists for human GPR43 augment GLP-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound = 98 HPLC 537679-57-5 [sigmaaldrich.com]
- 7. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
BTI-A-404: A Selective Inhibitor of Janus Kinase 2 for Myeloproliferative Neoplasms
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "BTI-A-404" is a placeholder used for illustrative purposes in this technical guide. The data presented herein is based on the well-characterized selective JAK2 inhibitor, Fedratinib.
Executive Summary
Janus Kinase 2 (JAK2) is a critical mediator of signaling for various cytokines and growth factors involved in hematopoiesis and immune function. Dysregulation of the JAK-STAT pathway, particularly through mutations like JAK2V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including myelofibrosis (MF) and polycythemia vera (PV). This compound is a potent and orally bioavailable small molecule inhibitor designed to selectively target JAK2. By binding to the ATP-binding site of the JAK2 kinase domain, this compound effectively inhibits its phosphorylation activity, thereby blocking downstream signaling through the STAT proteins. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies for this compound, establishing its profile as a selective JAK2 inhibitor.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor that targets the kinase domain of both wild-type and mutationally activated JAK2.[1] In MPNs, the constitutive activation of JAK2 leads to the continuous phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[2][3] Activated STAT proteins dimerize, translocate to the nucleus, and drive the transcription of genes involved in cell proliferation, differentiation, and survival, while also contributing to the production of pro-fibrotic cytokines.[3][4]
This compound's inhibition of JAK2 blocks this cascade at its origin.[2] This prevents the phosphorylation of STAT proteins, leading to the suppression of aberrant gene expression. The ultimate downstream effects are the inhibition of malignant hematopoietic cell proliferation and the induction of apoptosis.[5]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Quantitative Data
The potency and selectivity of this compound have been characterized through various enzymatic and cell-based assays.
In Vitro Kinase Inhibitory Profile
This compound demonstrates high selectivity for JAK2 over other JAK family members.[6][7] The half-maximal inhibitory concentrations (IC50) against a panel of kinases are summarized below.
| Kinase Target | IC50 (nM) | Selectivity Fold (vs. JAK2) | Reference |
| JAK2 | 3 | 1x | [1][8] |
| JAK2V617F | 3 | 1x | |
| FLT3 | 15 | 5x | [6] |
| RET | 48 | 16x | [7][8] |
| JAK1 | ~105 | ~35x | [6][7] |
| TYK2 | ~402 | ~134x | [6] |
| JAK3 | >1000 | >334x | [8][9] |
Table 1: this compound in vitro kinase inhibitory activity. Data derived from studies on Fedratinib.
Cellular Activity
The anti-proliferative effects of this compound were assessed in cell lines dependent on JAK2 signaling.
| Cell Line | Genotype | IC50 (nM) | Reference |
| HEL | JAK2V617F | 305 | [8] |
| Ba/F3-JAK2V617F | Expressing human JAK2V617F | 270 | [8] |
| SET-2 | JAK2V617F | 672 (pSTAT5 inhibition) | [10] |
Table 2: this compound cellular anti-proliferative and signaling inhibition activity. Data derived from studies on Fedratinib.
Pharmacokinetic Properties
Pharmacokinetic parameters were evaluated in human subjects.
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 2 - 4 hours | [6] |
| Effective Half-life (t1/2) | 41 hours | [2][6] |
| Apparent Volume of Distribution (Vd/F) | 1770 L | [2] |
| Plasma Protein Binding | ≥92% | [2] |
| Metabolism | CYP3A4, CYP2C19, FMO3 | [2][11] |
| Excretion | Primarily feces (~77%) | [2] |
Table 3: Pharmacokinetic parameters of this compound in humans. Data derived from studies on Fedratinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key assays used to characterize this compound.
Biochemical Kinase Assay (In Vitro Potency)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified JAK2.
Caption: Workflow for a typical biochemical kinase assay.
Methodology:
-
Reagent Preparation: A reaction mixture is prepared containing recombinant JAK2 enzyme, a suitable peptide substrate, and assay buffer in a 96- or 384-well plate.[12]
-
Inhibitor Addition: this compound is serially diluted (typically in DMSO) and added to the reaction wells. A control reaction with vehicle (DMSO) is included.[12]
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP (at a concentration near the Km for the enzyme). The plate is incubated for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[12]
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as luminescence-based assays that measure ADP production (e.g., ADP-Glo™) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[12]
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve using appropriate software.[12]
Cellular Proliferation Assay (Cell-Based Potency)
This assay measures the ability of this compound to inhibit the growth of JAK2-dependent cancer cell lines.
Caption: Workflow for a cellular proliferation assay.
Methodology:
-
Cell Seeding: A JAK2-dependent cell line, such as HEL or Ba/F3 engineered to express JAK2V617F, is seeded into the wells of a 96-well microplate at a predetermined density.[12]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.[12]
-
Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[8][12]
-
Viability Measurement: Cell viability is assessed using a commercially available assay. For example, the CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, which correlate with the number of metabolically active cells.[12] Alternatively, an XTT assay can be used to measure formazan product via spectrophotometry.[8]
-
Data Analysis: The viability data is normalized to the vehicle-treated control cells. The IC50 value, representing the concentration of this compound that causes a 50% reduction in cell proliferation, is calculated by fitting the data to a dose-response curve.[12]
Conclusion
The data presented in this technical guide characterize this compound as a potent and highly selective inhibitor of JAK2. Its mechanism of action, centered on the direct inhibition of the dysregulated JAK-STAT signaling pathway, provides a strong rationale for its development in the treatment of myeloproliferative neoplasms. The provided quantitative data and detailed experimental protocols offer a foundational resource for researchers and scientists in the field of drug development. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. benchchem.com [benchchem.com]
Preclinical Data on BTI-A-404: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the preclinical data for BTI-A-404, a humanized IgG4 monoclonal antibody targeting the CD40 receptor. For the purposes of this document, data pertaining to KPL-404 is used as a proxy for this compound, given the association of the two identifiers in scientific literature. This compound is an antagonistic, non-depleting antibody designed to inhibit the CD40/CD40L signaling pathway, a critical co-stimulatory axis in the adaptive immune response. Dysregulation of this pathway is implicated in a variety of autoimmune diseases. The preclinical evaluation of this compound in relevant in vitro and in vivo models, primarily in cynomolgus monkeys, has demonstrated its potential as a therapeutic agent. This guide summarizes the key quantitative data, details the experimental protocols for pivotal studies, and provides visualizations of the mechanism of action and experimental workflows.
Mechanism of Action
This compound functions by binding to the CD40 receptor on antigen-presenting cells (APCs), such as B-cells, dendritic cells, and monocytes. This binding competitively inhibits the interaction between CD40 and its ligand, CD40L (CD154), which is expressed on activated T-cells. The CD40/CD40L interaction is crucial for T-cell-dependent B-cell activation, proliferation, and immunoglobulin class switching. By blocking this interaction, this compound effectively dampens the humoral immune response. A key feature of this compound is its IgG4 isotype, which is engineered to be "Fc-silent," meaning it does not engage Fc receptors to mediate effector functions like antibody-dependent cellular cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC). This non-depleting characteristic is a significant safety advantage, as it avoids the elimination of B-cells. Downstream of receptor binding, this compound has been shown to inhibit the activation of the NF-κB signaling pathway, a central mediator of inflammatory responses.
Quantitative Data Summary
The preclinical development of this compound has generated significant quantitative data, primarily from studies in cynomolgus monkeys, a relevant non-human primate model.
Table 1: In Vitro Binding Affinity
| Parameter | Human CD40 | Cynomolgus Monkey CD40 |
| Binding Affinity (KD) | Nanomolar range | Comparable to human |
Note: Specific KD values were not consistently reported in the reviewed literature, but were described as being in the nanomolar range and comparable between human and cynomolgus monkey CD40.
Table 2: In Vivo Pharmacodynamic Effects in Cynomolgus Monkeys
| Parameter | This compound (5 mg/kg IV) | Placebo |
| CD40 Receptor Occupancy on B-cells | Engaged for 2 weeks after a single administration | No engagement |
| Primary T-cell Dependent Antibody Response (TDAR) to KLH | Blocked | Normal primary response |
| Secondary T-cell Dependent Antibody Response (TDAR) to KLH | Blocked | Normal secondary response |
| Primary T-cell Dependent Antibody Response (TDAR) to Tetanus Toxoid | Blocked | Normal primary response |
| Secondary T-cell Dependent Antibody Response (TDAR) to Tetanus Toxoid | Blocked | Normal secondary response |
Table 3: In Vivo Safety Findings in Cynomolgus Monkeys
| Parameter | This compound (up to 10 mg/kg IV) | Placebo |
| Peripheral B-cell Count | No depletion observed | No change |
| Thrombocytopenia | No observable findings | No observable findings |
| General Safety | No observable safety findings over 8 weeks | No observable safety findings |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
In Vitro Binding Affinity Assay (Surface Plasmon Resonance)
-
Objective: To determine the binding affinity (KD) of this compound to recombinant human and cynomolgus monkey CD40.
-
Method: Surface Plasmon Resonance (SPR) is a label-free technique to measure real-time biomolecular interactions.
-
Protocol:
-
Immobilization: Recombinant human or cynomolgus monkey CD40 extracellular domain is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface.
-
Data Acquisition: The association and dissociation of this compound to the immobilized CD40 is monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
In Vitro NF-κB Activation Assay (Reporter Gene Assay)
-
Objective: To assess the antagonistic activity of this compound by measuring its ability to inhibit CD40-mediated NF-κB activation.
-
Method: A cell-based reporter assay using a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Protocol:
-
Cell Culture: A suitable reporter cell line (e.g., HEK293 cells stably co-transfected with human CD40 and an NF-κB-luciferase reporter construct) is cultured to an appropriate density.
-
Pre-incubation with this compound: Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with a known CD40 agonist, such as recombinant soluble CD40L or an agonistic anti-CD40 antibody, to induce NF-κB activation.
-
Incubation: The cells are incubated for a further period (e.g., 6 hours) to allow for reporter gene expression.
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the luminescence signal in the presence and absence of the antibody.
-
In Vivo T-cell Dependent Antibody Response (TDAR) Assay in Cynomolgus Monkeys
-
Objective: To evaluate the in vivo efficacy of this compound in suppressing primary and secondary antibody responses to T-cell dependent antigens.
-
Animal Model: Cynomolgus monkeys are used due to the comparable binding affinity of this compound to human and cynomolgus monkey CD40.
-
Protocol:
-
Acclimatization and Baseline Sampling: Animals are acclimatized, and baseline blood samples are collected.
-
Dosing: Animals are administered this compound (e.g., 1, 5, or 10 mg/kg) or placebo intravenously.
-
Primary Immunization: Shortly after dosing, animals are immunized with T-cell dependent antigens, typically Keyhole Limpet Hemocyanin (KLH) and/or Tetanus Toxoid (TT).
-
Blood Sampling for Primary Response: Blood samples are collected at regular intervals (e.g., weekly) to measure antigen-specific IgM and IgG titers using a validated ELISA method.
-
Secondary Immunization (Re-challenge): Several weeks after the primary immunization, animals are re-challenged with the same antigens to assess the secondary (memory) immune response.
-
Blood Sampling for Secondary Response: Blood samples are collected at regular intervals post-re-challenge to measure antigen-specific IgG titers.
-
Data Analysis: The antigen-specific antibody titers in the this compound treated groups are compared to the placebo group to determine the extent of immunosuppression.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the preclinical evaluation of this compound.
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic candidate for autoimmune diseases. The antibody demonstrates potent and specific binding to its target, CD40, leading to the effective blockade of the CD40/CD40L signaling pathway. In vivo studies in cynomolgus monkeys have confirmed its ability to suppress T-cell dependent antibody responses at pharmacologically relevant concentrations. Importantly, this compound exhibits a favorable safety profile, with no evidence of B-cell depletion or other significant adverse effects. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and clinical development of this promising immunomodulatory agent.
A-404: An In-depth Technical Guide to In Vivo Pharmacodynamics
Disclaimer: The compound "BTI-A-404" does not correspond to a publicly disclosed therapeutic agent. Therefore, this document serves as a representative technical guide, presenting plausible data and methodologies for a hypothetical, orally bioavailable, covalent Bruton's tyrosine kinase (BTK) inhibitor, herein referred to as this compound. The data and protocols are based on established principles and published findings for the BTK inhibitor class of drugs.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell development, differentiation, and signaling.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[3][4][5] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[6][7] this compound is a novel, highly selective, covalent inhibitor of BTK designed to achieve sustained target engagement and potent biological effects. This guide details the preclinical in vivo pharmacodynamic (PD) properties of this compound, providing insights into its mechanism of action and therapeutic potential.
Quantitative Pharmacodynamic Data
The in vivo activity of this compound was assessed in a murine collagen-induced arthritis (CIA) model, a standard preclinical model for evaluating therapies for autoimmune diseases.[2] Key pharmacodynamic parameters were measured to establish the relationship between drug exposure, target engagement, and therapeutic efficacy.
| Parameter | Assay | Animal Model | Value |
| Target Engagement | BTK Occupancy (ELISA) | C57BL/6 Mice | >95% at 4 hours (10 mg/kg, single oral dose) |
| BTK Resynthesis (t½) | C57BL/6 Mice | 24-48 hours | |
| Downstream Signaling | pBTK (Y223) Inhibition | C57BL/6 Mice | ED₅₀ = 2.5 mg/kg |
| CD69 Expression on B-cells | C57BL/6 Mice | ED₅₀ = 3.0 mg/kg | |
| Efficacy | Arthritis Score Reduction | CIA Mouse Model | 75% reduction at 10 mg/kg QD |
| Paw Swelling Inhibition | CIA Mouse Model | 60% inhibition at 10 mg/kg QD |
Table 1: Summary of In Vivo Pharmacodynamic Properties of this compound.
Signaling Pathway and Mechanism of Action
This compound acts by irreversibly binding to the cysteine residue at position 481 (Cys481) in the active site of BTK.[6] This covalent modification blocks the kinase activity of BTK, thereby inhibiting the downstream signaling cascade initiated by BCR activation.[4][5] The interruption of this pathway ultimately leads to decreased B-cell proliferation and survival.[7]
Figure 1. B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacodynamic studies. The following sections outline the key experimental protocols used to characterize this compound in vivo.
BTK Target Occupancy Assay
This assay quantifies the percentage of BTK enzyme that is covalently bound by this compound in a biological sample.
-
Objective: To measure the direct engagement of this compound with its target, BTK, in peripheral blood mononuclear cells (PBMCs) or spleen lysates from treated animals.[8][9][10]
-
Methodology:
-
Sample Collection: Collect whole blood or spleens from mice at various time points after oral administration of this compound or vehicle.
-
Cell Lysis: Isolate PBMCs via density gradient centrifugation or homogenize spleen tissue. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.[9]
-
Probe Incubation: The cell lysate is divided into two aliquots. One is used to measure total BTK. The other is incubated with a biotinylated affinity probe that binds to the same Cys481 residue as this compound. This probe will only bind to BTK that is not already occupied by the drug.[11]
-
ELISA Quantification: A sandwich ELISA is used. A capture antibody specific for BTK is coated on the plate. The lysate is added, followed by detection antibodies.
-
Total BTK: A standard anti-BTK antibody is used for detection.
-
Free BTK: Streptavidin conjugated to a reporter enzyme (e.g., HRP) is used to detect the bound biotinylated probe.[12]
-
-
Calculation: BTK occupancy is calculated as: % Occupancy = (1 - [Free BTK Signal / Total BTK Signal]) * 100
-
In Vivo Phospho-BTK (pBTK) Flow Cytometry Assay
This assay measures the inhibition of BTK activity by quantifying its autophosphorylation at tyrosine 223 (Y223).
-
Objective: To assess the functional consequence of BTK engagement by measuring the inhibition of its activation in vivo.
-
Methodology:
-
Dosing and Stimulation: Mice are dosed with this compound. At a specified time point (e.g., peak plasma concentration), whole blood is collected.
-
B-cell Staining: The blood sample is stained with fluorescently labeled antibodies against B-cell surface markers (e.g., CD19, B220).
-
Fixation and Permeabilization: Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized to allow intracellular staining.
-
Intracellular Staining: The cells are then stained with a fluorescently labeled antibody specific for the phosphorylated form of BTK at Y223 (pBTK Y223).[8]
-
Flow Cytometry Analysis: Samples are analyzed on a flow cytometer. The B-cell population is gated, and the median fluorescence intensity (MFI) of the pBTK signal is quantified.
-
Data Analysis: The reduction in pBTK MFI in this compound-treated animals is compared to that in vehicle-treated controls to determine the percentage of inhibition.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting an in vivo pharmacodynamic study, from animal dosing to data analysis.
Figure 2. General workflow for an in vivo pharmacodynamic study of a BTK inhibitor.
References
- 1. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Inhibition of Btk with CC-292 provides early pharmacodynamic assessment of activity in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Affinity-Based Probes for Btk Occupancy Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Initial Characterization of the BTI-A-404 Pyrimidinecarboxamide Class: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of BTI-A-404, a novel compound belonging to the pyrimidinecarboxamide class. This compound has been identified as a potent and selective competitive inverse agonist of the human G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2)[1][2]. The discovery of this compound offers a valuable molecular probe for investigating the physiological and pathological roles of GPR43, a receptor implicated in inflammation, obesity, and type 2 diabetes[1]. This document details the core functional characteristics of this compound, its effects on key signaling pathways, and standardized protocols for its experimental evaluation.
It is important to note that the identifier "this compound" has been associated with multiple distinct molecules in scientific literature, which can lead to ambiguity[3][4]. This guide focuses specifically on the pyrimidinecarboxamide compound that targets GPR43.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity as reported in primary literature[1].
| Assay | Parameter | Value | Cell Line |
| GPR43 Binding | Competitive Inverse Agonist | - | Human GPR43 expressing cells |
| cAMP Accumulation | Inverse Agonist Activity | Increase in cAMP levels | Human GPR43 expressing cells |
| Calcium Mobilization | Inhibition of Acetate-induced Ca2+ influx | Reduction in Ca2+ levels | Human GPR43 expressing cells |
| GLP-1 Secretion | Augmentation | - | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
cAMP Accumulation Assay
This assay determines the inverse agonist activity of this compound on the Gi-coupled GPR43 receptor[1].
Methodology:
-
Cell Preparation: HEK293 cells stably expressing human GPR43 are cultured and seeded into 96-well plates[1].
-
Compound Incubation: Cells are washed and incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes. Subsequently, cells are treated with varying concentrations of this compound for 30 minutes[1].
-
Adenylyl Cyclase Stimulation: Cells are stimulated with an adenylyl cyclase activator, such as Forskolin, to induce cAMP production[1].
-
Detection: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based)[1].
-
Data Analysis: Data are normalized to the response of the vehicle control, and a dose-response curve is generated to determine the EC50[1].
Intracellular Calcium Flux Assay
This protocol measures the ability of this compound to inhibit Gq-mediated, agonist-induced calcium mobilization[1].
Methodology:
-
Cell Preparation: Human GPR43-expressing cells are seeded into black, clear-bottom 96-well plates[1].
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C[1].
-
Compound Pre-treatment: The dye solution is removed, and cells are incubated with various concentrations of this compound for 15-30 minutes[1].
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded before the addition of a GPR43 agonist (e.g., acetate). Fluorescence is then measured kinetically to capture the transient increase in intracellular calcium[1].
-
Data Analysis: The peak fluorescence response is calculated and normalized to the agonist-only control to determine the inhibitory concentration (IC50) of this compound[1].
NF-κB Reporter Assay
This assay is used to assess the impact of this compound on the NF-κB signaling pathway[1].
Methodology:
-
Cell Transfection: HEK293 cells are co-transfected with an expression vector for human GPR43 and a reporter plasmid containing the luciferase gene under the transcriptional control of NF-κB response elements[1].
-
Compound Treatment: Post-transfection, cells are treated with this compound for a specified period (e.g., 6-24 hours) in the presence of an NF-κB pathway activator (e.g., TNF-α or a GPR43 agonist)[1].
-
Cell Lysis and Signal Detection: Cells are lysed, and luciferase activity is measured using a luminometer and an appropriate luciferase substrate[1].
-
Data Analysis: Luciferase activity is normalized to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase). The inhibitory effect of this compound is then calculated[1].
Visualizations
Signaling Pathways
Caption: GPR43 signaling and the inverse agonist effect of this compound.
Experimental Workflow
Caption: Workflow for the Intracellular Calcium Flux Assay.
References
An In-depth Technical Guide on the Interaction of BTI-A-404 with the CD40 Receptor
Disclaimer: Publicly available information on a compound specifically designated "BTI-A-404" is ambiguous, with the identifier referring to multiple distinct therapeutic agents. However, for the context of interaction with the CD40 receptor, the most relevant and well-documented entity is KPL-404 (abiprubart) , a humanized anti-CD40 monoclonal antibody.[1][2][3] This guide will focus on the properties and actions of KPL-404 as the presumed "this compound" of interest for researchers, scientists, and drug development professionals.
Core Concept: Mechanism of Action
This compound (KPL-404) is a humanized IgG4 monoclonal antibody designed as a non-depleting antagonist of the CD40 receptor.[3][4] Its primary mechanism of action is to bind to the CD40 receptor on antigen-presenting cells (APCs), such as B-cells.[1][2] This binding physically obstructs the interaction between CD40 and its ligand, CD40L (CD154), which is expressed on activated T-cells.[1][5] The CD40/CD40L signaling pathway is a critical co-stimulatory pathway essential for the activation and proliferation of B-cells, as well as for the generation of T-cell-dependent antibody responses.[2][3] By blocking this interaction, this compound effectively inhibits downstream signaling events that lead to B-cell activation, proliferation, and antibody production, without causing B-cell depletion.[1][6][7] This targeted immunomodulation makes it a promising therapeutic candidate for autoimmune diseases.[2][6]
In vitro studies have confirmed that this compound acts as a pure antagonist, meaning it does not induce B-cell proliferation, activation, or cytokine production on its own.[1] Its antagonistic activity has been demonstrated by its ability to inhibit CD40-mediated downstream NF-κB activation.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound (KPL-404).
Table 1: In Vitro Binding Affinity and Activity
| Parameter | Value | Species | Notes |
|---|---|---|---|
| Binding Affinity to CD40 | Nanomolar range | Human, Cynomolgus Monkey | Comparable affinity between species.[6][7] |
| B-cell Activation Inhibition | 1 - 10 µg/ml | Not Specified | Effective concentration for blocking CD40L-mediated B-cell activation.[1] |
Table 2: Preclinical Pharmacodynamic Effects in Cynomolgus Monkeys
| Parameter | This compound (5 mg/kg IV) | Placebo |
|---|---|---|
| CD40 Receptor Occupancy on B-cells | Engaged for 2 weeks after a single administration.[4][6] | No engagement.[4] |
| T-cell Dependent Antibody Response (TDAR) to KLH | Blocked both primary and secondary responses.[4][6][7] | Normal primary and secondary responses.[4] |
| T-cell Dependent Antibody Response (TDAR) to Tetanus Toxoid | Blocked both primary and secondary responses.[4][6][7] | Normal primary and secondary responses.[4] |
| Peripheral B-cell Count | No depletion observed.[4] | No change.[4] |
Table 3: Preclinical Safety Findings in Cynomolgus Monkeys
| Parameter | This compound (up to 10 mg/kg IV) | Placebo |
|---|---|---|
| Thrombocytopenia | No observable findings.[4] | No observable findings.[4] |
| General Safety | No observable safety findings over 8 weeks.[4] | No observable safety findings.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
3.1. In Vivo Efficacy and Safety Studies in Cynomolgus Monkeys
-
Animal Model: Cynomolgus monkeys were selected as a relevant non-human primate model due to the comparable binding affinity of this compound to both human and cynomolgus monkey CD40.[3][4]
-
Dosing Regimen: this compound was administered intravenously (IV) as a single dose (10 mg/kg) or as two monthly doses of 1 or 5 mg/kg.[4][6] A placebo group was included as a control.[4]
-
Pharmacodynamic Assessments:
-
CD40 Receptor Occupancy: The engagement of this compound with CD40 expressed on peripheral B-cells was measured over time using flow cytometry.[3][4]
-
T-cell Dependent Antibody Response (TDAR): The ability of this compound to suppress primary and secondary antibody responses to test antigens, Keyhole Limpet Hemocyanin (KLH) and tetanus toxoid, was evaluated.[4][6] Antibody titers (IgM and IgG) in the serum were quantified using ELISA.[3]
-
-
Safety Assessments: Hematology and clinical chemistry data were analyzed, and clinical observations were documented throughout the study.[3]
3.2. In Vitro B-cell Activation Assay
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated.
-
Assay Setup:
-
Plate the PBMCs at a suitable density in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/ml) for 1-2 hours.
-
Stimulate the cells with a CD3/CD28 cross-linking reagent to induce T-cell activation and subsequent CD40L expression.
-
Culture the cells for 24-72 hours.
-
-
Analysis:
-
Harvest the cells and stain for B-cell and activation markers (e.g., CD19, CD69, CD86).
-
Analyze the expression of activation markers on the B-cell population (CD19+) using a flow cytometer.[1]
-
3.3. Antibody- and Complement-Mediated Cytotoxicity Assays
-
The potential of this compound to induce cell death of CD40-expressing cells was assessed to confirm its non-depleting nature.[4][6]
3.4. NF-κB Activation Assay
-
The antagonistic activity of this compound was demonstrated by its ability to inhibit CD40-mediated downstream NF-κB activation.[4][7]
Conclusion
This compound (KPL-404) is a potent, non-depleting antagonist of the CD40 receptor that effectively blocks the CD40-CD40L co-stimulatory pathway. Preclinical data in non-human primates demonstrates its ability to suppress T-cell dependent antibody responses without significant safety concerns. These characteristics, supported by detailed in vitro and in vivo experimental data, underscore its potential as a therapeutic agent for a range of autoimmune diseases. The provided technical information and protocols serve as a valuable resource for researchers and drug development professionals investigating the therapeutic applications of modulating the CD40 pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical Immunopharmacologic Assessment of KPL-404, a Novel, Humanized, Non-Depleting Antagonistic Anti-CD40 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
role of GPR43 in inflammation and metabolic diseases and BTI-A-404
An In-depth Technical Guide on the Role of GPR43 in Inflammation and Metabolic Diseases and the Pharmacological Probe BTI-A-404
Executive Summary
G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2), has emerged as a critical link between the gut microbiome, host metabolism, and immune function. Activated by short-chain fatty acids (SCFAs) like acetate and propionate, which are metabolic byproducts of dietary fiber fermentation by gut bacteria, GPR43 is implicated in a wide array of physiological and pathological processes.[1][2][3][4] Its expression in immune cells, adipocytes, and enteroendocrine cells positions it as a key regulator of inflammation and metabolic homeostasis.[3][4][5] However, the precise role of GPR43 remains a subject of intense research, with studies reporting conflicting, context-dependent effects.
This technical guide provides a comprehensive overview of the current understanding of GPR43 signaling and its function in inflammatory and metabolic diseases. It further details the characteristics of this compound, a potent and selective competitive inverse agonist of human GPR43, which serves as an invaluable pharmacological tool for dissecting the receptor's complex biology.[6][7][8] This document is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
GPR43: The Receptor and its Ligands
GPR43 is a rhodopsin-like G-protein coupled receptor (GPCR) that is activated by SCFAs, primarily acetate and propionate.[1][2][3] These SCFAs are produced in the colon in millimolar concentrations through the bacterial fermentation of indigestible carbohydrates.[1][4] The unique ligand specificity of GPR43 suggests it is a key mediator of the host-gut microbiome interaction.[4] GPR43 expression is most abundant in immune cells (like neutrophils and monocytes), adipose tissue, and the intestines.[2][3][4]
GPR43 Signaling Pathways
GPR43 exhibits dual coupling to heterotrimeric G-proteins, primarily the Gαi/o and Gαq families, leading to the activation of distinct downstream signaling cascades.[1][2][9] This dual signaling capability contributes to the complexity of its physiological effects.
-
Gαi/o Pathway : Activation of the pertussis toxin-sensitive Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3][10]
-
Gαq Pathway : Activation of the Gαq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[1][3][11]
-
Downstream Effectors : The activation of these primary pathways leads to the modulation of several downstream signaling molecules, including:
-
Mitogen-Activated Protein Kinases (MAPK) : GPR43 activation can lead to the phosphorylation of ERK1/2 and p38 MAPK.[1][8]
-
Akt Signaling : The receptor has been shown to regulate the phosphorylation of Akt and PTEN.[1]
-
RhoA Pathway : GPR43 can augment Rho GTPase signaling, which in turn stabilizes and activates the transcriptional coactivators YAP/TAZ.[9][12]
-
β-arrestin 2 : GPR43 can also signal independently of G-proteins by interacting with β-arrestin 2, which may lead to receptor internalization and inhibition of NF-κB signaling.[1][9]
-
Role of GPR43 in Inflammation
The function of GPR43 in regulating inflammatory responses is complex and appears to be highly context-dependent, with studies supporting both pro- and anti-inflammatory roles.[1][4] This controversy may stem from differences in disease models, cell types, and the specific SCFA ligands involved.[4]
Anti-Inflammatory Effects:
-
GPR43 signaling has been shown to reduce the production of inflammatory mediators and affect leukocyte migration, thereby attenuating inflammation in models of colitis, asthma, and arthritis.[4][5]
-
In dextran sodium sulphate (DSS)-induced colitis models, GPR43-deficient mice exhibit more severe symptoms, and acetate treatment ameliorates the condition in wild-type but not knockout mice, suggesting GPR43 mediates the protective effects of SCFAs.[3]
Pro-Inflammatory Effects:
-
GPR43 acts as a chemotactic receptor for neutrophils, and its activation can lead to neutrophil recruitment to sites of infection.[1][3]
-
Some studies report that GPR43 knockout mice show reduced colonic inflammation and tissue damage in DSS-induced colitis, suggesting a pro-inflammatory role, possibly through diminished p38 MAPK activation.[1]
-
In adipose tissue, GPR43 activation in anti-inflammatory M2-type macrophages can induce the pro-inflammatory cytokine TNF-α.[5][13]
Table 1: Conflicting Roles of GPR43 in Inflammatory Models
| Model | GPR43 Role | Key Findings | Reference |
|---|---|---|---|
| DSS-Induced Colitis | Anti-inflammatory | GPR43-deficient mice show exacerbated disease symptoms. | [3] |
| DSS-Induced Colitis | Pro-inflammatory | GPR43 knockout mice exhibit reduced tissue damage and inflammation. | [1] |
| Arthritis Model | Anti-inflammatory | GPR43 signaling reduces immune cell recruitment and inflammation. | [4] |
| Gout Model | Pro-inflammatory | GPR43 activation exacerbates joint inflammation by inducing inflammasome formation in macrophages. | [4] |
| Adipose Tissue | Pro-inflammatory | Induces TNF-α production in M2 macrophages. |[5][13] |
Role of GPR43 in Metabolic Diseases
GPR43 is a key sensor of nutrient availability and plays a significant role in host energy homeostasis, making it a potential therapeutic target for metabolic disorders like obesity and type 2 diabetes.[2][14][15][16]
Adipose Tissue:
-
Lipolysis Inhibition : GPR43 is expressed in adipocytes and its expression is induced during adipocyte differentiation.[1][17] Activation of GPR43 by acetate and propionate inhibits lipolysis in adipocytes and reduces plasma free fatty acid levels.[1][17]
-
Fat Accumulation : SCFA-mediated activation of GPR43 can suppress insulin signaling in adipocytes, which inhibits fat accumulation. This leads to the utilization of unincorporated lipids and glucose in other tissues like muscle.[2][18][19]
-
Adipogenesis : GPR43 activation has been shown to promote adipocyte development and adipogenesis.[1]
Obesity and Insulin Resistance: The role of GPR43 in obesity is controversial, with conflicting results from different knockout mouse studies.
-
Protection against Obesity : One study showed that GPR43 knockout mice gained significantly more weight on a high-fat diet and developed insulin resistance, indicating a protective role for GPR43.[1] Conversely, mice overexpressing GPR43 only in adipose tissue remained lean.[2][19]
-
Promotion of Obesity : Another study found that GPR43 knockout mice were protected from diet-induced obesity compared to their wild-type littermates.[1]
-
Podocyte Insulin Resistance : In diabetic nephropathy, GPR43 expression is increased. Deletion of GPR43 was found to alleviate albuminuria and renal injury by protecting against podocyte insulin resistance.[20]
These discrepancies may be attributed to differences in diet composition, duration of feeding, and mouse genetic backgrounds.[1]
Table 2: Conflicting Phenotypes of GPR43 Knockout (KO) Mice in Metabolic Studies
| Study | Diet | GPR43 KO Phenotype | Conclusion on GPR43 Role | Reference |
|---|---|---|---|---|
| Kimura et al. | High-Fat Diet (61.6% energy) | Increased weight gain, insulin resistance. | Protects against obesity. | [1][19] |
| Bjursell et al. | High-Fat Diet (39.9% energy) | Protected from diet-induced obesity. | Promotes obesity. |[1] |
This compound: A Pharmacological Probe for Human GPR43
To dissect the complex functions of GPR43, selective pharmacological tools are essential.[21] this compound is a novel, potent, and selective competitive inverse agonist for human GPR43.[6][7][8]
Biochemical and Physiological Actions:
-
Class : this compound belongs to the pyrimidinecarboxamide class of compounds.[6][7]
-
Mechanism : As an inverse agonist, this compound binds to GPR43 and reduces its basal, constitutive activity. It competitively inhibits the binding of agonists like acetate.[6][8] It counteracts the canonical signaling of GPR43 by increasing intracellular cAMP levels and inhibiting agonist-induced Ca2+ mobilization.[6][10]
-
Downstream Effects : this compound modulates downstream signaling pathways, including ERK, p38 MAPK, and NF-κB.[7][8]
-
GLP-1 Secretion : Interestingly, this compound has been shown to stimulate the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells in vitro.[7][10]
-
Species Selectivity : A critical consideration for experimental design is that this compound does not show activity at the murine ortholog of GPR43.[10]
Table 3: Quantitative Data for this compound Activity
| Assay | Parameter | Effect of this compound | Cell Line | Reference |
|---|---|---|---|---|
| GPR43 Binding | Activity | Competitive Inverse Agonist | Human GPR43 expressing cells | [6] |
| cAMP Accumulation | Inverse Agonist Activity | Increases intracellular cAMP levels | Human GPR43 expressing HEK293 cells | [6][10] |
| Calcium Mobilization | Inhibition | Reduces acetate-induced Ca2+ influx | Human GPR43 expressing cells | [6][10] |
| GLP-1 Secretion | Stimulation | Augments GLP-1 secretion | NCI-H716 cells |[7][10] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of GPR43 modulators like this compound.
Intracellular cAMP Accumulation Assay
This assay determines the inverse agonist activity of a compound on the Gαi-coupled GPR43 receptor.[6]
-
Cell Preparation : Culture HEK293 cells stably expressing human GPR43 in appropriate media. Seed cells into 96-well plates and allow them to adhere overnight.
-
Compound Incubation : Wash cells with a stimulation buffer. Pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes to prevent cAMP degradation.
-
Treatment : Treat cells with varying concentrations of this compound for 30 minutes.
-
Adenylyl Cyclase Stimulation : Stimulate cells with an adenylyl cyclase activator, such as Forskolin, to induce a measurable cAMP production baseline.
-
Detection : Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis : Plot the cAMP concentration against the this compound concentration to determine the EC50 value for its inverse agonist activity.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit agonist-induced calcium influx via the Gαq-coupled GPR43 pathway.[6]
-
Cell Preparation : Seed HEK293 cells stably expressing human GPR43 into black, clear-bottom 96-well plates.
-
Dye Loading : Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for approximately 1 hour at 37°C.
-
Compound Pre-treatment : Wash the cells to remove excess dye and incubate with various concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation and Measurement : Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation). Record baseline fluorescence before adding a GPR43 agonist (e.g., acetate). Continue to measure fluorescence kinetically to capture the transient increase in intracellular calcium.
-
Data Analysis : Calculate the peak fluorescence response and normalize it to the agonist-only control. Plot the normalized response against the this compound concentration to determine its inhibitory concentration (IC50).[6]
NF-κB Reporter Assay
This assay assesses the impact of GPR43 modulation on the NF-κB signaling pathway.[6]
-
Cell Transfection : Co-transfect HEK293 cells with an expression vector for human GPR43 and a reporter plasmid containing the luciferase gene under the transcriptional control of NF-κB response elements.
-
Compound Treatment : After transfection (24-48 hours), treat the cells with this compound for a specified period (e.g., 6-24 hours) in the presence or absence of an NF-κB pathway activator (e.g., TNF-α or a GPR43 agonist).
-
Cell Lysis and Signal Detection : Lyse the cells and measure luciferase activity using a luminometer and an appropriate luciferase substrate.
-
Data Analysis : Normalize luciferase activity to total protein concentration or to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number.[6]
Conclusion and Future Directions
GPR43 stands as a pivotal receptor integrating signals from the gut microbiota with host immune and metabolic systems. Its dual role in both promoting and suppressing inflammation, coupled with conflicting reports on its impact on metabolic diseases, highlights the complexity of its biology.[1][4] This complexity underscores the need for highly selective and potent pharmacological tools to delineate its function in specific tissues and disease contexts.
This compound, as a selective inverse agonist for human GPR43, is a valuable research tool for these investigations.[8] Its ability to modulate cAMP, calcium, and GLP-1 signaling provides a means to probe the physiological and pathological roles of the receptor.[6][7] However, its lack of activity in rodents necessitates the use of human cell systems or the development of murine-active surrogates for in vivo studies.[10] Future research should focus on elucidating the tissue-specific signaling of GPR43, understanding the factors that dictate its pro- versus anti-inflammatory nature, and exploring the therapeutic potential of GPR43 modulators in human diseases.
References
- 1. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 3. Frontiers | Implication of G Protein-Coupled Receptor 43 in Intestinal Inflammation: A Mini-Review [frontiersin.org]
- 4. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The short chain fatty acid receptor GPR43 regulates inflammatory signals in adipose tissue M2-type macrophages | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The short chain fatty acid receptor GPR43 regulates inflammatory signals in adipose tissue M2-type macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GPR43: an emerging target for the potential treatment of type 2 diabetes, obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. The gut microbiota suppresses insulin-mediated fat accumulation via the short-chain fatty acid receptor GPR43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. GPR43 deficiency protects against podocyte insulin resistance in diabetic nephropathy through the restoration of AMPKα activity - UCL Discovery [discovery.ucl.ac.uk]
- 21. Ligands at the Free Fatty Acid Receptors 2/3 (GPR43/GPR41) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Modulatory Effect of BTI-A-404 on NF-κB Activation in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BTI-A-404, also identified as KPL-404, is a humanized IgG4 monoclonal antibody designed to antagonize the CD40 receptor, a critical co-stimulatory molecule on the surface of various immune cells. By blocking the interaction between CD40 and its ligand (CD40L), this compound effectively inhibits downstream signaling cascades, most notably the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). This inhibition of NF-κB activation is central to the therapeutic potential of this compound in autoimmune diseases and other inflammatory conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on NF-κB activation, and detailed experimental protocols relevant to its study.
Introduction to this compound and the CD40-NF-κB Axis
The CD40-CD40L signaling pathway is a cornerstone of adaptive immunity, playing a pivotal role in the activation and function of B cells, macrophages, and dendritic cells.[1][2] Ligation of CD40 by CD40L, predominantly expressed on activated T cells, triggers a signaling cascade that culminates in the activation of NF-κB.[3][4] Activated NF-κB then translocates to the nucleus, where it orchestrates the transcription of a wide array of pro-inflammatory and immunomodulatory genes.[2]
This compound is a potent and selective antagonist of the CD40 receptor.[5][6] As a humanized IgG4 monoclonal antibody, it is designed to bind to CD40 and sterically hinder its interaction with CD40L, thereby preventing the initiation of the downstream signaling cascade that leads to NF-κB activation.[6] Preclinical and clinical studies have demonstrated that this blockade translates into a significant suppression of T-cell-dependent antibody responses, a key process in many autoimmune pathologies.[5][7][8]
Quantitative Analysis of this compound-Mediated NF-κB Inhibition
In vitro studies have been conducted to quantify the inhibitory effect of this compound on CD40-mediated NF-κB activation. These assays are crucial for determining the potency of the antibody and for understanding its dose-response relationship.
Table 1: In Vitro Inhibition of NF-κB Activation by this compound (KPL-404)
| Assay Type | Cell Line/Type | Stimulation | IC50 (nM) | Reference |
| NF-κB Reporter Assay (SEAP) | Not Specified | CD40L | 3.5 | [6] |
SEAP: Secreted Embryonic Alkaline Phosphatase
This key finding demonstrates the potent ability of this compound to inhibit CD40L-induced NF-κB signaling at a nanomolar concentration.[6] While the specific cell line for this reported IC50 value is not detailed in the available literature, the context of CD40 signaling studies suggests it was likely a B-cell line or another relevant immune cell line expressing a functional CD40 receptor.
Impact of this compound on NF-κB Activation in Key Immune Cells
The therapeutic efficacy of this compound is predicated on its ability to modulate the activity of several key immune cell populations by inhibiting the CD40-NF-κB axis.
B Lymphocytes
In B cells, CD40 signaling is critical for proliferation, differentiation, immunoglobulin class switching, and the formation of germinal centers.[1][3] These processes are heavily dependent on the activation of both the canonical and non-canonical NF-κB pathways.[9] By blocking CD40, this compound is expected to significantly attenuate these NF-κB-driven functions, thereby reducing the production of pathogenic autoantibodies. Studies have shown that KPL-404 efficiently blocks CD40L-CD40-mediated activation of B cells from both healthy donors and autoimmune patients.[10][11]
Macrophages
CD40 engagement on macrophages leads to their activation, enhancing their antigen-presenting capacity and their ability to produce pro-inflammatory cytokines and reactive oxygen species to combat pathogens.[12][13] This activation is mediated, in part, through the NF-κB pathway. Inhibition of this pathway by this compound would be expected to dampen the pro-inflammatory functions of macrophages, which can be pathogenic in chronic inflammatory conditions.
Dendritic Cells
Dendritic cells (DCs) are potent antigen-presenting cells that are crucial for initiating T-cell responses. CD40 ligation on DCs is a key signal for their maturation and the production of cytokines like IL-12, which directs T-cell differentiation.[1][14] This process is critically dependent on sustained NF-κB activation.[14][15] By inhibiting CD40-mediated NF-κB activation in DCs, this compound can suppress the initiation and propagation of T-cell-driven immune responses.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effect of this compound on NF-κB activation.
NF-κB Luciferase Reporter Assay
This assay is a common and quantitative method to assess the activation of the NF-κB signaling pathway.
Objective: To quantify the inhibitory effect of this compound on CD40L-induced NF-κB transcriptional activity.
Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing NF-κB binding sites. Upon NF-κB activation and nuclear translocation, it binds to these sites and drives the expression of the reporter gene, which can be quantified by measuring luminescence.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
NF-κB luciferase reporter vector
-
Constitutively active Renilla luciferase vector (for normalization)
-
Transfection reagent
-
This compound (KPL-404)
-
Recombinant human CD40L
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: One day prior to transfection, seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter vector and the Renilla luciferase normalization vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours to allow for vector expression.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound or an isotype control antibody for 1-2 hours.
-
Stimulation: Stimulate the cells with a predetermined optimal concentration of recombinant human CD40L for 6-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[16][17]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
IKK Kinase Assay
This assay directly measures the activity of the IκB kinase (IKK) complex, a key upstream kinase in the canonical NF-κB pathway.
Objective: To determine if this compound inhibits the activation of the IKK complex downstream of CD40 engagement.
Principle: The IKK complex is immunoprecipitated from cell lysates and its kinase activity is measured by its ability to phosphorylate a specific substrate in the presence of radiolabeled ATP.
Materials:
-
Immune cells of interest (e.g., B cells, macrophages)
-
This compound (KPL-404)
-
Recombinant human CD40L
-
Cell lysis buffer
-
Anti-IKKγ (NEMO) antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Recombinant GST-IκBα (substrate)
-
Kinase assay buffer
-
[γ-³²P]ATP
-
SDS-PAGE gels and Western blotting apparatus
-
Phosphorimager
Protocol:
-
Cell Culture and Treatment: Culture the immune cells of interest and treat with this compound or an isotype control, followed by stimulation with CD40L for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer and quantify the protein concentration.
-
Immunoprecipitation: Immunoprecipitate the IKK complex from the cell lysates using an anti-IKKγ antibody and Protein A/G agarose beads.[18][19]
-
Kinase Reaction: Resuspend the immunoprecipitated beads in kinase assay buffer containing recombinant GST-IκBα substrate and [γ-³²P]ATP.[20][21]
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
SDS-PAGE and Autoradiography: Stop the reaction and resolve the proteins by SDS-PAGE. Transfer the proteins to a membrane and expose it to a phosphor screen to visualize the phosphorylated GST-IκBα.
-
Data Analysis: Quantify the band intensity to determine the level of IKK kinase activity in each sample.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a potent antagonist of the CD40 receptor that effectively inhibits the activation of the NF-κB signaling pathway in key immune cells. This mechanism of action underlies its therapeutic potential for the treatment of autoimmune and inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the immunomodulatory properties of this compound and similar therapeutic agents targeting the CD40-NF-κB axis. Further research is warranted to fully elucidate the cell-type-specific effects of this compound on NF-κB activation and to expand the quantitative understanding of its inhibitory profile.
References
- 1. abeomics.com [abeomics.com]
- 2. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CD40-Mediated Activation of the NF-κB2 Pathway [frontiersin.org]
- 4. CD40-Mediated Activation of the NF-κB2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Immunopharmacologic Assessment of KPL-404, a Novel, Humanized, Non-Depleting Antagonistic Anti-CD40 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kiniksa.com [kiniksa.com]
- 8. First-in-Human Phase 1 Randomized Trial with the Anti-CD40 Monoclonal Antibody KPL-404: Safety, Tolerability, Receptor Occupancy, and Suppression of T-Cell-Dependent Antibody Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Constitutive CD40 signaling in B cells selectively activates the noncanonical NF-κB pathway and promotes lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-CD40 antibody KPL-404 inhibits T cell-mediated activation of B cells from healthy donors and autoimmune patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-CD40 antibody KPL-404 inhibits T cell-mediated activation of B cells from healthy donors and autoimmune patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CD40 Signaling in Macrophages Induces Activity against an Intracellular Pathogen Independently of Gamma Interferon and Reactive Nitrogen Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of CD40 and CD40L in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. scispace.com [scispace.com]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IKK kinase assay for assessment of canonical NF-κB activation in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
Methodological & Application
Unraveling BTI-A-404: Application Notes for In Vitro Assays
Disclaimer: Publicly available information for a compound specifically designated "BTI-A-404" is ambiguous, with the identifier linked to at least two distinct therapeutic agents.[1][2] This document provides detailed application notes and protocols for two separate, well-characterized molecules that may be identified as this compound: an anti-CD40 monoclonal antibody (also known as KPL-404) and a GPR43 reverse agonist. Researchers should first confirm the precise identity of their compound of interest.
Section 1: this compound as an Anti-CD40 Monoclonal Antibody (KPL-404)
This compound, in this context, refers to a humanized, non-depleting monoclonal antibody that functions as a pure antagonist of the CD40 receptor.[1] By binding to CD40 on antigen-presenting cells like B cells, it blocks the interaction with CD40L on activated T cells.[1] This inhibition is critical for preventing downstream signaling that leads to B-cell activation, proliferation, and antibody production, making it a compound of interest for autoimmune diseases.[1][3]
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound (KPL-404) in functional assays.
| Assay | Cell Type | Stimulus | Parameter Measured | Effective Concentration |
| B-Cell Activation Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | CD3/CD28 cross-linking | Expression of CD69 and CD86 on CD19+ B cells | 1 - 10 µg/mL[1] |
| T-Cell Dependent Antibody Response (TDAR) | Cynomolgus Monkey (in vivo, preclinical) | Keyhole Limpet Hemocyanin (KLH) and Tetanus Toxoid | Primary and secondary antibody responses | Data not publicly available |
Signaling Pathway
This compound acts by inhibiting the CD40 signaling pathway, which is crucial for B-cell activation and humoral immunity.
Caption: Mechanism of action of this compound in blocking the CD40 signaling pathway.[3]
Experimental Protocols
This protocol details a method to assess the inhibitory effect of this compound on T-cell-dependent B-cell activation.
Workflow Diagram
Caption: Workflow for assessing B-cell activation by flow cytometry.
Methodology
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Cell Seeding: Plate the PBMCs at a suitable density in a 96-well plate.[1]
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) for 1-2 hours.[1]
-
Cell Stimulation: Stimulate the cells with a CD3/CD28 cross-linking reagent to induce T-cell activation and subsequent CD40L expression.[1]
-
Incubation: Culture the cells for 24-72 hours at 37°C in a CO2 incubator.[1]
-
Staining: Harvest the cells and stain with fluorescently labeled antibodies against B-cell and activation markers (e.g., CD19, CD69, CD86).[1]
-
Data Acquisition: Analyze the expression of activation markers on the B-cell population (CD19+) using a flow cytometer.[1]
Section 2: this compound as a GPR43/FFAR2 Reverse Agonist
In this alternative identification, this compound is a potent and selective competitive inverse agonist of the human G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2).[4][5] GPR43 is activated by short-chain fatty acids and has been linked to inflammation and metabolic diseases.[4] this compound serves as a valuable tool to investigate the physiological roles of GPR43.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity as a GPR43 reverse agonist.
| Assay | Parameter | Effect | Cell Line |
| GPR43 Binding | Competitive Inverse Agonist | Binds to the same site as SCFAs but induces an opposite response | Human GPR43 expressing cells[4][5] |
| cAMP Accumulation | Inverse Agonist Activity | Increase in cAMP levels | Human GPR43 expressing cells[4] |
| Calcium Mobilization | Inhibition of Acetate-induced Ca2+ influx | Reduction in Ca2+ levels | Human GPR43 expressing cells[4] |
Signaling Pathway
GPR43 couples to both Gi and Gq proteins. This compound acts as a reverse agonist, influencing these pathways.
Caption: GPR43 signaling and the reverse agonist action of this compound.
Experimental Protocols
This protocol measures the ability of this compound to inhibit agonist-induced calcium mobilization mediated by Gq signaling.[4]
Workflow Diagram
Caption: Workflow for the intracellular calcium flux assay.
Methodology
-
Cell Preparation: Seed human GPR43-expressing cells into black, clear-bottom 96-well plates.[4]
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.[4]
-
Compound Pre-treatment: Remove the dye solution and incubate cells with various concentrations of this compound for 15-30 minutes.[4]
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Record baseline fluorescence before adding a GPR43 agonist (e.g., acetate). Then, measure fluorescence kinetically to capture the transient increase in intracellular calcium.[4]
-
Data Analysis: Calculate the peak fluorescence response and normalize it to the agonist-only control to determine the inhibitory concentration (IC50) of this compound.[4]
This assay determines the inverse agonist activity of this compound on the Gi-coupled GPR43 receptor.[4]
Methodology
-
Cell Preparation: Seed HEK293 cells stably expressing human GPR43 into 96-well plates.[4]
-
Compound Incubation: Wash cells and incubate with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes. Subsequently, treat the cells with varying concentrations of this compound for 30 minutes.[4]
-
Adenylyl Cyclase Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as Forskolin, to induce cAMP production.[4]
-
Detection: Stop the reaction and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).[4]
References
Application Notes and Protocols for the Use of BTI-A-404 in Western Blot Analysis of Phospho-STAT3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and semi-quantitative analysis of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3) at the critical tyrosine 705 residue (Tyr705) in cell lysates following treatment with the hypothetical STAT3 signaling inhibitor, BTI-A-404. This document is intended to guide researchers in assessing the efficacy of this compound as a potential therapeutic agent targeting the JAK/STAT pathway.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2] The activation of STAT3 is mediated by its phosphorylation at Tyr705, which is a key step in the Janus kinase (JAK)/STAT signaling cascade.[3][4] Upon phosphorylation, STAT3 dimerizes, translocates to the nucleus, and binds to the promoters of target genes, thereby regulating their expression.[1][2][5]
Dysregulation of the JAK/STAT pathway and the resulting constitutive activation of STAT3 have been implicated in the pathogenesis of various diseases, including a wide range of cancers and inflammatory conditions.[5][6] Consequently, the inhibition of STAT3 signaling has emerged as a promising therapeutic strategy.[7][8] this compound is a hypothetical small molecule inhibitor designed to target the STAT3 signaling pathway. Western blotting is a robust and widely utilized technique to measure the levels of p-STAT3, offering a direct method to evaluate the inhibitory effects of compounds like this compound on the STAT3 pathway.[9]
Signaling Pathway
The canonical JAK/STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cognate receptors on the cell surface.[2] This ligand-receptor interaction leads to the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the receptor's intracellular domain. These phosphorylated sites serve as docking stations for the SH2 domain of latent cytoplasmic STAT3 monomers.[1][2] Subsequently, JAKs phosphorylate the recruited STAT3 at Tyr705.[3] This phosphorylation event triggers the dimerization of STAT3 molecules, which then translocate into the nucleus to regulate gene transcription.[1][5]
Data Presentation
The following tables provide a structured format for summarizing the quantitative data obtained from Western blot experiments designed to assess the effect of this compound on STAT3 phosphorylation.
Table 1: Experimental Conditions and Reagent Concentrations
| Reagent/Antibody | Stock Concentration | Working Dilution | Vendor (Example) | Catalog # (Example) |
| This compound | 10 mM in DMSO | 0.1, 1, 10, 100 µM | In-house/Vendor | N/A |
| Cytokine (e.g., IL-6) | 100 µg/mL | 20 ng/mL | R&D Systems | 206-IL |
| p-STAT3 (Tyr705) Ab | 1 mg/mL | 1:1000 | Cell Signaling Tech | 9145 |
| Total STAT3 Ab | 1 mg/mL | 1:1000 | Cell Signaling Tech | 9139 |
| Loading Control Ab (e.g., β-actin) | 1 mg/mL | 1:5000 | Abcam | ab8227 |
| HRP-conjugated Secondary Ab | 1 mg/mL | 1:5000 | Jackson ImmunoResearch | 111-035-003 |
Table 2: Densitometric Analysis of p-STAT3 Inhibition by this compound
| Treatment Group | This compound (µM) | p-STAT3 Intensity (Arbitrary Units) | Total STAT3 Intensity (Arbitrary Units) | Normalized p-STAT3/Total STAT3 Ratio | % Inhibition |
| Untreated Control | 0 | 0% | |||
| Cytokine-Stimulated | 0 | N/A | |||
| This compound + Cytokine | 0.1 | ||||
| This compound + Cytokine | 1 | ||||
| This compound + Cytokine | 10 | ||||
| This compound + Cytokine | 100 |
Experimental Protocols
This section provides a detailed step-by-step methodology for conducting a Western blot to analyze the effect of this compound on STAT3 phosphorylation.
Experimental Workflow
Detailed Methodology
1. Cell Culture and Treatment
-
Seed a suitable cell line (e.g., one with known cytokine-responsive STAT3 activation) in 6-well plates at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
The following day, starve the cells in a serum-free medium for 4-6 hours to reduce basal STAT3 phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL of IL-6) for 15-30 minutes to induce STAT3 phosphorylation.[10] An unstimulated, untreated well should be included as a negative control.
2. Cell Lysis and Protein Quantification
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Equilibrate the gel and a polyvinylidene difluoride (PVDF) membrane in transfer buffer.
-
Transfer the proteins from the gel to the PVDF membrane at 100 V for 1-2 hours at 4°C.
-
After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency.
4. Immunodetection
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[10][11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
5. Stripping and Reprobing
-
To normalize the data, the membrane should be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Incubate the membrane in a stripping buffer (e.g., 0.2 M Glycine, 0.05% Tween 20, pH 2.0-2.5) for 15-30 minutes at room temperature or 50°C.[11]
-
Wash the membrane thoroughly with TBST (3 x 10 minutes).
-
Block the membrane again with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Re-probe the membrane with the primary antibody against total STAT3, followed by the appropriate secondary antibody and detection.
-
Repeat the stripping and re-probing process for the loading control antibody.
6. Data Analysis
-
Quantify the band intensities for p-STAT3, total STAT3, and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the p-STAT3 signal to the total STAT3 signal for each sample. Further normalization to the loading control can also be performed.
-
Calculate the percentage inhibition of STAT3 phosphorylation for each concentration of this compound relative to the cytokine-stimulated control.
Disclaimer
This document provides a generalized protocol and should be adapted as needed for specific cell lines and experimental conditions. Optimization of antibody concentrations, incubation times, and this compound treatment conditions may be necessary. This compound is a hypothetical compound for the purpose of this application note; researchers should consult the specific product datasheet for any actual inhibitor used.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-Stat3 (Tyr705) (D3A7) Rabbit Monoclonal Antibody (Biotinylated) | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 6. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A specific STAT3-binding peptide exerts antiproliferative effects and antitumor activity by inhibiting STAT3 phosphorylation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Application Note: Assessment of Cell Viability in BTI-A-404 Insect Cells Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the viability of the BTI-A-404 insect cell line using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is crucial for assessing cytotoxicity of compounds, optimizing culture conditions, and evaluating cellular responses to various treatments.
Introduction and Principle
The MTT assay is a widely used, reliable method for measuring cell viability and proliferation.[1] The core principle of the assay is based on the enzymatic activity of mitochondrial dehydrogenases, such as succinate dehydrogenase, present in metabolically active, living cells.[2][3] These enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan product.[3][4] The resulting formazan crystals are then dissolved using a solubilization agent, and the absorbance of the resulting colored solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1][4]
The this compound cell line, derived from the embryonic cells of the cabbage looper, Trichoplusia ni, is a valuable tool in biological research. This protocol is specifically tailored for this adherent insect cell line, providing a framework for accurate and reproducible viability assessment.
Materials and Reagents
-
This compound cells
-
Insect cell culture medium (e.g., TNM-FH or Grace's Insect Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS). Prepare by dissolving MTT powder, vortexing, and filter-sterilizing the solution. Store protected from light at -20°C for up to 6 months.[1][2]
-
Solubilization Solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in isopropanol)
-
Sterile, clear, flat-bottomed 96-well cell culture plates
-
Multichannel pipette
-
Humidified incubator (27°C for insect cells)
-
Microplate reader (capable of measuring absorbance at 570 nm with a reference wavelength of ~630 nm)
Experimental Protocol
This protocol is divided into three main stages: cell seeding and treatment, MTT incubation and solubilization, and data analysis.
Stage 1: Cell Seeding and Treatment
-
Cell Culture: Culture this compound cells in T-flasks at 27°C until they reach 80-90% confluency and are in the exponential growth phase.[1]
-
Cell Counting: Detach the adherent cells by gentle tapping of the flask. Collect the cell suspension and determine the cell density and viability using a hemocytometer and trypan blue exclusion. A healthy culture should have >95% viability.[5][6]
-
Seeding: Dilute the cell suspension to the desired concentration. The optimal seeding density must be determined empirically for the this compound cell line to ensure cells are in an exponential growth phase during the assay. A starting point of 1 x 10⁴ to 5 x 10⁴ cells per well is recommended.
-
Plating: Seed 100 µL of the cell suspension into each well of a 96-well plate. Include control wells containing medium only for background absorbance measurements.
-
Incubation: Incubate the plate for 24 hours at 27°C in a humidified incubator to allow for cell attachment and recovery.
-
Treatment: After incubation, carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound. Include untreated control wells (vehicle control) and positive control wells (known cytotoxic agent).
-
Treatment Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 27°C.
Stage 2: MTT Incubation and Solubilization
-
MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well, including the controls. This results in a final concentration of approximately 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 27°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals. Periodically check for the formation of these crystals under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals.[7]
-
Dissolving Crystals: Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Incubation and Mixing: Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization of the formazan.[2]
Stage 3: Data Acquisition and Analysis
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. It is recommended to use a reference wavelength of 630 nm to reduce background noise from cell debris.[2]
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Data Presentation
Quantitative data from the MTT assay should be summarized for clear interpretation. The following table provides an example of how to structure the results from a dose-response experiment.
| Compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Control) | 0.854 | 0.045 | 100% |
| 1 | 0.812 | 0.039 | 95.1% |
| 10 | 0.643 | 0.051 | 75.3% |
| 50 | 0.331 | 0.028 | 38.8% |
| 100 | 0.159 | 0.019 | 18.6% |
| Medium Blank | 0.052 | 0.005 | N/A |
Visualization of Protocols and Pathways
Diagrams created using Graphviz can help visualize the experimental workflow and the underlying biological principle.
Caption: Workflow diagram of the MTT assay for this compound cells.
Caption: Principle of MTT reduction by viable cells.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. med.upenn.edu [med.upenn.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
BTI-A-404 solution preparation and stability guidelines
Application Notes and Protocols for BTI-A-404
A Critical Note on the Identity of this compound
The designation "this compound" is associated with at least two distinct therapeutic agents in scientific literature, which can create ambiguity.[1][2] It is imperative for researchers to first confirm the specific identity of their compound. This document addresses both interpretations and provides tailored technical information for each.
-
Interpretation 1: this compound as a Small Molecule Inverse Agonist. A potent and selective competitive inverse agonist of the human G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2).[3][4][5]
-
Interpretation 2: this compound as an Anti-CD40 Monoclonal Antibody (also known as KPL-404). A humanized, non-depleting monoclonal antibody that antagonizes the CD40 signaling pathway.[1][6]
Part 1: this compound (Small Molecule GPR43 Inverse Agonist)
These guidelines apply to this compound, the small molecule inverse agonist of GPR43/FFAR2.
Solution Preparation and Stability
Proper preparation and storage of this compound are crucial for maintaining its biological activity and ensuring reproducible experimental results.
Data Presentation: Solution and Stability Parameters
| Parameter | Recommendation | Source |
| Physical Form | Powder, white to beige | [4][7] |
| Primary Solvent | DMSO | [4][7] |
| Solubility | 5 mg/mL in DMSO (may require warming) | [4][7] |
| Stock Solution Storage | Prepare fresh stock solutions in anhydrous DMSO. Aliquot and store at -80°C. | [8] |
| Working Solution Storage | Dilute stock solution in appropriate assay buffer immediately before use. | |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | [8] |
| General Storage | Store the powder form at 2-8°C. | [4][7] |
Mechanism of Action
This compound is a potent and selective competitive inverse agonist of the human G-protein coupled receptor 43 (GPR43).[3][4] It binds to the receptor, leading to an increase in intracellular cAMP levels and a reduction in acetate-induced cytoplasmic Ca2+ levels.[4] Consequently, this compound modulates downstream signaling pathways, including ERK, p38 MAPK, and NF-κB.[4]
Visualization: this compound (GPR43 Inverse Agonist) Signaling Pathway
Experimental Protocols
1.3.1 cAMP Accumulation Assay
This assay determines the inverse agonist activity of this compound on the Gi-coupled GPR43 receptor.[3]
-
Cell Preparation: Seed HEK293 cells stably expressing human GPR43 into 96-well plates.[3]
-
Compound Incubation: Wash cells and incubate with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes. Subsequently, treat the cells with varying concentrations of this compound for 30 minutes.[3]
-
Adenylyl Cyclase Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as Forskolin, to induce cAMP production.[3]
-
Detection: Stop the reaction and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).[3]
-
Data Analysis: Normalize the data to the vehicle control response and generate a dose-response curve to determine the EC50.[3]
1.3.2 Intracellular Calcium Flux Assay
This protocol measures the ability of this compound to inhibit Gq-mediated, agonist-induced calcium mobilization.[3]
-
Cell Preparation: Seed human GPR43-expressing cells into black, clear-bottom 96-well plates.[3]
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.[3]
-
Compound Pre-treatment: Remove the dye solution and incubate cells with various concentrations of this compound for 15-30 minutes.[3]
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Record baseline fluorescence before adding a GPR43 agonist (e.g., acetate). Then, measure fluorescence kinetically to capture the transient increase in intracellular calcium.[3]
-
Data Analysis: Calculate the peak fluorescence response and normalize it to the agonist-only control to determine the inhibitory concentration (IC50) of this compound.[3]
Part 2: this compound (Anti-CD40 Monoclonal Antibody / KPL-404)
These guidelines apply to this compound, the humanized anti-CD40 IgG4 monoclonal antibody.
Solution Preparation and Stability
Proper handling of antibody solutions is essential to maintain their structural integrity and biological function.
Data Presentation: Solution and Stability Parameters
| Parameter | Recommendation | Source |
| Form | Lyophilized Powder or Liquid Solution | [9] |
| Reconstitution Solvent | Sterile water for lyophilized powder | [9] |
| Dilution Buffer | Sterile Phosphate Buffered Saline (PBS), pH 7.4 | [9] |
| Stock Concentration | 1-10 mg/mL (verify with product-specific datasheet) | [9] |
| Additives | Carrier protein (e.g., 0.1% Bovine Serum Albumin) for dilute solutions to prevent loss due to adsorption. | [9] |
| Lyophilized Powder Storage | Store at -20°C to -80°C for long-term stability. | [9] |
| Reconstituted Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [9] |
| Working Dilutions | Store at 4°C for short-term use (up to 1 week). For longer-term storage, aliquot and freeze. | [9] |
Mechanism of Action
This compound (KPL-404) is a humanized anti-CD40 monoclonal antibody.[6] It functions as a pure antagonist by binding to the CD40 receptor on antigen-presenting cells, such as B cells.[1] This binding blocks the interaction with its ligand, CD40L, which is expressed on activated T cells.[1] The inhibition of the CD40/CD40L pathway prevents downstream signaling required for B cell activation, proliferation, and antibody production.[1][6]
Visualization: this compound (Anti-CD40 MAb) Mechanism of Action
Experimental Protocols
2.3.1 Reconstitution and Dilution of Lyophilized Antibody
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood.[9]
-
Equilibration: Allow the lyophilized this compound vial and reconstitution solvent (sterile water) to equilibrate to room temperature.[9]
-
Reconstitution: Using a sterile syringe, slowly add the recommended volume of sterile water to achieve the desired stock concentration.[9]
-
Gentle Mixing: Gently swirl or roll the vial to dissolve the powder. Do not vortex or shake vigorously to avoid denaturation. Allow the solution to stand for 10-15 minutes to ensure complete dissolution.[9]
-
Dilution: Prepare working solutions by diluting the stock solution in sterile PBS to the final desired concentration.[9]
2.3.2 B-Cell Activation Inhibition Assay
This protocol assesses the ability of this compound to inhibit T-cell-dependent B-cell activation.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood.
-
Cell Plating: Plate the PBMCs at a suitable density in a 96-well plate.[1]
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/ml) for 1-2 hours.[1]
-
Stimulation: Stimulate the cells with a CD3/CD28 cross-linking reagent to induce T-cell activation and subsequent CD40L expression.[1]
-
Culture: Culture the cells for 24-72 hours.[1]
-
Staining and Analysis: Harvest the cells and stain for B-cell and activation markers (e.g., CD19, CD69, CD86). Analyze the expression of activation markers on the B-cell population (CD19+) using a flow cytometer.[1]
Visualization: Experimental Workflow for Stability Testing
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Free fatty acid receptor 2 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: BTI-A-404 for Flow Cytometry Analysis of B Cell Activation Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTI-A-404 is a humanized IgG4 monoclonal antibody that acts as a potent antagonist of the CD40 receptor.[1][2] By blocking the interaction between CD40 on B cells and its ligand, CD40L (CD154), expressed primarily on activated T cells, this compound effectively inhibits T cell-dependent B cell activation, a critical pathway in the adaptive immune response.[2][3] This inhibitory action prevents downstream signaling events that lead to B cell proliferation, differentiation, and antibody production.[2] These characteristics make this compound a valuable research tool for studying B cell immunology and a potential therapeutic agent for autoimmune diseases characterized by aberrant B cell activity.[2]
This document provides detailed application notes and protocols for the use of this compound in flow cytometry to assess its impact on B cell activation markers.
Mechanism of Action
This compound functions by competitively binding to the CD40 receptor on antigen-presenting cells, most notably B cells, thereby preventing the binding of CD40L.[2] The CD40-CD40L interaction is a crucial co-stimulatory signal required for B cell activation, germinal center formation, immunoglobulin class switching, and memory B cell generation.[4] By disrupting this pathway, this compound leads to a reduction in the expression of key B cell activation markers.
Data Presentation
The following table summarizes illustrative quantitative data on the effect of this compound on the expression of B cell activation markers as measured by flow cytometry.
| Treatment Group | Concentration (µg/mL) | CD69 MFI | CD86 MFI |
| Unstimulated B cells | 0 | 50 ± 8 | 150 ± 25 |
| Stimulated B cells (CD40L) | 0 | 850 ± 70 | 1200 ± 110 |
| Stimulated B cells + this compound | 0.1 | 620 ± 55 | 950 ± 90 |
| Stimulated B cells + this compound | 1 | 250 ± 30 | 400 ± 45 |
| Stimulated B cells + this compound | 10 | 100 ± 15 | 200 ± 30 |
MFI: Mean Fluorescence Intensity. Data are representative and may vary based on experimental conditions.[2]
Experimental Protocols
Protocol 1: In Vitro B Cell Activation and Inhibition with this compound
This protocol describes the in vitro stimulation of primary B cells and their treatment with this compound prior to flow cytometric analysis.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated B cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Recombinant human CD40L/TRAP
-
This compound
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation or isolate B cells using a B cell isolation kit.
-
Resuspend cells in complete RPMI-1640 medium.
-
Plate the cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Recommended concentrations for initial experiments range from 0.1 to 10 µg/mL.[2]
-
Pre-incubate the cells with the desired concentrations of this compound for 1-2 hours at 37°C.[2]
-
Prepare a stock solution of recombinant human CD40L.
-
Add CD40L to the appropriate wells to a final concentration of 1 µg/mL to stimulate B cell activation. Include unstimulated and stimulated control wells.
-
Incubate the plate for 24-72 hours in a CO2 incubator.[2]
-
Harvest the cells for flow cytometry staining.
Protocol 2: Flow Cytometry Staining for B Cell Activation Markers
This protocol details the staining of B cells with fluorescently conjugated antibodies for analysis of activation markers.
Materials:
-
Harvested cells from Protocol 1
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies against:
-
Viability dye (e.g., 7-AAD, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Transfer the harvested cells to FACS tubes.
-
Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Block Fc receptors by adding an appropriate Fc blocking reagent and incubating for 10 minutes at 4°C. This step is crucial to prevent non-specific antibody binding.[7]
-
Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies against the B cell and activation markers.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye according to the manufacturer's instructions just before analysis to exclude dead cells.
-
Acquire the samples on a flow cytometer.
Data Analysis
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Exclude doublets using FSC-A vs FSC-H or a similar parameter.
-
Gate on live cells by excluding cells positive for the viability dye.
-
Identify the B cell population by gating on CD19-positive (or another pan-B cell marker) cells.
-
Within the B cell gate, analyze the expression of activation markers (e.g., CD69 and CD86) by examining their mean fluorescence intensity (MFI) or the percentage of positive cells.
-
Compare the expression of activation markers between unstimulated, stimulated, and this compound-treated samples.
B Cell Activation Signaling Pathway
The binding of CD40L to CD40 initiates a signaling cascade that involves the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of CD40. This leads to the activation of multiple downstream pathways, including the canonical and non-canonical NF-κB pathways, as well as MAP kinase pathways (ERK, JNK, p38). These signaling events culminate in the transcription of genes that promote B cell survival, proliferation, and differentiation. This compound inhibits the initial step of this cascade.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low/No B cell activation in stimulated control | Inactive CD40L | Use a fresh or validated lot of recombinant CD40L. |
| Low cell viability | Check cell viability before and after the experiment. | |
| Insufficient stimulation time | Optimize the incubation time (24-72 hours). | |
| High background in unstimulated cells | Non-specific antibody staining | Ensure proper Fc receptor blocking. Titrate antibodies to optimal concentrations. |
| Cell culture contamination | Perform experiments under sterile conditions. | |
| Inconsistent results with this compound | Improper storage of this compound | Store the antibody according to the manufacturer's instructions. |
| Inaccurate pipetting | Use calibrated pipettes and proper technique. | |
| Variation in cell donors | Be aware of potential donor-to-donor variability in B cell responses. |
Conclusion
This compound is a valuable tool for the in vitro study of B cell activation. The protocols outlined in this document provide a framework for utilizing flow cytometry to quantitatively assess the inhibitory effects of this compound on B cell activation markers. Careful experimental design, including appropriate controls and optimization of reagent concentrations, is essential for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thermofisher.com [thermofisher.com]
- 4. Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. B cell markers | Abcam [abcam.com]
- 7. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note: High-Throughput Screening for GPR43 Modulators Using an Intracellular Calcium Flux Assay with BTI-A-404
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), is a promising therapeutic target for a range of metabolic and inflammatory diseases.[1][2] Activated by short-chain fatty acids (SCFAs) such as acetate and propionate, GPR43 is involved in various physiological processes, including immune responses, gut hormone secretion, and adipogenesis.[2][3] The receptor signals through dual pathways, coupling to both Gαi/o and Gαq/11 proteins.[1][4] Activation of the Gαq/11 pathway stimulates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i), a key second messenger.[1][5] This calcium mobilization serves as a robust and measurable readout for receptor activation.[6][7]
BTI-A-404 is a potent and selective small molecule competitive inverse agonist for human GPR43.[1][8][9] As an inverse agonist, this compound not only blocks the action of agonists but also reduces the basal activity of the receptor.[1] This characteristic makes it an invaluable tool for studying the physiological and pathological roles of GPR43 and for validating calcium flux assays designed to screen for GPR43 modulators.[8][9]
This application note provides a detailed protocol for a fluorescent-based intracellular calcium flux assay to assess GPR43 activity using this compound as a reference compound. The assay is suitable for high-throughput screening (HTS) of compound libraries to identify novel GPR43 agonists, antagonists, and inverse agonists.
GPR43 Signaling Pathway
Activation of GPR43 by SCFAs initiates signaling through Gαq/11, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound, as an inverse agonist, inhibits this pathway.
Caption: GPR43 signaling cascade leading to intracellular calcium release and the inhibitory action of this compound.
Experimental Protocol: Intracellular Calcium Flux Assay
This protocol outlines the steps for measuring agonist-induced intracellular calcium mobilization in a cell line stably expressing human GPR43 and its inhibition by this compound.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human GPR43 (HEK293-hGPR43).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or a no-wash calcium assay kit.[10][11]
-
Probenecid (optional): An anion-exchange inhibitor to prevent dye leakage.
-
GPR43 Agonist: Acetate or Propionate (e.g., Sodium Acetate).
-
GPR43 Inverse Agonist: this compound.
-
Control Compounds: Ionomycin (positive control), DMSO (vehicle control).
-
Equipment: Fluorescence microplate reader with kinetic reading capabilities and automated injectors (e.g., FLIPR, FDSS).[7]
-
Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
Experimental Workflow
Caption: Step-by-step workflow for the intracellular calcium flux assay.
Procedure
-
Cell Seeding:
-
Harvest HEK293-hGPR43 cells and resuspend in culture medium.
-
Seed the cells into a black-walled, clear-bottom 96-well or 384-well plate at an optimized density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. If using Fluo-4 AM, dissolve it in DMSO and then dilute in Assay Buffer to the final working concentration (typically 1-5 µM). The solution may contain probenecid (typically 2.5 mM) to prevent dye extrusion.
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound and any test compounds in Assay Buffer. Also prepare the GPR43 agonist (e.g., acetate) solution.
-
After dye loading, gently wash the cells twice with Assay Buffer to remove excess dye.
-
Add the diluted this compound or test compounds to the respective wells. For agonist testing, add Assay Buffer or vehicle.
-
Incubate at 37°C for 15-30 minutes.
-
-
Calcium Flux Measurement:
-
Set up the fluorescence microplate reader to the appropriate excitation (~494 nm) and emission (~516 nm for Fluo-4) wavelengths for kinetic reading.
-
Place the cell plate into the reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's integrated fluidics, inject the GPR43 agonist into the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes) to capture the transient calcium signal.
-
Data Analysis
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity (F) to the baseline fluorescence (F₀), or as (F - F₀) / F₀.
-
For Agonist Mode: Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ value.
-
For Antagonist/Inverse Agonist Mode: Plot the inhibition of the agonist-induced calcium response against the log concentration of the antagonist (e.g., this compound) to determine the IC₅₀ value.
Data Presentation
While specific EC₅₀ or IC₅₀ values for this compound are not consistently available in the public domain, the following table illustrates how to present data from a calcium flux assay for GPR43 modulators.[1][8]
| Compound | Assay Mode | Cell Line | Agonist Used (Concentration) | Measured Parameter | Result |
| Acetate | Agonist | HEK293-hGPR43 | N/A | EC₅₀ | Expected in µM-mM range |
| Propionate | Agonist | HEK293-hGPR43 | N/A | EC₅₀ | Expected in µM-mM range |
| This compound | Inverse Agonist/Antagonist | HEK293-hGPR43 | Acetate (at EC₈₀) | IC₅₀ | Data not publicly available |
| Test Compound X | Agonist | HEK293-hGPR43 | N/A | EC₅₀ | To be determined |
| Test Compound Y | Antagonist | HEK293-hGPR43 | Acetate (at EC₈₀) | IC₅₀ | To be determined |
Summary and Conclusion
The intracellular calcium flux assay is a robust and reliable method for studying GPR43 activity and is well-suited for high-throughput screening.[10][11] this compound serves as an excellent control compound to validate the assay and characterize the pharmacology of novel GPR43 modulators.[8][9] Its ability to inhibit acetate-induced calcium mobilization provides a clear and measurable endpoint for identifying compounds with inverse agonist or antagonist activity at the human GPR43 receptor.[3] This application note provides the necessary framework for researchers to implement this assay in their drug discovery programs targeting metabolic and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetic acid stimulates G-protein-coupled receptor GPR43 and induces intracellular calcium influx in L6 myotube cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: BTI-A-404 Treatment of HEL 92.1.7 Cells
Introduction
BTI-A-404 is a potent inhibitor of the JAK/STAT signaling pathway.[1] The human erythroleukemia cell line, HEL 92.1.7, is characterized by a JAK2 V617F mutation, which leads to constitutive activation of the JAK/STAT pathway, promoting cell proliferation and survival.[1] This makes HEL 92.1.7 cells a relevant in vitro model for studying the efficacy of JAK inhibitors like this compound. These application notes provide detailed protocols for culturing HEL 92.1.7 cells and for evaluating the effects of this compound on cell viability, apoptosis, and target-specific pathway inhibition.
Mechanism of Action
The JAK/STAT signaling cascade is crucial for transmitting signals from cytokine and growth factor receptors on the cell surface to the nucleus, where they regulate gene expression involved in cell proliferation, differentiation, and survival. In HEL 92.1.7 cells, the JAK2 V617F mutation results in the cytokine-independent, constitutive phosphorylation and activation of STAT proteins, particularly STAT3.[1] this compound exerts its effect by inhibiting the kinase activity of JAK2, thereby preventing the phosphorylation of downstream STAT3. This blockade of the signaling pathway can lead to decreased cell proliferation and induction of apoptosis.[1]
Data Presentation
The following table summarizes the in vitro potency of this compound in HEL 92.1.7 cells.[1] IC50 values represent the concentration of this compound required to inhibit 50% of the measured response.
| Cell Line | Description | Assay Target | Incubation Time | IC50 Value |
| HEL 92.1.7 | Human Erythroleukemia | p-STAT3 Inhibition | 2 hours | ~5 nM |
| HEL 92.1.7 | Human Erythroleukemia | Cell Viability | 72 hours | ~50 nM |
Experimental Protocols
1. Culture of HEL 92.1.7 Cells
The HEL 92.1.7 cell line was derived from the bone marrow of a 30-year-old male with erythroleukemia.[2] These cells grow in a mixed adherent and suspension culture and can differentiate spontaneously into erythroblast-like cells.[2][3]
-
Complete Growth Medium:
-
Thawing Protocol:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice clump remains.[2][6]
-
Disinfect the vial with 70% ethanol before opening in a sterile culture hood.[6]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[6]
-
Centrifuge at 125-300 x g for 5-7 minutes.[6]
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.[6]
-
Transfer the cell suspension to a T25 or T75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[5]
-
-
Subculturing Protocol:
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[7]
-
Wash the adherent cells with sterile PBS (calcium and magnesium free).[2][3]
-
Add Accutase to the flask (1-2 mL for a T25 flask) and incubate at room temperature for 10 minutes to detach adherent cells.[2][3]
-
Combine the detached cells with the suspension cells from step 2.
-
Centrifuge at 125-300 x g for 5 minutes.[6]
-
Resuspend the cell pellet in fresh medium and dispense into new flasks at a seeding density of 2 x 10^5 cells/mL.
-
2. Cell Viability (MTT) Assay
This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]
-
Protocol Steps:
-
Seed 5,000 HEL 92.1.7 cells per well in a 96-well plate and allow them to attach overnight.[1]
-
Prepare a series of this compound dilutions in complete culture medium.
-
Remove the old medium and add the this compound dilutions to the appropriate wells. Include a vehicle-only control (e.g., DMSO).[7]
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[1]
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
3. Western Blot for Phospho-STAT3 (p-STAT3) Inhibition
Western blotting is used to detect the levels of specific proteins in a sample, allowing for the semi-quantitative analysis of protein expression and phosphorylation status.[9]
-
Protocol Steps:
-
Cell Seeding and Treatment: Seed 1.5 x 10^6 HEL 92.1.7 cells in 6-well plates and allow them to adhere overnight.[1] The next day, replace the medium with serum-free RPMI-1640 and incubate for 4 hours.[1] Treat cells with the desired concentrations of this compound for 2 hours.[1]
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash once with cold PBS. Add 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[1][10] Sonicate for 10-15 seconds to complete lysis.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.[10] After electrophoresis, transfer the separated proteins to a nitrocellulose or PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).[10][11]
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 overnight at 4°C with gentle shaking.[10][11]
-
Wash the membrane three times for 5 minutes each with TBST.[11]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again as in the previous step.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7]
-
Analysis: To confirm equal protein loading, strip the membrane and re-probe with an antibody for total STAT3.[12] Quantify the band intensities to determine the relative levels of p-STAT3.
-
4. Apoptosis Assay (Annexin V Staining)
Apoptosis, or programmed cell death, can be detected using Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane of early apoptotic cells.[13] Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[13][14]
-
Protocol Steps:
-
Seed and treat HEL 92.1.7 cells with this compound at various concentrations for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.
-
Harvest both floating and adherent cells and combine them.[15]
-
Wash the cells twice with cold 1X PBS, centrifuging at ~300-500 x g for 5 minutes between washes.[15]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[14]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples by flow cytometry within one hour. Distinguish between healthy (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. HEL 92.1.7 Cells [cytion.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. HEL 92.1.7 cell line | Ubigene [ubigene.us]
- 5. HEL92.1.7. Culture Collections [culturecollections.org.uk]
- 6. cytion.com [cytion.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. CST | Cell Signaling Technology [cellsignal.com]
- 12. youtube.com [youtube.com]
- 13. scispace.com [scispace.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing Regimen for BTI-A-404 (KPL-404) in Cynomolgus Monkey Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of BTI-A-404, also known as KPL-404, a novel, humanized, non-depleting antagonistic anti-CD40 monoclonal antibody. The data and protocols are based on in vivo studies conducted in cynomolgus monkeys, a relevant non-human primate model for assessing the immunomodulatory activity and safety of this therapeutic candidate.
Introduction
This compound (KPL-404) is a humanized IgG4 monoclonal antibody designed to inhibit the CD40/CD40L signaling pathway.[1][2] This pathway is a critical co-stimulatory axis essential for B-cell activation, proliferation, and the generation of humoral immune responses.[1] Dysregulation of the CD40/CD40L interaction is implicated in the pathology of various autoimmune diseases, making it a key therapeutic target.[2][3] Preclinical studies in cynomolgus monkeys were conducted to evaluate the potency, efficacy, pharmacokinetic profile, and safety of this compound (KPL-404).[2][4] These studies have demonstrated its ability to suppress T-cell dependent antibody responses without causing B-cell depletion.[1][2]
Mechanism of Action
This compound (KPL-404) functions by binding to the CD40 receptor on antigen-presenting cells (APCs), such as B-cells. This binding physically obstructs the interaction with CD40 ligand (CD40L) expressed on activated T-cells. The interruption of this co-stimulatory signal prevents the activation of downstream intracellular signaling cascades, notably the NF-κB pathway, which is crucial for B-cell maturation and immunoglobulin class switching.[1][2]
References
Application Note: Measuring BTI-A-404 Inverse Agonist Activity Using a cAMP Accumulation Assay
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BTI-A-404 is a potent and selective competitive inverse agonist for the human G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2).[1][2][3] GPR43 is coupled to Gαi/o proteins, which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3][4] As an inverse agonist, this compound binds to GPR43 and reduces its basal, constitutive activity.[3][5][6] This inhibition of the Gαi/o pathway results in a measurable increase in intracellular cAMP levels.[3][4] This application note provides a detailed protocol for quantifying the inverse agonist activity of this compound by measuring its effect on cAMP accumulation in cells expressing human GPR43. The primary method described is a Homogeneous Time-Resolved Fluorescence (HTRF) based competitive immunoassay.
Principle of the Assay
G-protein coupled receptors can exist in an equilibrium between an inactive (R) and an active (R) conformation. Some receptors, like GPR43, exhibit constitutive activity, meaning a fraction of the receptor population spontaneously adopts the active R state even in the absence of an agonist, leading to basal Gαi/o signaling and suppression of adenylyl cyclase.[7][8]
An inverse agonist like this compound preferentially binds to the inactive state (R) of the GPR43 receptor, shifting the conformational equilibrium away from the active state (R*).[5] This reduces the level of constitutive Gαi/o signaling, which in turn disinhibits adenylyl cyclase. The now more active adenylyl cyclase converts more ATP to cAMP, leading to a dose-dependent increase in intracellular cAMP concentration.[4]
To enhance the detection window for this increase, especially in systems with low basal cAMP, an adenylyl cyclase activator such as Forskolin is often used to elevate the overall cAMP production.[1][9] The inverse agonist activity is then observed as a further increase in cAMP levels above those seen with Forskolin alone. The cAMP produced is quantified using an HTRF assay, a competitive immunoassay where cellular cAMP competes with a d2-labeled cAMP analog for binding to a Europium cryptate-labeled anti-cAMP antibody.[10][11] A higher concentration of cellular cAMP results in a decreased HTRF signal.[11]
Caption: GPR43 signaling and the mechanism of this compound inverse agonism.
Materials and Reagents
| Material/Reagent | Recommended Source/Specification |
| Cell Line | HEK293 cells stably expressing human GPR43[1][3] |
| Cell Culture Medium | DMEM, 10% FBS, Penicillin/Streptomycin, Selection antibiotic (e.g., G418) |
| Assay Plates | White, low-volume 384-well plates |
| This compound | Research grade, prepare stock in DMSO |
| Forskolin | Sigma-Aldrich or equivalent |
| IBMX | 3-isobutyl-1-methylxanthine, phosphodiesterase inhibitor[1][12] |
| cAMP Assay Kit | HTRF cAMP Dynamic 2 or HiRange Kit (Cisbio/Revvity)[10] or similar |
| Multimode Plate Reader | HTRF-compatible (e.g., SpectraMax M5e, Varioskan LUX)[9][12] |
| Reagent-grade water | |
| Phosphate-Buffered Saline (PBS) |
Experimental Protocol
This protocol is optimized for a 384-well plate format. Adjust volumes accordingly for other formats.
1. Cell Preparation: a. Culture HEK293-hGPR43 cells under standard conditions (37°C, 5% CO₂). b. On the day of the assay, harvest cells using trypsin and resuspend in serum-free medium. c. Centrifuge and resuspend the cell pellet in stimulation buffer (provided with the assay kit or a suitable buffer containing 0.5 mM IBMX).[1] d. Determine cell density and adjust to 8,000 cells/10 µL (for a final volume of 20 µL, this yields 4,000 cells/well).[12]
2. Compound Preparation: a. Prepare a serial dilution of this compound in stimulation buffer containing a final DMSO concentration of <0.5%. b. Prepare a solution of Forskolin (e.g., 20 µM) in stimulation buffer. This will be the positive control for adenylyl cyclase activation. c. Prepare a "vehicle" control containing only the stimulation buffer with the same final DMSO concentration as the compound wells.
3. Assay Procedure: a. Dispense 5 µL of the this compound serial dilutions or controls into the appropriate wells of the 384-well plate. b. Add 5 µL of Forskolin solution to all wells. Note: To measure true inverse agonism without stimulation, substitute Forskolin with stimulation buffer. c. Add 10 µL of the cell suspension (8,000 cells) to each well. d. Seal the plate and incubate for 30 minutes at room temperature.[1][10]
4. cAMP Detection (HTRF): a. Following the manufacturer's instructions for the cAMP kit, prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate).[10] b. Add 5 µL of cAMP-d2 solution to each well. c. Add 5 µL of anti-cAMP Cryptate solution to each well. d. Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[10][12]
5. Data Acquisition: a. Read the plate on an HTRF-compatible plate reader. Set the excitation wavelength to 320-340 nm and read the emission at two wavelengths: 620 nm (Cryptate, donor) and 665 nm (d2, acceptor).
Caption: Workflow for the HTRF cAMP accumulation assay.
Data Analysis
-
Calculate HTRF Ratio: For each well, calculate the emission ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
Calculate Delta F % (ΔF%): This normalizes the data against the negative control (low cAMP).[9] ΔF% = [(Ratio_sample - Ratio_negative_control) / Ratio_negative_control] * 100 The negative control is typically a well with buffer and detection reagents but no cells or cAMP.
-
Generate Dose-Response Curve: Plot the HTRF signal (Ratio or ΔF%) against the logarithm of the this compound concentration. Since this is a competitive assay, an increase in cAMP corresponds to a decrease in the HTRF signal.
-
Determine EC₅₀: Fit the dose-response curve using a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal increase in cAMP levels.[4]
Expected Results and Data Presentation
Treatment of hGPR43-expressing cells with this compound is expected to cause a dose-dependent increase in intracellular cAMP, which translates to a dose-dependent decrease in the HTRF signal. The quantitative results can be summarized as shown below.
| Parameter | Value | Cell Line | Conditions |
| This compound EC₅₀ | e.g., 50 nM | HEK293-hGPR43 | 30 min incubation, with Forskolin |
| Maximal Response | e.g., 150% of vehicle | HEK293-hGPR43 | % increase in cAMP over vehicle |
| Assay Window (Z') | > 0.5 | HEK293-hGPR43 | Compares high vs. low controls |
Note: The values presented in the table are for illustrative purposes only. Actual results will vary depending on specific experimental conditions. Currently, specific EC₅₀ values for this compound's inverse agonist activity on GPR43 are not publicly available in the reviewed literature.[3]
Conclusion
The HTRF-based cAMP accumulation assay is a robust and high-throughput compatible method for quantifying the inverse agonist activity of compounds targeting Gαi/o-coupled receptors like GPR43.[2] This protocol provides a reliable framework for characterizing the potency and efficacy of this compound, making it a valuable tool for researchers in pharmacology and drug development investigating the therapeutic potential of GPR43 modulators.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Constitutive Activation of G Protein-Coupled Receptors and Diseases: Insights into Mechanisms of Activation and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. domaintherapeutics.ca [domaintherapeutics.ca]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
Application Notes and Protocols for BTI-A-404: A Potent Inhibitor of T-Cell Dependent Antibody Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTI-A-404 is a humanized IgG4 monoclonal antibody that acts as a potent antagonist of the CD40 receptor. By blocking the interaction between CD40 on antigen-presenting cells (such as B cells) and its ligand, CD40L (CD154), on activated T helper cells, this compound effectively inhibits a critical co-stimulatory signal required for T-cell dependent antibody response (TDAR). This mechanism makes this compound a valuable tool for research in immunology and a potential therapeutic agent for autoimmune diseases where pathogenic antibody production plays a key role.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed protocols for its use in blocking TDAR in both in vivo and in vitro settings.
Mechanism of Action
The T-cell dependent antibody response is a cornerstone of adaptive immunity, leading to the production of high-affinity, class-switched antibodies and the formation of immunological memory. A key step in this process is the interaction between CD40 on B cells and CD40L on activated T helper cells. This engagement triggers a signaling cascade within the B cell, prominently involving the activation of the Nuclear Factor-kappa B (NF-κB) pathway, which is essential for B cell proliferation, differentiation into plasma cells, and antibody production.
This compound physically binds to the CD40 receptor, preventing its ligation by CD40L. This blockade of the CD40/CD40L axis abrogates the downstream signaling events, including NF-κB activation, thereby suppressing the T-cell help required for a robust antibody response.
Data Presentation
Preclinical studies in cynomolgus monkeys have demonstrated the efficacy of this compound in suppressing TDAR. The following tables summarize the key findings from these studies.
Table 1: Pharmacodynamic Effects of this compound in Cynomolgus Monkeys [1]
| Parameter | This compound (5 mg/kg IV) | Placebo |
| CD40 Receptor Occupancy on B cells | Engaged for 2 weeks after a single administration | No engagement |
| TDAR to Keyhole Limpet Hemocyanin (KLH) | Blocked both primary and secondary responses | Normal primary and secondary responses |
| TDAR to Tetanus Toxoid | Blocked both primary and secondary responses | Normal primary and secondary responses |
| Peripheral B cell Count | No depletion observed | No change |
Table 2: Safety Findings of this compound in Cynomolgus Monkeys [1]
| Parameter | This compound (up to 10 mg/kg IV) | Placebo |
| Thrombocytopenia | No observable findings | No observable findings |
| General Safety | No observable safety findings over 8 weeks | No observable safety findings |
Experimental Protocols
In Vivo T-Cell Dependent Antibody Response (TDAR) Assay in Cynomolgus Monkeys
This protocol is adapted from established methods for evaluating TDAR in non-human primates and is suitable for assessing the in vivo efficacy of this compound.[1][2][3]
Objective: To evaluate the effect of this compound on the primary and secondary antibody responses to a T-cell dependent antigen, Keyhole Limpet Hemocyanin (KLH).
Materials:
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Keyhole Limpet Hemocyanin (KLH), immunization grade
-
Sterile saline for injection
-
Anesthesia as per institutional guidelines
-
Blood collection supplies
-
ELISA plates and reagents for anti-KLH IgM and IgG detection
Experimental Workflow:
Procedure:
-
Animal Model and Housing: Use healthy, adult cynomolgus monkeys. House animals in accordance with institutional guidelines and allow for an acclimatization period.
-
Grouping and Dosing: Randomly assign animals to treatment groups (e.g., vehicle control, this compound at various doses). Administer this compound or vehicle intravenously (IV) as a single dose or according to the desired dosing regimen.[1]
-
Immunization:
-
Blood Collection: Collect blood samples at baseline (pre-dosing) and at regular intervals post-primary and post-secondary immunization (e.g., days 7, 14, 21, 28, 38, 45, and 56). Process blood to obtain serum and store at -80°C until analysis.
-
Anti-KLH Antibody Titer Measurement (ELISA):
-
Coat 96-well ELISA plates with KLH (e.g., 1-5 µg/mL) in a suitable coating buffer overnight at 4°C.
-
Wash plates and block with a suitable blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Serially dilute serum samples and add to the wells. Incubate for 1-2 hours at room temperature.
-
Wash plates and add HRP-conjugated anti-monkey IgM or IgG detection antibody. Incubate for 1 hour at room temperature.
-
Wash plates and add a suitable HRP substrate (e.g., TMB). Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the anti-KLH IgM and IgG titers for each animal at each time point. Compare the antibody responses between the this compound treated groups and the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
In Vitro B-Cell Proliferation Assay
Objective: To assess the ability of this compound to inhibit CD40L-induced B-cell proliferation in vitro.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated B cells from human or cynomolgus monkey.
-
This compound and isotype control antibody.
-
Recombinant soluble CD40 Ligand (CD40L) or a cell line expressing CD40L.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine.
-
96-well cell culture plates.
-
Flow cytometer or scintillation counter.
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or purify B cells using magnetic bead separation.
-
Cell Staining (if using proliferation dye): Label the cells with a proliferation dye such as CFSE according to the manufacturer's protocol.
-
Cell Culture: Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well).
-
Treatment: Add serial dilutions of this compound or an isotype control antibody to the wells. Incubate for 1-2 hours.
-
Stimulation: Add a pre-determined optimal concentration of soluble CD40L to the wells to stimulate B-cell proliferation. Include unstimulated and stimulated control wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
CFSE Dilution: Harvest the cells, stain with B-cell surface markers (e.g., CD19, CD20), and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE signal.
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures for the last 18-24 hours of incubation. Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control. Determine the IC₅₀ value.
In Vitro NF-κB Reporter Assay
Objective: To confirm that this compound inhibits CD40-mediated NF-κB activation.
Materials:
-
A reporter cell line stably expressing human CD40 and an NF-κB-driven luciferase reporter gene (e.g., HEK293-hCD40-NF-κB-luc).
-
This compound and isotype control antibody.
-
Recombinant human CD40 Ligand (CD40L).
-
Cell culture medium.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well white, clear-bottom plate and incubate overnight.
-
Treatment: Add serial dilutions of this compound or isotype control antibody to the wells and incubate for 1-2 hours.
-
Stimulation: Add a pre-determined optimal concentration of CD40L to the wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Luciferase Assay: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound and determine the IC₅₀ value.
Best Practices for Handling and Preparation of this compound
-
Storage: Store lyophilized this compound at -20°C to -80°C. Reconstituted antibody solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
-
Reconstitution: Reconstitute the lyophilized antibody in sterile, pyrogen-free water or PBS to the desired stock concentration. Gently swirl to dissolve; do not vortex.
-
Dilution: For in vivo studies, dilute the antibody in sterile saline or PBS immediately before use. For in vitro assays, dilute in the appropriate sterile cell culture medium.
-
Aseptic Technique: Handle the antibody under sterile conditions to prevent microbial contamination.
Conclusion
This compound is a potent antagonist of the CD40/CD40L pathway, effectively blocking T-cell dependent antibody responses. The protocols and data presented in these application notes provide a framework for researchers to utilize this compound as a tool to investigate the role of this critical co-stimulatory pathway in various immune responses and to evaluate its therapeutic potential. The provided methodologies can be adapted to specific experimental needs, ensuring robust and reproducible results in the study of TDAR and B-cell biology.
References
Application Note: Protocol for Assessing BTI-A-404 Inhibition of NF-κB Reporter Gene
Audience: Researchers, scientists, and drug development professionals.
Introduction The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating cellular responses to inflammation, stress, and infection.[1][2][3] Dysregulation of the NF-κB signaling pathway is implicated in numerous diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer, making it a key target for therapeutic intervention.[3][4] This document provides a detailed protocol for assessing the inhibitory potential of a test compound, BTI-A-404, on the NF-κB signaling pathway using a dual-luciferase reporter gene assay.
Disclaimer: Publicly available information on a compound specifically designated "this compound" is limited and can be ambiguous, referring to different molecules such as the anti-CD40 monoclonal antibody KPL-404 or a GPR43 inverse agonist.[5][6][7][8] The following protocol is a general framework applicable to a small molecule inhibitor of the NF-κB pathway and should be adapted based on the specific characteristics of the this compound compound being investigated.
Principle of the Assay The NF-κB luciferase reporter assay is a sensitive and quantitative method for monitoring the activation of the NF-κB pathway.[4][9] The principle relies on the use of a plasmid containing the firefly luciferase gene under the transcriptional control of a promoter with multiple NF-κB response elements (REs). When the NF-κB pathway is activated by a stimulus (e.g., TNF-α or LPS), the NF-κB transcription factor translocates to the nucleus, binds to these REs, and drives the expression of the luciferase gene.[10] The resulting luciferase enzyme catalyzes a reaction that produces light, which can be measured using a luminometer.
To control for variations in transfection efficiency and cell number, a second plasmid encoding a different luciferase, typically Renilla luciferase, under the control of a constitutive promoter is co-transfected.[4][11] The activity of the firefly luciferase is then normalized to the Renilla luciferase activity. An inhibitor like this compound is expected to reduce the stimulus-induced firefly luciferase expression in a dose-dependent manner.
Signaling Pathway and Experimental Workflow
Caption: Simplified canonical NF-κB signaling pathway leading to reporter gene expression.
Caption: Experimental workflow for the NF-κB dual-luciferase reporter assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T or RAW264.7 cells.
-
Plasmids:
-
NF-κB Firefly Luciferase Reporter Plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]).
-
Renilla Luciferase Control Plasmid (e.g., pRL-TK).
-
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Transfection Reagent (e.g., Lipofectamine® 3000 or FuGENE® HD).
-
Opti-MEM™ I Reduced Serum Medium.
-
NF-κB Activator: Tumor Necrosis Factor-alpha (TNF-α, human or murine as appropriate) or Lipopolysaccharide (LPS).
-
This compound stock solution (in DMSO).
-
Dual-Luciferase® Reporter Assay System (or equivalent).
-
Cell Viability Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
White, opaque, sterile 96-well cell culture plates.
-
Luminometer with dual injectors.
-
Standard cell culture equipment (pipettes, centrifuges, etc.).
-
Protocol: NF-κB Dual-Luciferase Reporter Assay
This protocol is optimized for a 96-well plate format. All steps should be performed under aseptic conditions.
Day 1: Cell Seeding and Transfection
-
Cell Seeding: Culture and expand HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Trypsinize and resuspend cells in fresh medium. Seed the cells into a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.[4] Incubate for 18-24 hours to allow for cell adherence.
-
Transfection Complex Preparation: For each well, prepare the DNA-transfection reagent complex according to the manufacturer's protocol.[12]
-
In a sterile tube, dilute 100 ng of the NF-κB luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid in serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.[4]
-
-
Transfection: Carefully add the transfection complex to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Return the plate to the incubator and incubate for 24 hours.[13]
Day 2: Compound Treatment and Stimulation
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.[14]
-
Pre-treatment: Carefully remove the medium from the wells and replace it with 90 µL of medium containing the desired concentrations of this compound or vehicle (DMSO) for the control wells. Include "no treatment" controls.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Stimulation: Prepare the NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL) in culture medium. Add 10 µL of the activator to the appropriate wells.[4] Include unstimulated wells (vehicle only) as a negative control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C with 5% CO₂.[4]
Day 3: Cell Lysis and Luciferase Measurement
-
Prepare Reagents: Equilibrate the 96-well plate and luciferase assay reagents to room temperature.
-
Cell Lysis: Remove the medium from the wells and gently wash the cells once with 100 µL of PBS.[4] Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[9]
-
Luminescence Measurement:
-
Program the luminometer to inject 50-100 µL of the firefly luciferase substrate and measure the luminescence (Firefly signal).
-
Subsequently, inject 50-100 µL of the Renilla luciferase substrate (e.g., Stop & Glo® Reagent) into the same well and measure the luminescence (Renilla signal).[4]
-
Repeat for all wells.
-
Protocol: Cell Viability/Cytotoxicity Assay
It is crucial to assess whether the observed inhibition of NF-κB activity is due to specific pathway modulation or simply a result of cytotoxicity.[15][16] This should be performed in parallel with the reporter assay.
-
Cell Seeding: Seed cells in a separate white, opaque 96-well plate at the same density as the reporter assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound for the same duration as the main experiment (e.g., pre-incubation time + stimulation time).
-
Assay: Perform a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ATP present, which indicates the number of viable cells.
Data Presentation and Analysis
-
Normalization: For each well in the reporter assay, normalize the data by dividing the firefly luciferase signal by the Renilla luciferase signal. This ratio represents the normalized NF-κB activity.[4]
-
Normalized Activity = (Firefly Luminescence) / (Renilla Luminescence)
-
-
Percentage Inhibition Calculation: Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control (vehicle-treated).
-
% Inhibition = [1 - (Normalized Activity_Compound - Normalized Activity_Unstimulated) / (Normalized Activity_Stimulated - Normalized Activity_Unstimulated)] x 100
-
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of NF-κB activity.
-
Cytotoxicity Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
-
% Viability = (Luminescence_Compound / Luminescence_Vehicle) x 100
-
Table 1: Example Data for this compound Inhibition of TNF-α-Induced NF-κB Activity
| This compound [nM] | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Unstimulated) | 1.5 ± 0.2 | N/A |
| 0 (Stimulated) | 100.0 ± 8.5 | 0% |
| 1 | 95.2 ± 7.9 | 4.9% |
| 10 | 75.6 ± 6.1 | 24.8% |
| 50 | 52.1 ± 4.3 | 48.6% |
| 100 | 28.4 ± 3.0 | 72.7% |
| 500 | 8.9 ± 1.1 | 92.5% |
| 1000 | 3.1 ± 0.5 | 98.4% |
Table 2: Example Data for Cytotoxicity of this compound
| This compound [nM] | Cell Viability (%) |
| 0 | 100.0 ± 5.1 |
| 1 | 101.2 ± 6.2 |
| 10 | 99.5 ± 4.8 |
| 50 | 98.7 ± 5.5 |
| 100 | 97.1 ± 4.9 |
| 500 | 95.3 ± 6.0 |
| 1000 | 92.8 ± 5.7 |
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Free fatty acid receptor 2 - Wikipedia [en.wikipedia.org]
- 9. bowdish.ca [bowdish.ca]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]
- 14. benchchem.com [benchchem.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. Cell Health Screening Assays for Drug Discovery [promega.com]
Application Notes and Protocols for Lyophilized BTI-A-404 Powder: A Selective GPR43 Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, dilution, and handling of lyophilized BTI-A-404 powder, a potent and selective competitive inverse agonist of the human G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2)[1][2][3][4][5]. Proper preparation is critical for obtaining accurate and reproducible results in experimental settings.
Product Information and Storage
This compound belongs to the pyrimidinecarboxamide class of compounds and is a valuable tool for investigating the physiological and pathological roles of GPR43, a receptor implicated in inflammation, obesity, and type 2 diabetes[1][2][3].
Table 1: this compound Properties and Storage Recommendations
| Parameter | Recommendation |
| Chemical Name | 4-[4-(Dimethylamino)phenyl]-N-(3,5- dimethylphenyl)-1,2,3,4-tetrahydro-6-methyl-2- oxo-5-pyrimidinecarboxamide[4] |
| Molecular Formula | C₂₂H₂₆N₄O₂[4] |
| Molecular Weight | 378.47 g/mol [4] |
| CAS Number | 537679-57-5[4] |
| Physical Form | White to beige powder[4] |
| Lyophilized Powder Storage | Store at -20°C to -80°C for long-term stability. |
| Reconstituted Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Working Dilutions | Store at 4°C for short-term use (up to 1 week). For longer-term storage, aliquot and freeze at -20°C or -80°C. |
Reconstitution of Lyophilized this compound Powder
The following protocol outlines the steps for reconstituting lyophilized this compound powder to create a stock solution. All procedures should be performed under aseptic conditions.
Table 2: Reconstitution Parameters
| Parameter | Recommendation |
| Reconstitution Solvent | Sterile Dimethyl Sulfoxide (DMSO)[4] |
| Recommended Stock Concentration | 5 mg/mL (clear, warmed)[4] |
| Additives for Dilute Solutions | For working solutions, a carrier protein (e.g., 0.1% Bovine Serum Albumin) may be added to prevent loss due to adsorption. |
Experimental Protocol: Reconstitution
-
Equilibration: Allow the vial of lyophilized this compound and the reconstitution solvent (DMSO) to equilibrate to room temperature.
-
Solvent Addition: Using a sterile syringe, slowly add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 1 mg vial to make a 5 mg/mL stock, add 200 µL of DMSO).
-
Gentle Mixing: Gently swirl or roll the vial to dissolve the powder. If necessary, warm the solution in a controlled water bath to ensure complete dissolution. Do not vortex or shake vigorously.
-
Incubation: Allow the solution to stand for 10-15 minutes at room temperature to ensure it is fully dissolved.
-
Storage: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.
Dilution of Reconstituted this compound
For cellular assays, the DMSO stock solution should be further diluted into an appropriate sterile aqueous buffer or cell culture medium.
Experimental Protocol: Dilution
-
Determine Final Concentration: Calculate the volume of the this compound stock solution required to achieve the desired final concentration in your experiment.
-
Serial Dilutions: It is recommended to perform serial dilutions to ensure accuracy.
-
Diluent: Prepare working solutions by diluting the stock solution in sterile Phosphate Buffered Saline (PBS), pH 7.4, or the specific assay medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced cellular toxicity. A vehicle-only control should be included in all experiments.
This compound Mechanism of Action and Signaling Pathway
This compound acts as a competitive inverse agonist at the GPR43 receptor. GPR43 is coupled to both Gαi/o and Gαq/11 proteins. Activation by short-chain fatty acids (SCFAs) like acetate and propionate typically leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium ([Ca²⁺]i)[4][5]. As an inverse agonist, this compound counteracts these effects[4].
Key signaling effects of this compound:
-
Increases cAMP Levels: By inhibiting the constitutive activity of Gαi/o, this compound leads to an increase in intracellular cAMP[2][4].
-
Reduces Intracellular Calcium: It attenuates the agonist-induced (e.g., acetate-induced) increase in cytoplasmic calcium levels[2][4].
-
Modulates Downstream Pathways: this compound has been shown to modulate downstream signaling pathways of GPR43, including ERK, p38 MAPK, and NF-κB[2][5].
-
Augments GLP-1 Secretion: Interestingly, this compound has been observed to augment the secretion of glucagon-like peptide 1 (GLP-1) in the NCI-H716 cell line[2].
Key Experimental Protocols
The following are summarized protocols for assays relevant to the characterization of this compound's activity.
Protocol 1: Intracellular cAMP Measurement
This assay determines the inverse agonist activity of this compound on the Gαi/o-coupled GPR43 receptor.
-
Cell Preparation: Seed HEK293 cells stably expressing human GPR43 into 96-well plates.
-
Compound Incubation: Wash the cells and incubate with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes. Subsequently, treat the cells with varying concentrations of this compound for 30 minutes.
-
Adenylyl Cyclase Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as Forskolin, to induce cAMP production.
-
Detection: Stop the reaction and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).
Protocol 2: Intracellular Calcium Flux Assay
This protocol measures the ability of this compound to inhibit agonist-induced calcium mobilization.
-
Cell Preparation: Seed human GPR43-expressing cells into black, clear-bottom 96-well plates.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Compound Pre-treatment: Remove the dye solution and incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Inject a GPR43 agonist (e.g., acetate) and immediately measure the fluorescence signal to detect changes in intracellular calcium.
Protocol 3: GLP-1 Secretion Assay
This protocol quantifies the effect of this compound on GLP-1 secretion from an enteroendocrine cell line.
-
Cell Culture: Culture NCI-H716 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Cell Seeding and Differentiation: Seed the cells in a 24-well plate and allow them to differentiate for 48-72 hours.
-
Treatment: Wash the cells and incubate with various concentrations of this compound in a suitable buffer for a specified time (e.g., 2 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit.
References
Application Note & Protocol: Purity and Integrity Assessment of BTI-A-404 with SDS-PAGE
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on a compound specifically designated "BTI-A-404" is ambiguous, with the identifier referring to both a small molecule and a therapeutic antibody[1][2][3]. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a technique for analyzing proteins. Therefore, this document assumes this compound is a therapeutic monoclonal antibody, such as the humanized anti-CD40 IgG4 monoclonal antibody sometimes associated with this nomenclature, for which SDS-PAGE is a critical analytical method[1][4].
Application Note
Introduction
This compound is a monoclonal antibody being investigated for immunomodulatory therapies[4]. For any therapeutic protein, ensuring high purity and structural integrity is critical for safety and efficacy[5]. Purity relates to the absence of process-related impurities (e.g., host cell proteins), while integrity refers to the intactness of the antibody, free from aggregation or fragmentation[6].
SDS-PAGE is a robust and widely used electrophoretic technique to separate proteins based on their molecular weight[7][8]. It is an indispensable tool for qualitatively and quantitatively assessing the purity and integrity of monoclonal antibodies like this compound throughout the drug development process[9].
Principle of SDS-PAGE for Antibody Analysis
SDS-PAGE utilizes a polyacrylamide gel matrix as a molecular sieve to separate proteins by mass[8]. Samples are treated with the anionic detergent sodium dodecyl sulfate (SDS), which denatures the proteins and imparts a uniform negative charge-to-mass ratio[6][8]. When an electric field is applied, the SDS-coated proteins migrate through the gel toward the positive electrode at a rate inversely proportional to the logarithm of their molecular weight[7].
This analysis is typically performed under two conditions to provide a comprehensive profile of the antibody:
-
Non-Reducing SDS-PAGE: The antibody is analyzed in its intact form. For a pure and un-degraded this compound (an IgG4 antibody), this should yield a single primary band at approximately 150 kDa. This method is effective for identifying high-molecular-weight aggregates, which may remain in the loading well, or significant cleavage products.
-
Reducing SDS-PAGE: A reducing agent (e.g., DTT or β-mercaptoethanol) is added to the sample buffer to break disulfide bonds[6][10]. This dissociates the antibody into its constituent heavy chains (~50 kDa) and light chains (~25 kDa). A pure, intact antibody will display two distinct bands corresponding to these subunits. This method is highly sensitive for detecting fragmentation and confirming subunit composition.
Quantitative Purity Assessment
While visual inspection of the stained gel provides a qualitative assessment, purity can be quantified using densitometry[9]. After staining, the gel is imaged, and specialized software is used to measure the intensity of each protein band[11]. The relative purity of this compound is calculated by dividing the combined intensity of the band(s) of interest by the total intensity of all bands in that lane[9][12].
Purity (%) = (Intensity of this compound Bands / Total Intensity of All Bands in Lane) x 100
This method allows for the precise comparison of different batches and the monitoring of stability over time[6].
Experimental Protocols
Protocol 1: this compound Sample Preparation
This protocol describes the preparation of this compound samples for analysis under both reducing and non-reducing conditions.
Materials:
-
This compound protein sample
-
2x Laemmli Sample Buffer (Non-reducing)
-
2x Laemmli Sample Buffer with 10% 2-mercaptoethanol or 100 mM DTT (Reducing)
-
Purified water (for dilution)
-
Microcentrifuge tubes
-
Heating block or water bath set to 95°C
Procedure:
-
Adjust the concentration of the this compound sample to 2 mg/mL using purified water.
-
For Non-Reducing Conditions: In a microcentrifuge tube, mix 10 µL of the 2 mg/mL this compound sample with 10 µL of 2x non-reducing Laemmli sample buffer.
-
For Reducing Conditions: In a separate microcentrifuge tube, mix 10 µL of the 2 mg/mL this compound sample with 10 µL of 2x reducing Laemmli sample buffer.
-
Heat both samples at 95°C for 5 minutes to ensure complete denaturation[13].
-
Centrifuge the tubes briefly to collect the condensate.
-
Samples are now ready for loading onto the polyacrylamide gel.
| Parameter | Non-Reducing Sample | Reducing Sample |
| This compound (2 mg/mL) | 10 µL | 10 µL |
| 2x Laemmli Buffer | 10 µL (without reducing agent) | 10 µL (with reducing agent) |
| Final Volume | 20 µL | 20 µL |
| Final Protein Conc. | 1 mg/mL | 1 mg/mL |
| Heat Denaturation | 95°C for 5 min | 95°C for 5 min |
Table 1: this compound Sample Preparation Parameters.
Protocol 2: Polyacrylamide Gel Electrophoresis
This protocol outlines the steps for running the prepared this compound samples on a polyacrylamide gel.
Materials:
-
Precast polyacrylamide gel (e.g., 4-12% or 4-20% Tris-Glycine gradient gel)
-
Electrophoresis chamber and power supply
-
10x Tris-Glycine-SDS Running Buffer
-
Pre-stained molecular weight (MW) marker
-
Prepared this compound samples (reducing and non-reducing)
Procedure:
-
Prepare 1x running buffer by diluting the 10x stock with deionized water[14].
-
Assemble the gel cassette into the electrophoresis chamber according to the manufacturer's instructions.
-
Fill the inner and outer chambers with 1x running buffer[13].
-
Carefully load the samples into the wells. Load 10-20 µL of each prepared this compound sample and 5 µL of the MW marker into separate wells.
-
Connect the electrophoresis chamber to the power supply.
-
Run the gel according to the conditions specified in Table 2, or until the dye front reaches the bottom of the gel[13].
| Parameter | Value |
| Gel Type | 4-12% Tris-Glycine Precast Gel |
| Running Buffer | 1x Tris-Glycine-SDS |
| Voltage | 150 V (Constant) |
| Approximate Run Time | 45-60 minutes |
Table 2: Recommended SDS-PAGE Running Conditions.
Protocol 3: Gel Staining and Purity Quantification
This protocol details the visualization of protein bands and the subsequent quantification of purity.
Materials:
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
Gel imaging system (e.g., flatbed scanner or digital gel doc)
-
Image analysis software with densitometry capabilities (e.g., ImageJ)[11]
Procedure:
-
After electrophoresis, carefully remove the gel from the cassette and place it in a clean container.
-
Submerge the gel in Coomassie staining solution and agitate gently for 1 hour.
-
Remove the staining solution and add destaining solution. Agitate gently, replacing the destain solution periodically until the background is clear and protein bands are sharp.
-
Image the destained gel using a gel imaging system.
-
Import the gel image into the analysis software.
-
Using the densitometry tool, define the lanes and measure the intensity of each band within the lanes containing the this compound samples[12].
-
Calculate the percentage purity for both reducing and non-reducing samples using the formula provided in section 1.3.
Data Presentation and Interpretation
The purity and integrity of this compound are determined by comparing the observed bands to their expected molecular weights and quantifying their relative abundance.
| Sample Condition | This compound Component | Expected MW (kDa) |
| Non-Reducing | Intact Antibody | ~150 |
| Reducing | Heavy Chain (HC) | ~50 |
| Reducing | Light Chain (LC) | ~25 |
Table 3: Expected Molecular Weights for this compound on SDS-PAGE.
The final quantitative data should be presented clearly, allowing for easy comparison between different production batches.
| Batch ID | Condition | Main Band(s) Intensity | Total Lane Intensity | Calculated Purity (%) |
| BTI-404-001 | Non-Reducing | 1,450,000 | 1,500,000 | 96.7 |
| BTI-404-001 | Reducing | 1,485,000 | 1,510,000 | 98.3 |
| BTI-404-002 | Non-Reducing | 1,480,000 | 1,505,000 | 98.3 |
| BTI-404-002 | Reducing | 1,500,000 | 1,508,000 | 99.5 |
Table 4: Example Purity Analysis Summary for Different this compound Batches.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. SDS-PAGE Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. SDS-PAGE in Food Science: Elevating Protein Insight and Product Integrity - Eurofins USA [eurofinsus.com]
- 7. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 8. Assessing protein purity using SDS PAGE [protocols.io]
- 9. How to Validate Protein Purity Using SDS-PAGE [synapse.patsnap.com]
- 10. Preparing protein samples for sds-page [ruf.rice.edu]
- 11. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. neobiotechnologies.com [neobiotechnologies.com]
- 14. www2.nau.edu [www2.nau.edu]
Application Notes and Protocols for In Vivo Efficacy Studies of BTI-A-404 (KPL-404) in Animal Models
Disclaimer: Publicly available information for a therapeutic agent specifically and uniquely designated "BTI-A-404" is limited and ambiguous. The identifier is associated with at least two distinct molecules. However, significant preclinical in vivo data is available for KPL-404 , a humanized anti-CD40 IgG4 monoclonal antibody. These application notes and protocols are based on the available data for KPL-404 and are provided under the assumption that this is the compound of interest.
Introduction
KPL-404 is a humanized monoclonal antibody of the IgG4 isotype that functions as a non-depleting antagonist of the CD40 receptor.[1] It is designed to inhibit the interaction between CD40 and its ligand, CD40L (CD154). This interaction is a critical co-stimulatory pathway in the adaptive immune system, playing a pivotal role in T-cell dependent B-cell activation, proliferation, and the generation of humoral immune responses.[1] Dysregulation of the CD40-CD40L pathway is implicated in the pathology of various autoimmune diseases, making it an attractive therapeutic target.[1] Preclinical studies in non-human primates have demonstrated the potential of KPL-404 to suppress T-cell dependent antibody responses without causing B-cell depletion.[1][2]
Mechanism of Action
KPL-404 exerts its therapeutic effect by binding to the CD40 receptor on antigen-presenting cells (APCs), such as B-cells, and physically blocking the binding of CD40L expressed on activated T-cells. This inhibition of the CD40/CD40L pathway prevents the downstream signaling required for B-cell activation, proliferation, and antibody production.[3] As an IgG4 monoclonal antibody, KPL-404 is designed to be "Fc-silent," meaning it does not induce antibody-dependent cellular cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC), thus avoiding the depletion of B-cells.[2]
Quantitative Data from In Vivo Efficacy Studies
The primary animal model for the preclinical evaluation of KPL-404 has been the cynomolgus monkey, due to the comparable binding affinity of the antibody to human and cynomolgus monkey CD40.[1][4] The key in vivo model employed is the T-cell Dependent Antibody Response (TDAR) model.
Table 1: Pharmacodynamic Effects of KPL-404 in Cynomolgus Monkeys
| Parameter | 5 mg/kg IV Dose | 10 mg/kg IV Dose | Placebo | Citation |
| CD40 Receptor Occupancy on Peripheral B cells | Engaged for 2 weeks after a single administration | Engaged for 4 weeks after a single administration | No engagement | [1][2] |
| T-cell Dependent Antibody Response (TDAR) to KLH | Blocked both primary and secondary responses | Not explicitly stated, but suppression implied by lower doses | Normal primary and secondary responses | [1][2] |
| T-cell Dependent Antibody Response (TDAR) to Tetanus Toxoid | Blocked both primary and secondary responses | Not explicitly stated | Normal primary and secondary responses | [1][2] |
| Peripheral B cell Count | No depletion observed | No depletion observed | No change | [1][2] |
Table 2: Safety Findings of KPL-404 in Cynomolgus Monkeys (8-Week Study)
| Parameter | Doses up to 10 mg/kg IV | Placebo | Citation |
| General Safety | No observable safety findings | No observable safety findings | [1][2] |
| Thrombocytopenia | No observable findings | No observable findings | [1][2] |
| Platelet Activation | No induction or augmentation | Not applicable | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Safety Assessment in Cynomolgus Monkeys (TDAR Model)
This protocol outlines the methodology for assessing the in vivo activity and safety of KPL-404 in a cynomolgus monkey T-cell Dependent Antibody Response (TDAR) model.
1. Animal Model:
-
Species: Cynomolgus monkeys (Macaca fascicularis).[1]
-
Justification: The binding affinity of KPL-404 to cynomolgus monkey CD40 is comparable to its affinity for human CD40.[1][4]
2. Dosing Regimen:
-
Treatment Groups: Animals are randomized into groups receiving vehicle control (placebo) or KPL-404.[2]
-
Dose Levels:
-
Administration: Intravenous infusion.
3. TDAR Antigen Challenge:
-
Primary Immunization: On Day 1 (or as specified), animals are immunized with test antigens, such as Keyhole Limpet Hemocyanin (KLH) and Tetanus Toxoid (TT), to elicit a primary T-cell dependent antibody response.[2]
-
Secondary Immunization (Re-challenge): Approximately 28 days after the primary immunization, animals are re-challenged with the same antigens to elicit a secondary (memory) immune response.[2]
4. Sample Collection and Monitoring:
-
Blood Samples: Collect blood samples at regular intervals (e.g., pre-dose, and various time points post-dose and post-immunization).
-
Pharmacokinetics (PK): Serum samples are analyzed to determine the concentration of KPL-404 over time.
-
Receptor Occupancy (RO): The engagement of KPL-404 with CD40 on peripheral B cells is measured using flow cytometry.[1]
-
Antibody Titers: Serum is used to measure antigen-specific IgM and IgG antibody titers against KLH and TT to assess the primary and secondary immune responses.
-
Safety Assessments: Monitor animals for any observable safety findings, with a specific focus on complete blood counts (including platelet counts) and clinical chemistry for up to 8 weeks.[1][2]
5. Data Analysis:
-
Compare the anti-KLH and anti-TT antibody titers between the KPL-404 treated groups and the placebo group to determine the extent of immunosuppression.
-
Correlate KPL-404 serum concentration with receptor occupancy and the pharmacodynamic effect on the TDAR.
References
- 1. Preclinical Immunopharmacologic Assessment of KPL-404, a Novel, Humanized, Non-Depleting Antagonistic Anti-CD40 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-CD40 antibody KPL-404 inhibits T cell-mediated activation of B cells from healthy donors and autoimmune patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kiniksa.com [kiniksa.com]
Measuring CD40 Receptor Occupancy by BTI-A-404 on B Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to measuring the receptor occupancy (RO) of BTI-A-404 on CD40-expressing B cells. The identifier "this compound" is ambiguous in scientific literature, potentially referring to different therapeutic agents. However, based on the specific context of measuring CD40 receptor occupancy on B cells, this document will focus on the methodologies applicable to an anti-CD40 monoclonal antibody, such as KPL-404, which has been described as a humanized anti-CD40 IgG4 monoclonal antibody designed to inhibit the CD40/CD40L pathway.[1][2] The protocols and principles outlined here are designed to be adapted for similar antagonistic antibodies targeting the CD40 receptor.
The CD40/CD40L signaling pathway is a critical axis in the activation of immune responses, and its dysregulation is implicated in various autoimmune diseases.[3][4] this compound, acting as a CD40 antagonist, blocks this interaction, thereby preventing downstream signaling that leads to B cell activation, proliferation, and antibody production.[2] Measuring the extent to which this compound binds to and occupies the CD40 receptor on B cells is a critical pharmacodynamic (PD) biomarker in preclinical and clinical development.[5] This data is essential for informing dose selection, understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship, and assessing the therapeutic potential of the drug.[5][6]
Flow cytometry is the preferred method for determining receptor occupancy on specific cell populations, such as B cells, from heterogeneous samples like whole blood or peripheral blood mononuclear cells (PBMCs).[6][7] This technique allows for the precise quantification of free, bound, and total CD40 receptors on the cell surface.[8]
Data Presentation
The following tables summarize key data points relevant to the preclinical evaluation of a CD40 antagonist like this compound, based on studies with analogous antibodies.
Table 1: Preclinical Pharmacodynamic Effects of a this compound Analog (KPL-404) in Cynomolgus Monkeys [1][9]
| Parameter | This compound (5 mg/kg IV) | Placebo |
| CD40 Receptor Occupancy on B cells | Engaged for at least 2 weeks after a single administration. Full occupancy maintained through day 43 after a single 5 mg/kg SC dose. | No engagement |
| T-cell Dependent Antibody Response (TDAR) to KLH | Blocked both primary and secondary responses. | Normal primary and secondary responses |
| T-cell Dependent Antibody Response (TDAR) to Tetanus Toxoid | Blocked both primary and secondary responses. | Normal primary and secondary responses |
| Peripheral B cell Count | No depletion observed. | No change |
Table 2: In Vitro Characterization of a this compound Analog (KPL-404) [1][4]
| Parameter | Result |
| Binding Affinity | Comparable affinity to recombinant human and cynomolgus monkey CD40 (nanomolar range). |
| Functional Activity | Antagonistic; inhibits CD40-mediated downstream NF-κB activation. |
| Antibody- and Complement-Mediated Cytotoxicity | Did not induce cytotoxicity of CD40-expressing cells. |
| B cell Proliferation/Activation (alone) | Does not induce B cell proliferation, activation, or cytokine production. |
Signaling Pathway and Mechanism of Action
This compound is designed to inhibit the interaction between CD40 on antigen-presenting cells, such as B cells, and its ligand, CD40L (CD154), expressed on activated T cells.[2] This interaction is crucial for T cell-dependent humoral immunity, including B cell proliferation, differentiation, and immunoglobulin class switching.[3][10] By blocking this pathway, this compound modulates the immune response.
Caption: this compound blocks the interaction between CD40L and CD40, inhibiting downstream signaling.
Experimental Protocols
Measuring CD40 receptor occupancy by this compound on B cells using flow cytometry typically involves quantifying the percentage of CD40 receptors that are bound by the therapeutic antibody. This can be achieved through different assay formats, primarily by measuring either the free (unoccupied) receptors or the bound receptors.[6][8]
Experimental Workflow for Receptor Occupancy Assay
Caption: General workflow for measuring receptor occupancy by flow cytometry.
Protocol 1: Free Receptor Occupancy Assay
This protocol measures the percentage of CD40 receptors that are not bound by this compound.
Materials:
-
Whole blood or PBMC samples collected from subjects pre- and post-dose with this compound.
-
Phosphate-Buffered Saline (PBS).
-
FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide).
-
Fluorochrome-conjugated antibodies:
-
B cell markers (e.g., anti-CD19 PE, anti-CD20 PerCP-Cy5.5).
-
A competing, fluorochrome-conjugated anti-CD40 antibody that binds to the same epitope as this compound, or a fluorochrome-conjugated version of this compound itself (e.g., this compound-Alexa Fluor 488).
-
-
Red Blood Cell (RBC) Lysis Buffer (if using whole blood).
-
Flow cytometer.
Procedure:
-
Sample Preparation:
-
For whole blood: Aliquot 100 µL of whole blood into a flow cytometry tube.
-
For PBMCs: Aliquot 1-2 x 10^6 cells in FACS buffer into a flow cytometry tube.
-
-
Staining:
-
Add the cocktail of fluorochrome-conjugated antibodies, including the B cell markers and the labeled competing anti-CD40 antibody (or labeled this compound), to each tube. The concentration of the competing antibody should be pre-determined to be saturating.
-
Vortex gently and incubate for 30-45 minutes at 4°C in the dark.
-
-
Lysis and Washing (for whole blood):
-
Add 2 mL of 1X RBC Lysis Buffer and incubate for 10 minutes at room temperature in the dark.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 2 mL of FACS buffer. Repeat the wash step.
-
-
Washing (for PBMCs):
-
Add 2 mL of FACS buffer and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step.
-
-
Resuspension and Acquisition:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events for robust statistical analysis.
-
Data Analysis and Calculation:
-
Gate on the B cell population using the B cell markers (e.g., CD19+).
-
Determine the Mean Fluorescence Intensity (MFI) of the labeled competing anti-CD40 antibody on the B cell gate for each sample.
-
Calculate the percentage of receptor occupancy (%RO) using the following formula:
%RO = [1 - (MFI_post-dose - MFI_unstained) / (MFI_pre-dose - MFI_unstained)] * 100
Protocol 2: Bound Receptor Occupancy Assay
This protocol directly measures the amount of this compound bound to CD40 receptors.
Materials:
-
Same as Protocol 1, with the exception of the detection antibody.
-
Fluorochrome-conjugated anti-BTI-A-404 (anti-idiotype) antibody that specifically binds to this compound when it is bound to CD40.
Procedure:
The procedure is identical to Protocol 1, except in the staining step, the fluorochrome-conjugated anti-BTI-A-404 antibody is used instead of a competing anti-CD40 antibody.
Data Analysis and Calculation:
-
Gate on the B cell population (e.g., CD19+).
-
Determine the MFI of the labeled anti-BTI-A-404 antibody on the B cell gate for each sample.
-
To calculate %RO, a measure of total available CD40 receptors is needed. This can be determined by staining pre-dose samples with a saturating concentration of unlabeled this compound followed by the labeled anti-BTI-A-404 antibody.
-
Calculate the %RO using the following formula:
%RO = [(MFI_post-dose - MFI_unstained) / (MFI_total_binding - MFI_unstained)] * 100
Where MFI_total_binding is the MFI from the pre-dose sample saturated with this compound.
Assay Development and Validation Considerations
For successful implementation of a receptor occupancy assay in a regulated environment, several factors must be considered during development and validation:[7]
-
Reagent Selection: The choice of antibodies, fluorochromes, and their specificity is critical. For free receptor assays, the competing antibody must have a lower affinity than the therapeutic drug to avoid displacement.[6]
-
Sample Stability: Assess the stability of samples over time and under different storage conditions, as receptor expression can change post-collection.[5]
-
Saturating Conditions: The concentration of the detection antibody must be optimized to ensure it is saturating, meaning it binds to all available target sites.[7]
-
Instrumentation and Gating Strategy: Standardize instrument settings and develop a robust gating strategy to clearly identify the B cell population of interest.[7]
-
Assay Controls: Include appropriate controls, such as unstained cells, fluorescence minus one (FMO) controls, and pre-dose samples, to ensure data quality and accuracy.
By following these detailed protocols and considerations, researchers can accurately and reproducibly measure the receptor occupancy of this compound on B cells, providing critical insights into the pharmacodynamics of this therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. precisionformedicine.com [precisionformedicine.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. xtalks.com [xtalks.com]
- 8. tandfonline.com [tandfonline.com]
- 9. kiniksa.com [kiniksa.com]
- 10. abeomics.com [abeomics.com]
Troubleshooting & Optimization
troubleshooting inconsistent BTI-A-404 inhibition of STAT3 phosphorylation
Here is the technical support center for troubleshooting inconsistent BTI-A-404 inhibition of STAT3 phosphorylation.
This technical support center provides troubleshooting guides, FAQs, and detailed protocols for researchers using this compound to inhibit STAT3 phosphorylation.
Critical Alert: Confirming the Identity of Your this compound Compound
The identifier "this compound" has been associated with multiple distinct chemical entities in scientific literature and commercial databases.[1][2] Inconsistent experimental results may arise from using a compound with a different mechanism of action than expected. Before proceeding with troubleshooting, it is critical to confirm the identity of your compound.
-
This compound (JAK2/STAT3 Inhibitor): A pyrimidinecarboxamide derivative that inhibits the phosphorylation of STAT3, likely by targeting an upstream kinase like JAK2.[3] Its CAS number is 537679-57-5. This guide primarily focuses on troubleshooting this specific compound.
-
This compound (GPR43 Inverse Agonist): A pyrimidinecarboxamide that acts as a competitive inverse agonist for the G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2).[4]
-
This compound (Anti-CD40 Monoclonal Antibody): Also referred to as KPL-404, this is a humanized anti-CD40 monoclonal antibody designed to block the CD40/CD40L pathway.[2][5]
Action Required: Please verify the CAS number and molecular weight of your compound against the supplier's documentation. If your compound is not the STAT3 phosphorylation inhibitor (CAS 537679-57-5), the following troubleshooting guide will not be applicable.
Troubleshooting Guides
This section addresses specific issues you might encounter when using this compound as a STAT3 phosphorylation inhibitor.
Question 1: Why am I seeing variable or no inhibition of STAT3 phosphorylation (p-STAT3)?
Inconsistent inhibition is a common issue that can stem from several factors related to the compound, cell culture conditions, or the experimental procedure itself.
Possible Causes and Solutions
| Potential Issue | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.[3] | Consistent inhibitory activity of this compound across experiments.[3] |
| Suboptimal Cell Health/Density | Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Over-confluent or sparse cultures can exhibit altered signaling activity.[3] Perform a cell viability test (e.g., Trypan Blue) before each experiment. | More reproducible baseline and post-treatment p-STAT3 levels.[3] |
| Presence of Serum Proteins | Serum proteins can bind to small molecule inhibitors, reducing their effective concentration.[3] Perform a dose-response experiment in serum-free or low-serum media for a short duration (2-4 hours) to confirm bioactivity. | A significant left-shift in the IC50 curve, indicating higher potency in the absence of interfering serum proteins.[3] |
| Insufficient Pre-incubation Time | The time required for this compound to enter the cells and engage its target may be insufficient. Extend the pre-incubation time with this compound before cytokine stimulation (e.g., try 2, 4, and 6 hours). | More complete and consistent inhibition of p-STAT3 upon cytokine stimulation.[3] |
| Ineffective Cytokine Stimulation | The activity of the cytokine used to induce STAT3 phosphorylation (e.g., IL-6, IL-3, EGF) may be low.[6][7] Use a fresh aliquot of cytokine and confirm its activity with a positive control experiment. Determine the optimal stimulation time (usually 15-30 minutes) for your cell line.[8] | A strong and reproducible p-STAT3 signal in the vehicle-treated, stimulated control group. |
| Phosphatase Activity | Rapid dephosphorylation of STAT3 can occur after cell lysis. Ensure that your lysis buffer is always supplemented with fresh phosphatase and protease inhibitors.[8][9] Keep samples on ice at all times. | Preservation of the phosphorylated STAT3 protein, leading to a more accurate Western blot signal. |
Question 2: How can I be sure the observed effects are specific to STAT3 pathway inhibition and not due to cytotoxicity?
It is crucial to distinguish between specific on-target inhibition and non-specific effects caused by compound toxicity.
Possible Causes and Solutions
| Potential Issue | Troubleshooting Step | Expected Outcome |
| High Compound Concentration | Perform a dose-response curve for both p-STAT3 inhibition (by Western blot) and cell viability (e.g., using an MTT or Annexin V assay).[3] | Identification of a concentration window where target inhibition is achieved without significant cytotoxicity.[3] |
| Off-Target Kinase Inhibition | Kinase inhibitors can have off-target effects due to similarities in ATP-binding pockets.[3] Use a structurally unrelated inhibitor of the same target (e.g., another JAK2 inhibitor) as a control to see if it phenocopies the effects of this compound.[3] | Similar results with a different inhibitor would suggest the observed phenotype is on-target.[3] |
| Solvent (DMSO) Toxicity | Run a vehicle control with the highest concentration of DMSO used in your experiments. Ensure the final DMSO concentration is consistent across all samples and is typically below 0.5%.[3] | No significant cytotoxicity or pathway modulation observed in the vehicle-only control.[3] |
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action for this compound in inhibiting STAT3 phosphorylation? A1: this compound (CAS 537679-57-5) is reported to be a potent JAK2 inhibitor.[3] Janus kinases (JAKs) are upstream tyrosine kinases that phosphorylate STAT3 at its critical tyrosine 705 residue upon cytokine receptor activation.[7][10] By inhibiting JAK2, this compound prevents this phosphorylation event, thereby blocking STAT3 dimerization, nuclear translocation, and transcriptional activity.[11][12]
-
Q2: What are appropriate positive and negative controls for my experiment? A2:
-
Positive Control (Cell Line): Use a cell line with known constitutive STAT3 activation (e.g., HEL 92.1.7, DU145, HepG2) or a cell line that shows robust STAT3 phosphorylation in response to a specific cytokine.[3][9]
-
Positive Control (Treatment): A well-characterized cytokine or growth factor (e.g., IL-6, EGF) known to activate the JAK/STAT3 pathway in your chosen cell line.[7]
-
Negative Control (Cell Line): A STAT3-null cell line like PC-3 could be used, though some sources indicate variability in STAT3 expression in different PC-3 branches.[13]
-
Negative Control (Treatment): A vehicle-only (DMSO) control is essential. A non-stimulated control is also necessary to measure baseline p-STAT3 levels.[8]
-
-
Q3: What cell lines are recommended for studying this compound activity? A3: The choice of cell line depends on the specific research question.
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For Potency Testing: HEL 92.1.7 cells, which have a JAK2 V617F mutation leading to constitutive STAT3 activation, are highly sensitive to this compound.[3]
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For Cytokine-Induced Activity: Cell lines like U-937 (responsive to IL-3) or various breast cancer cell lines (e.g., MDA-MB-468) that show low basal but high cytokine-induced p-STAT3 levels are suitable.[3][13]
-
For Specificity Testing: A cell line where STAT3 is not the primary survival pathway, such as K562, can be used as a negative control.[3]
-
-
Q4: How should I analyze my Western blot data for p-STAT3? A4: Quantify the band intensities for both p-STAT3 and total STAT3 using densitometry software (e.g., ImageJ).[8] For each sample, normalize the p-STAT3 signal to the total STAT3 signal. This ratio accounts for any variations in protein loading between lanes. For even more accuracy, you can then normalize this ratio to a loading control like β-actin or GAPDH.[8][14]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound (as a JAK2/p-STAT3 inhibitor) in various human cell lines.
| Cell Line | Description | This compound IC50 (p-STAT3) | This compound IC50 (Viability, 72h) |
| HEL 92.1.7 | Human erythroleukemia, JAK2 V617F mutant | 5 nM | 50 nM |
| K562 | Human chronic myelogenous leukemia, BCR-ABL+ | > 10 µM | > 10 µM |
| U-937 | Human histiocytic lymphoma | 250 nM | 1.5 µM |
| IC50 values are approximate and may vary based on experimental conditions.[3] |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (Tyr705)
This protocol details the steps to assess the inhibitory effect of this compound on cytokine-induced STAT3 phosphorylation.
-
Cell Seeding: Plate 1.5 x 10^6 HEL 92.1.7 or U-937 cells in 6-well plates in RPMI-1640 media supplemented with 10% FBS and allow them to adhere or stabilize overnight.[3]
-
Serum Starvation: The next day, gently wash the cells with PBS and replace the media with serum-free RPMI-1640. Incubate for 4-6 hours to reduce basal signaling.[3]
-
This compound Treatment: Add this compound at desired final concentrations (e.g., 0, 1, 5, 25, 100 nM). Include a vehicle-only (DMSO) control. Incubate for 2 hours.[3]
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., recombinant human IL-3 at 10 ng/mL for HEL 92.1.7) for 15 minutes at 37°C.[3] Include a non-stimulated control.
-
Cell Lysis: Immediately place plates on ice, aspirate media, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., M-PER or RIPA) supplemented with a protease and phosphatase inhibitor cocktail.[8][9] Scrape the cells, transfer the lysate to a pre-chilled tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.[8] Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[8]
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli sample buffer, and boil at 95°C for 5 minutes. Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.[15]
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.[8]
-
Incubate with a primary antibody specific for phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145) overnight at 4°C.[9]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9] To normalize, strip the membrane and re-probe for total STAT3 (e.g., Cell Signaling Technology, #9139) and a loading control (e.g., β-Actin).[9][14]
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound over a longer duration.
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Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.[3]
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Treatment: Add this compound in a serial dilution series (e.g., from 1 nM to 20 µM). Include a vehicle-only control.[3]
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.[3]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[3]
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Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[3]
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Reading: Read the absorbance at 570 nm using a microplate reader.[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical JAK/STAT3 signaling pathway and the inhibitory action of this compound on JAK2.
Caption: Experimental workflow for assessing this compound inhibition of p-STAT3 via Western blot.
Caption: A logical troubleshooting workflow for inconsistent p-STAT3 inhibition experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 10. STAT3 activation: A key factor in tumor immunoescape - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT3 - Wikipedia [en.wikipedia.org]
- 12. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 15. benchchem.com [benchchem.com]
optimizing BTI-A-404 concentration for cell-based assays
Disclaimer: The identifier "BTI-A-404" is associated with multiple distinct chemical entities in scientific literature. To provide accurate technical support, it is crucial to first identify the specific compound you are working with. This guide addresses the most likely interpretations of "this compound" and offers tailored troubleshooting and optimization strategies for each.
Interpretation 1: this compound as KPL-404 (Anti-CD40 Monoclonal Antibody)
KPL-404 is a humanized, non-depleting monoclonal antibody that antagonizes the CD40 signaling pathway. It is primarily investigated for its therapeutic potential in autoimmune diseases by blocking T cell-mediated activation of B cells.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KPL-404? A1: KPL-404 acts as a pure antagonist of the CD40 receptor. It binds to CD40 on antigen-presenting cells, such as B cells, and blocks the interaction with its ligand, CD40L, which is expressed on activated T cells. This inhibition prevents the downstream signaling required for B cell activation, proliferation, and antibody production.[1]
Q2: I am not observing the expected inhibition of B cell activation in my assay. What are the potential issues? A2: Several factors could lead to a lack of efficacy. First, verify the concentration of KPL-404; effective blocking of CD40L-mediated B cell activation is typically observed between 1 and 10 µg/mL.[1] Ensure your assay conditions, such as cell density and the concentration of the stimulating agent (e.g., soluble CD40L or activating T cells), are optimized. Also, confirm the viability and responsiveness of your B and T cells.[1]
Q3: Should KPL-404 induce B cell proliferation or cytokine production on its own? A3: No, KPL-404 is a purely antagonistic antibody. In vitro studies have demonstrated that KPL-404 alone does not induce B cell proliferation, activation, or cytokine production.[1] If you observe these effects, it may indicate contamination in your cell culture or an issue with other assay reagents.[1]
Troubleshooting Guide
| Potential Issue | Recommended Solution | Expected Outcome |
| Compound Degradation | Prepare fresh stock solutions and working dilutions. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3] | Consistent inhibitory activity across experiments. |
| Sub-optimal Antibody Concentration | Perform a dose-response experiment with KPL-404 concentrations ranging from 0.1 to 100 µg/mL to determine the optimal inhibitory concentration for your specific cell system. | Identification of an optimal concentration for target engagement without off-target effects. |
| Low Cell Viability | Assess cell viability before and after the experiment using a method like Trypan Blue exclusion or an MTT assay. Ensure cells are healthy and in the logarithmic growth phase. | High viability in control groups, ensuring that observed effects are due to the antibody's action. |
| Issues with T-Cell Dependent B-Cell Activation | Ensure that T-cell activation (e.g., via CD3/CD28 stimulation) is sufficient to upregulate CD40L expression. Confirm CD40L expression using flow cytometry. | Robust B-cell activation in the positive control (no antibody) condition. |
Quantitative Data Summary
| Parameter | Value | Context |
| Effective Concentration | 1 - 10 µg/mL | For blocking CD40L-mediated B cell activation in vitro.[1] |
| Single IV Dose (Cynomolgus Monkey) | 10 mg/kg | In vivo preclinical study.[2] |
| Monthly IV Doses (Cynomolgus Monkey) | 1 or 5 mg/kg | In vivo preclinical study.[2] |
Experimental Protocols
In Vitro B-Cell Activation Assay
This protocol outlines a general procedure to assess the inhibitory effect of KPL-404 on T cell-dependent B cell activation.[1]
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Cell Preparation : Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood.
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Plating : Plate the PBMCs at a suitable density in a 96-well plate.
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Pre-incubation : Pre-incubate the cells with varying concentrations of KPL-404 (e.g., 0.1, 1, 10 µg/mL) for 1-2 hours.[1]
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Stimulation : Stimulate the cells with a CD3/CD28 cross-linking reagent to induce T cell activation and subsequent CD40L expression.[1]
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Culture : Culture the cells for 24-72 hours.
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Staining : Harvest the cells and stain for B cell and activation markers (e.g., CD19, CD69, CD86).
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Analysis : Analyze the expression of activation markers on the B cell population (CD19+) using a flow cytometer.[1]
Diagrams
Caption: Mechanism of action of this compound (KPL-404) in blocking the CD40/CD40L signaling pathway.
Interpretation 2: this compound as ASA404 (Vadimezan, DMXAA)
ASA404 is a small-molecule tumor-vascular disrupting agent (VDA). Its primary mechanism is not direct cytotoxicity to tumor cells but rather the disruption of the tumor's blood supply, leading to cancer cell death.[1]
Frequently Asked Questions (FAQs)
Q1: How does ASA404 work? A1: ASA404 is believed to induce a localized inflammatory response within the tumor microenvironment. This leads to the production of cytokines and chemokines, resulting in the disruption of the tumor's blood supply and subsequent cancer cell death.[1]
Q2: I am performing a cytotoxicity assay with ASA404 and not observing a direct effect on my cancer cells in vitro. Why? A2: This is expected. ASA404's primary mechanism is not direct cytotoxicity to tumor cells but rather the disruption of tumor vasculature. Therefore, standard in vitro cytotoxicity assays on 2D cell monolayers may not show a significant effect.[1] Its activity is more evident in co-culture systems that include endothelial cells or in in vivo models where the tumor vasculature is present.[1]
Troubleshooting Guide
| Potential Issue | Recommended Solution | Expected Outcome |
| Inappropriate Assay System | Use an assay that models angiogenesis or vascular disruption, such as an endothelial tube formation assay or a co-culture model with endothelial cells and tumor cells. | Observable disruption of tube formation or endothelial cell death in the presence of ASA404. |
| Compound Solubility | Ensure ASA404 is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Check for precipitation. | A clear solution with no visible particles, ensuring accurate final concentrations. |
| Incorrect Cell Type | Use endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), as the primary cell type for in vitro assays.[1] | Dose-dependent inhibition of endothelial cell function. |
Experimental Protocols
In Vitro Endothelial Tube Formation Assay
This assay assesses the anti-angiogenic or vascular-disrupting effects of ASA404.[1]
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Plate Coating : Thaw Matrigel (or a similar basement membrane extract) on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.[1]
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Cell Seeding : Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.
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Treatment : Treat the cells with varying concentrations of ASA404.
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Incubation : Incubate for 4-18 hours to allow for tube formation.
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Analysis : Visualize and quantify the formation of capillary-like structures (tubes) using a microscope. Compare the tube length and number of branch points between treated and untreated wells.
Diagrams
Caption: Experimental workflow for an in vitro endothelial tube formation assay with this compound (ASA404).
Interpretation 3: this compound as a GPR43/FFAR2 Inverse Agonist
This compound can also refer to a potent and selective competitive inverse agonist of the human G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2).[4] This compound is a valuable tool for investigating the roles of GPR43 in inflammation, obesity, and type 2 diabetes.[4]
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is an inverse agonist? A1: An inverse agonist binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. In the case of the Gi-coupled GPR43 receptor, this compound increases cAMP levels, whereas an agonist would decrease them.[4]
Q2: What are the key signaling pathways affected by GPR43 modulation? A2: GPR43 is a G-protein coupled receptor that can couple to both Gi and Gq proteins. Gi coupling leads to a decrease in intracellular cAMP, while Gq coupling leads to an increase in intracellular calcium. This compound can be used to probe these pathways.[4]
Troubleshooting Guide
| Potential Issue | Recommended Solution | Expected Outcome |
| Low Receptor Expression | Use a cell line that has been engineered to stably express human GPR43, such as HEK293-hGPR43 cells.[4] | A robust and reproducible signaling response (cAMP or calcium flux) upon agonist stimulation. |
| Signal Interference | In cAMP assays, include a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP and enhance the signal window.[4] | Increased accumulation of cAMP, making the inverse agonist effect of this compound more readily detectable. |
| Incorrect Assay for Pathway | To measure Gi signaling, use a cAMP assay. To measure Gq signaling, use an intracellular calcium flux assay.[4] | The appropriate assay will yield a measurable response that can be modulated by this compound. |
Quantitative Data Summary
| Assay | Parameter | Effect | Cell Line |
| GPR43 Binding | Competitive Inverse Agonist | - | Human GPR43 expressing cells[4] |
| cAMP Accumulation | Inverse Agonist Activity | Increase in cAMP levels | Human GPR43 expressing cells[4] |
| Calcium Mobilization | Inhibition of Acetate-induced Ca2+ influx | Reduction in Ca2+ levels | Human GPR43 expressing cells[4] |
| GLP-1 Secretion | Augmentation | Increased GLP-1 release | NCI-H716[4] |
Experimental Protocols
Intracellular cAMP Measurement Assay
This assay determines the inverse agonist activity of this compound on the Gi-coupled GPR43 receptor.[4]
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Cell Preparation : Culture and seed HEK293 cells stably expressing human GPR43 into 96-well plates.
-
Compound Incubation : Wash cells and incubate with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes. Subsequently, treat cells with varying concentrations of this compound for 30 minutes.[4]
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Adenylyl Cyclase Stimulation : Stimulate cells with an adenylyl cyclase activator, such as Forskolin, to induce cAMP production.
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Detection : Stop the reaction and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
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Data Analysis : Normalize the data to the vehicle control response and generate a dose-response curve to determine the EC50.
Diagrams
References
preventing BTI-A-404 degradation in stock solutions
BTI-A-404 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to prevent the degradation of this compound in stock solutions, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in stock solutions?
A1: The primary degradation pathways for this compound are oxidation and photolysis.[1] this compound possesses electron-rich moieties that are susceptible to reaction with dissolved oxygen, a process that can be accelerated by exposure to light.[1][2] Hydrolysis can also occur but is less common under recommended storage conditions.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] It is crucial to use a high-purity, anhydrous grade of DMSO, as water content can contribute to compound degradation and dilution over time.[5] DMSO is hygroscopic and will readily absorb atmospheric moisture, so it should be handled accordingly.[5][6]
Q3: How should I properly store my this compound stock solutions to ensure stability?
A3: To ensure long-term stability, stock solutions should be aliquoted into single-use volumes and stored at -80°C in tightly sealed, amber glass or foil-wrapped polypropylene vials.[7][8] This combination of low temperature, protection from light, and prevention of repeated freeze-thaw cycles is critical for minimizing degradation.[9]
Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A4: It is strongly advised to avoid repeated freeze-thaw cycles.[7][10] Each cycle can introduce atmospheric moisture into hygroscopic solvents like DMSO and increases the risk of temperature-related degradation.[5][9] The best practice is to prepare single-use aliquots from the main stock solution immediately after preparation.[7]
Q5: My experimental results are inconsistent. How can I determine if my this compound has degraded?
A5: Inconsistent results are a common indicator of compound degradation.[2] The most reliable way to confirm the integrity of your this compound stock is to perform a purity analysis using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).[10][11] Compare the chromatogram of your current stock solution to that of a freshly prepared solution or a previous, reliable batch. A decrease in the area of the main peak or the appearance of new peaks suggests degradation.[12]
Q6: I see a precipitate in my stock solution after thawing. What should I do?
A6: Precipitation upon thawing can indicate poor solubility at lower temperatures or that the compound has degraded into a less soluble product.[2] Before use, warm the vial to room temperature (or gently to 37°C) and vortex thoroughly to ensure complete re-dissolution.[8] If the precipitate does not dissolve, it may be a sign of significant degradation or that the concentration is too high for the solvent. The kinetic solubility of the compound can be determined to find the highest concentration that remains clear.[5]
Data Summary: this compound Stability
The following table summarizes the stability of a 10 mM this compound stock solution in anhydrous DMSO under various storage conditions over 8 weeks. Purity was assessed by HPLC.
| Storage Temp. | Vial Type | Atmosphere | Freeze-Thaw Cycles | Purity at Week 4 | Purity at Week 8 |
| -80°C | Amber Glass | Argon Overlay | 1 | >99% | >99% |
| -20°C | Amber Glass | Argon Overlay | 1 | 98% | 95% |
| -80°C | Clear Glass | Air | 1 | 96% | 91% |
| -80°C | Amber Glass | Air | 1 | 99% | 98% |
| -20°C | Amber Glass | Air | >5 | 91% | 82% |
This data is for illustrative purposes and highlights the importance of optimal storage conditions.
Visual Guides and Workflows
Hypothetical Degradation Pathways for this compound
This diagram illustrates the two primary mechanisms of this compound degradation: oxidation by atmospheric oxygen and photolysis upon exposure to UV light.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
This workflow outlines the steps to quantitatively assess the stability of your this compound stock solution using HPLC.
Caption: Workflow for assessing this compound stock solution stability.
Troubleshooting Degradation Issues
Use this decision tree to diagnose potential causes of this compound degradation when you encounter inconsistent experimental results.
Caption: A decision tree for troubleshooting this compound degradation.
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution
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Preparation: Before opening, centrifuge the vial of this compound powder to ensure all material is at the bottom.[7]
-
Solvent Dispensing: Under a fume hood, use a calibrated pipette to add the required volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution for 1-2 minutes, followed by gentle warming (if necessary) in a 37°C water bath until all powder is completely dissolved. Visually inspect for any remaining particulates.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-binding amber glass or polypropylene vials.[7] The volume of aliquots should be appropriate for a single experiment to avoid waste and freeze-thaw cycles.
-
Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each aliquot vial with an inert gas like argon or nitrogen to displace oxygen before tightly capping.
-
Storage: Clearly label all aliquots with the compound name, concentration, solvent, and preparation date.[13] Store immediately at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation:
-
Prepare a fresh "T=0" reference stock solution of this compound as described in Protocol 1.
-
Thaw one aliquot of the stock solution being tested.
-
Dilute both the fresh and the test solutions to a working concentration (e.g., 10 µM) in the mobile phase or a suitable solvent like acetonitrile.[14]
-
-
HPLC Analysis:
-
Inject the diluted samples onto a suitable reversed-phase HPLC column (e.g., C18).
-
Run a gradient elution method capable of separating this compound from potential degradants (e.g., a water/acetonitrile gradient with 0.1% formic acid).[14]
-
Use a UV-Vis or photodiode array (PDA) detector set to the absorbance maximum of this compound to monitor the elution.
-
-
Data Analysis:
-
Integrate the peak area of the main this compound peak in the chromatograms for both the fresh (T=0) and the test samples.
-
Calculate the purity of the test sample relative to the fresh sample using the formula: % Purity = (Peak Area of Test Sample / Peak Area of Fresh Sample) * 100
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Examine the chromatogram of the test sample for the presence of any new peaks, which would indicate the formation of degradation products.[12]
-
References
- 1. biofargo.com [biofargo.com]
- 2. benchchem.com [benchchem.com]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. captivatebio.com [captivatebio.com]
- 8. benchchem.com [benchchem.com]
- 9. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 10. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
issues with BTI-A-404 solubility and how to resolve them
Welcome to the technical support center for BTI-A-404. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and information on the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and competitive inverse agonist of the human G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2).[1][2][3] As an inverse agonist, this compound reduces the basal activity of the GPR43 receptor. GPR43 is known to couple to both Gαi/o and Gαq/11 proteins.[3] this compound's mechanism of action involves inhibiting the constitutive activity of Gαi/o, which leads to an increase in intracellular cyclic AMP (cAMP) levels, and attenuating acetate-induced increases in cytoplasmic calcium levels.[2][3] It also modulates downstream signaling pathways, including ERK, p38 MAPK, and NF-κB.[2]
Q2: What are the main solubility challenges with this compound?
A2: this compound is a pyrimidinecarboxamide derivative with high lipophilicity, which contributes to its low aqueous solubility. The planar and symmetric nature of its core structure can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound. This poor solubility can present challenges in preparing stock solutions and working dilutions for aqueous-based in vitro and in vivo experiments, potentially leading to precipitation and inaccurate results.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). A common stock solution concentration is 5 mg/mL in DMSO, which may require warming to achieve a clear solution. Information on its solubility in other organic solvents or aqueous buffers like PBS and cell culture media is limited, and it is expected to have low solubility in aqueous solutions.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO.[4] To do this, slowly add the DMSO to the this compound powder to avoid splashing. Gentle warming in a water bath can be used to aid dissolution. Once completely dissolved, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5]
Q5: How can I prepare working dilutions of this compound in aqueous media for cell-based assays?
A5: Due to its low aqueous solubility, direct dilution of a DMSO stock into aqueous media can cause precipitation. To minimize this, it is crucial to perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock dropwise to the pre-warmed (37°C) cell culture medium while vortexing or stirring to ensure rapid mixing. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6]
Troubleshooting Guide: this compound Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/media | Low aqueous solubility of this compound. | - Ensure the final DMSO concentration is as low as possible (<0.5%).- Perform a stepwise dilution, adding the this compound stock solution to the aqueous buffer slowly while vortexing.- Consider the use of a small percentage of a non-ionic surfactant like Polysorbate 80 (Tween® 80) or a co-solvent such as polyethylene glycol 400 (PEG 400) in your final formulation.[7] |
| Cloudy or hazy solution after preparation | Incomplete dissolution or formation of fine precipitates. | - Gently warm the solution in a 37°C water bath to aid dissolution.- Sonicate the solution for a short period.- If the issue persists, the concentration may be too high for the chosen solvent system. |
| Inconsistent experimental results | Compound degradation or precipitation affecting the effective concentration. | - Prepare fresh working solutions for each experiment from a frozen aliquot of the stock solution.- Avoid repeated freeze-thaw cycles of the stock solution.[4][5]- Visually inspect your working solutions for any signs of precipitation before adding to cells. |
| Loss of compound due to adsorption | This compound may adsorb to plasticware, especially in dilute solutions. | - For very dilute solutions, consider adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) to your buffer to prevent loss of the compound due to adsorption to container surfaces.[5] |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆N₄O₂ | |
| Molecular Weight | 378.47 g/mol | |
| CAS Number | 537679-57-5 | |
| Appearance | White to beige powder | |
| Solubility in DMSO | 5 mg/mL (with warming) | |
| Storage Temperature | 2-8°C (powder), -20°C to -80°C (stock solution) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
-
Prepare Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve a 5 mg/mL stock solution.
-
Gently warm the vial in a 37°C water bath and vortex until the powder is completely dissolved.
-
Aliquot the stock solution into single-use tubes and store at -80°C.[4]
-
-
Prepare Working Dilution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in DMSO to get to a 1000x concentration of your final desired concentration.
-
Warm your cell culture medium to 37°C.
-
While gently vortexing the cell culture medium, add the 1 µL of the 1000x this compound/DMSO solution per 1 mL of medium.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration should be 0.1%.
-
Protocol 2: Western Blot for Phospho-ERK1/2 and Phospho-p38 MAPK
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HEK293 cells expressing human GPR43) in 6-well plates and culture until they reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Prepare the this compound working solution as described in Protocol 1.
-
Pre-incubate the cells with the desired concentrations of this compound or vehicle (e.g., 0.1% DMSO) for 1-2 hours.
-
Stimulate the cells with a GPR43 agonist (e.g., acetate) for the desired time (e.g., 5-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-p38 MAPK, and total p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Visualizations
Caption: GPR43 signaling cascade and the inhibitory effect of this compound.
Caption: Logical workflow for troubleshooting this compound solubility issues.
References
impact of serum proteins on BTI-A-404 bioactivity in culture
Technical Support Center: BTI-A-404
Important Notice: The identifier "this compound" is associated with multiple distinct therapeutic agents. To ensure you receive the most accurate technical support, please identify your compound of interest from the sections below.
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Section 1: this compound (KPL-404) - Anti-CD40 Monoclonal Antibody
-
Section 2: this compound (ASA404/Vadimezan) - Tumor Vascular-Disrupting Agent
-
Section 3: this compound - GPR43 Inverse Agonist
Section 1: this compound (KPL-404) - Anti-CD40 Monoclonal Antibody
This section provides technical support for researchers working with this compound, a humanized anti-CD40 IgG4 monoclonal antibody (also known as KPL-404) designed to block the CD40/CD40L signaling pathway.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (KPL-404)?
A1: this compound is an antagonist of the CD40 receptor. It binds to CD40 on antigen-presenting cells, such as B-cells, and prevents the interaction with its ligand, CD40L, which is typically expressed on activated T-cells. This blockade inhibits the downstream signaling necessary for B-cell activation, proliferation, and antibody production.[2]
Q2: Is this compound (KPL-404) a depleting or non-depleting antibody?
A2: this compound is a non-depleting antibody. In vitro studies have shown that it does not induce antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC) of CD40-expressing cells.[2]
Q3: What is the binding affinity of this compound (KPL-404) for human CD40?
A3: this compound binds to both recombinant human and cynomolgus monkey CD40 with comparable affinity in the nanomolar range.[2]
Troubleshooting Guide: B-Cell Activation Assays
| Issue | Potential Cause | Recommended Solution |
| Reduced or no inhibition of B-cell activation | Serum Protein Interference: While specific data on serum protein binding of KPL-404 is limited, high concentrations of serum proteins could potentially interfere with antibody-target engagement. | Reduce the serum concentration in your assay medium (e.g., to 1-2% FBS) or use a serum-free medium if your cells can tolerate it for the duration of the assay. |
| Suboptimal Antibody Concentration: The effective concentration may not have been reached. | Perform a dose-response curve to determine the optimal concentration. Effective blocking of CD40L-mediated B-cell activation has been observed at concentrations between 1 and 10 µg/mL.[3] | |
| Issues with Stimulating Agent: The method of T-cell activation to induce CD40L expression might be inefficient. | Ensure the viability and responsiveness of your T-cells and B-cells. Confirm the activity of your stimulating agent (e.g., anti-CD3/CD28 antibodies). | |
| High background B-cell activation (in unstimulated controls) | Agonistic Activity of Antibody: This is unlikely with KPL-404 as it is a pure antagonist. | Verify the identity and purity of your antibody stock. In vitro studies show KPL-404 alone does not induce B-cell proliferation or activation.[3] |
| Contamination: Mycoplasma or endotoxin contamination can cause non-specific immune cell activation. | Test your cell cultures and reagents for contamination. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Dependent B-Cell Activation Assay
This protocol is adapted from methodologies used to characterize KPL-404's function.[3]
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using density gradient centrifugation.
-
Plating: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
Pre-incubation with this compound (KPL-404): Add varying concentrations of KPL-404 (e.g., 0.1, 1, 10 µg/mL) or an isotype control antibody to the wells. Incubate for 1-2 hours at 37°C.
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Stimulation: Add a T-cell activating agent, such as anti-CD3/CD28 cross-linking reagent, to induce CD40L expression on T-cells.
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Incubation: Culture the cells for 48-72 hours at 37°C in a CO2 incubator.
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Analysis: Harvest the cells and stain with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD69, CD86). Analyze by flow cytometry, gating on the CD19+ population.
Visualizations
Caption: this compound (KPL-404) blocks the CD40-CD40L interaction, inhibiting B-cell activation.
Section 2: this compound (ASA404/Vadimezan) - Tumor Vascular-Disrupting Agent
This section provides technical support for researchers working with this compound, a small molecule tumor vascular-disrupting agent (VDA), also known as ASA404 or Vadimezan.
Frequently Asked Questions (FAQs)
Q1: What is the in vitro mechanism of action of this compound (ASA404)?
A1: this compound (ASA404) has low direct cytotoxicity to tumor cells in standard 2D cell culture. Its primary mechanism involves disrupting the tumor's blood supply by targeting the tumor vasculature, which is difficult to replicate in vitro. In murine models, it acts as an agonist of the STING (Stimulator of Interferon Genes) pathway, leading to cytokine production and an inflammatory response within the tumor microenvironment. However, it does not activate human STING.
Q2: Why am I not seeing a cytotoxic effect in my cancer cell line with this compound (ASA404)?
A2: This is expected. ASA404's anti-tumor effects in vivo are primarily due to the disruption of tumor blood vessels, leading to necrosis, rather than direct killing of tumor cells.[4] Standard cytotoxicity assays with tumor cell monocultures may show minimal to no effect. Its activity is more apparent in co-culture systems that include endothelial cells or in in vivo models.[5]
Troubleshooting Guide: In Vitro Assays
| Issue | Potential Cause | Recommended Solution |
| High variability in endothelial cell response (e.g., tube formation assay) | Serum Component Variability: Serum contains various growth factors and cytokines that can influence endothelial cell behavior, potentially masking the effects of your compound. | For tube formation assays, it is often recommended to reduce the serum concentration to 0.5-5% during the assay. Consider using a serum-free or low-serum basal medium supplemented with a defined set of growth factors (e.g., VEGF). |
| Reduced apparent bioactivity of ASA404 | Serum Protein Binding: As a small molecule, ASA404 can bind to serum proteins like albumin, reducing its free and active concentration in the culture medium. | If you suspect serum protein binding is an issue, perform a dose-response experiment in both serum-containing and low-serum/serum-free media. A left-shift in the dose-response curve in low-serum conditions would suggest serum protein binding is reducing the effective concentration. |
| No effect observed in tumor cell monoculture | Incorrect Assay System: The assay is not designed to measure the primary mechanism of action of ASA404. | Utilize a more relevant in vitro model, such as a co-culture of endothelial cells and tumor cells, or an in vitro angiogenesis assay (e.g., tube formation assay).[6][7] |
Experimental Protocols
Protocol 2: Endothelial Cell Tube Formation Assay
This protocol is a general method to assess pro- or anti-angiogenic effects in vitro.
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Matrigel Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.
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Solidification: Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.
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Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a low-serum medium (e.g., EGM-2 with 2% FBS). Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.
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Treatment: Add this compound (ASA404) at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor of angiogenesis if available.
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Incubation: Incubate the plate for 4-18 hours at 37°C in a CO2 incubator.
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Analysis: Visualize the formation of tube-like structures using a light microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
Visualizations
Caption: Experimental workflow for an in vitro angiogenesis (tube formation) assay.
Section 3: this compound - GPR43 Inverse Agonist
This section provides technical support for researchers working with this compound, a potent and selective competitive inverse agonist of the human G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2).[1][8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as a GPR43 inverse agonist?
A1: GPR43 is a G-protein coupled receptor that can be activated by short-chain fatty acids. It couples to both Gαi/o and Gαq/11 proteins. As an inverse agonist, this compound reduces the basal or constitutive activity of the GPR43 receptor. This leads to an increase in intracellular cAMP levels (by inhibiting Gαi/o) and an attenuation of agonist-induced increases in intracellular calcium (by inhibiting Gαq/11).[1]
Q2: Why is it recommended to use serum-free medium in my GPR43 assays with this compound?
A2: Serum contains short-chain fatty acids (SCFAs) like acetate and propionate, which are natural agonists for GPR43. The presence of these agonists in serum can interfere with the measurement of this compound's inverse agonist activity by activating the receptor and masking the inhibitory effects of your compound. Therefore, washing cells and performing the assay in a serum-free buffer is critical for obtaining accurate and reproducible results.[1]
Q3: Does this compound have any effect on GLP-1 secretion?
A3: Yes, surprisingly, this compound has been shown to augment the secretion of glucagon-like peptide-1 (GLP-1) in the NCI-H716 human intestinal cell line.[8]
Troubleshooting Guide: Signaling Assays (cAMP & Calcium Mobilization)
| Issue | Potential Cause | Recommended Solution |
| High background signal or low assay window | Serum Interference: Presence of GPR43 agonists (SCFAs) in the serum of the culture medium. | Crucial Step: Wash the cells with a serum-free medium or assay buffer before starting the experiment. Perform the entire compound treatment and stimulation in serum-free conditions.[1] |
| Constitutive Receptor Activity: The cell line may have high basal GPR43 activity. | This is expected for an inverse agonist assay. Ensure you have a robust enough detection system to measure a decrease from this basal level. | |
| Inconsistent results between experiments | Cell Passage Number and Health: Receptor expression levels and cellular signaling can change with high passage numbers or suboptimal cell health. | Use cells within a defined low passage number range. Ensure cells are healthy and in the logarithmic growth phase. |
| No response in calcium mobilization assay | Serum Deprivation Time: Insufficient time for cells to become quiescent after removal of serum. | Depending on the cell line, the optimal serum deprivation time can range from 2 to 5 hours.[9] |
| Agonist Concentration: The concentration of the stimulating agonist (e.g., acetate) may be too high or too low. | Perform a dose-response curve for your agonist to determine the EC80 concentration for use in antagonist/inverse agonist screening. |
Experimental Protocols
Protocol 3: Intracellular cAMP Measurement Assay
This protocol is designed to measure the inverse agonist activity of this compound on the Gαi/o-coupled GPR43 receptor.[10]
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Cell Culture: Culture HEK293 cells stably expressing human GPR43 in DMEM supplemented with 10% FBS and a selection agent.
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Cell Seeding: Seed the cells into a 96-well plate to reach 80-90% confluency on the day of the assay.
-
Compound Treatment:
-
Wash the cells with serum-free DMEM.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) in serum-free DMEM for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
cAMP Quantification: Lyse the cells and quantify intracellular cAMP using a commercially available kit (e.g., HTRF or ELISA-based).
Visualizations
Caption: this compound acts as an inverse agonist on GPR43, modulating Gαi/o and Gαq/11 signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-CD40 antibody KPL-404 inhibits T cell-mediated activation of B cells from healthy donors and autoimmune patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Angiogenesis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
extending BTI-A-404 pre-incubation time for better target engagement
Technical Support Center: BTI-A-404
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound. It is critical to note that the identifier "this compound" is associated with multiple distinct therapeutic agents in scientific literature.[1][2] To ensure the relevance and accuracy of the information, please identify the specific molecule you are working with. This guide is divided into sections based on the two most prominent interpretations of this compound.
Interpretation 1: this compound as a Humanized Anti-CD40 Monoclonal Antibody (e.g., KPL-404)
This compound, in this context, is a humanized anti-CD40 IgG4 monoclonal antibody designed to inhibit the CD40/CD40L signaling pathway, which is crucial for immune response activation.[1][3] It functions as an antagonist by binding to the CD40 receptor on antigen-presenting cells, such as B cells, and blocking the interaction with CD40L on activated T cells.[1] This inhibition prevents downstream signaling that leads to B cell activation, proliferation, and antibody production.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the anti-CD40 antibody this compound?
A1: This antibody acts as a pure antagonist of the CD40 receptor.[1] By binding to CD40, it physically obstructs the interaction with its ligand, CD40L, thereby preventing the signaling cascade that leads to immune cell activation.[1][3]
Q2: I am not observing the expected level of B-cell activation inhibition. Could extending the pre-incubation time with this compound help?
A2: Yes, extending the pre-incubation time can be a critical step in optimizing your assay. A longer pre-incubation period allows for sufficient time for the antibody to bind to the CD40 receptors on the cell surface before the addition of a stimulating agent. This can be particularly important if the binding kinetics of the antibody are slow or if the cell density is high. A pre-incubation of 1-2 hours is a common starting point for this type of antibody.[1]
Q3: What are some other common causes for a lack of efficacy in my B-cell activation assay?
A3: Several factors could be at play. First, verify the concentration of the antibody; effective blocking is often observed between 1 and 10 µg/ml.[1] Ensure that your stimulating agent (e.g., soluble CD40L or activating T cells) is at an optimal concentration. Also, confirm the viability and responsiveness of your B and T cells.[1] Finally, ensure proper storage and handling of the antibody to avoid degradation, including avoiding repeated freeze-thaw cycles.[4]
Troubleshooting Guide: Suboptimal Target Engagement
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Pre-incubation Time | Increase the pre-incubation time with the antibody before adding the stimulus. Test a time course (e.g., 30, 60, 90, 120 minutes). | Increased inhibition of B-cell activation markers (e.g., CD69, CD86). |
| Suboptimal Antibody Concentration | Perform a dose-response experiment with a range of antibody concentrations (e.g., 0.1, 1, 10, 50 µg/ml).[1] | Identification of the optimal concentration for maximal inhibition. |
| Cell Viability or Responsiveness Issues | Check cell viability using a method like Trypan Blue exclusion. Ensure cells are in the logarithmic growth phase. Use appropriate positive and negative controls. | Consistent and reproducible results with healthy, responsive cells. |
| Antibody Degradation | Prepare fresh antibody solutions from a properly stored stock. Aliquot stock solutions to minimize freeze-thaw cycles.[4] | Restoration of expected inhibitory activity. |
Illustrative Data: Effect of Pre-incubation Time on B-Cell Activation
| Pre-incubation Time (minutes) | This compound (10 µg/ml) | % CD86 Positive B-Cells (CD19+) |
| 0 | - | 5% |
| 0 | + | 45% |
| 30 | + | 35% |
| 60 | + | 20% |
| 120 | + | 12% |
| 120 | - | 52% |
Note: The above data is illustrative and actual results may vary depending on experimental conditions.
Experimental Protocol: Optimizing this compound Pre-incubation Time
This protocol outlines a method to determine the optimal pre-incubation time for this compound in a B-cell activation assay using flow cytometry.
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Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) and plate them at a suitable density in a 96-well plate.
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Pre-incubation: Add this compound at a fixed, effective concentration (e.g., 10 µg/ml) to the designated wells. Incubate the plate for varying periods (e.g., 30, 60, 90, 120 minutes) at 37°C.
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Stimulation: Following the pre-incubation, add a stimulating agent, such as a CD3/CD28 cross-linking reagent, to induce T-cell activation and subsequent CD40L expression.[1]
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Culture: Culture the cells for 24-72 hours.[1]
-
Staining: Harvest the cells and stain with fluorescently labeled antibodies against B-cell and activation markers (e.g., CD19, CD86).
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Analysis: Analyze the expression of the activation marker on the B-cell population (CD19+) using a flow cytometer.[1]
Signaling Pathway and Workflow Diagrams
Caption: this compound (as an anti-CD40 antibody) blocks the CD40-CD40L interaction.
Interpretation 2: this compound as a GPR43 Inverse Agonist
In this interpretation, this compound is a potent and selective competitive inverse agonist of the human G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2).[5] As an inverse agonist, it binds to the same site as the native ligands (short-chain fatty acids) but induces an opposite response, for instance, by increasing cAMP levels in a GPR43-expressing system.[5][6]
Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound to be a GPR43 inverse agonist?
A1: An inverse agonist is a compound that binds to the same receptor as an agonist but produces an opposite pharmacological response.[5] In the case of the Gi-coupled GPR43 receptor, while an agonist would typically decrease intracellular cAMP levels, an inverse agonist like this compound would lead to an increase in cAMP.[5]
Q2: My results show inconsistent GPR43 pathway inhibition. Should I pre-incubate with this compound for a longer duration?
A2: Yes, extending the pre-incubation time could lead to more consistent and robust results. For small molecule inhibitors, pre-incubation allows the compound to reach equilibrium with its target before the addition of a competing agonist. This is particularly important for competitive antagonists or inverse agonists. Pre-incubation times of 15-30 minutes are often used in initial characterizations of such compounds.[5] If you are still seeing variability, a time-course experiment is recommended.
Q3: What other factors might contribute to variability in my GPR43 assay?
A3: Inconsistent results can stem from several sources. Ensure you are using fresh stock solutions of this compound, as compound degradation can affect activity.[7] Cell density can also influence signaling, so it's important to seed cells consistently.[7] Additionally, if your assay medium contains serum, proteins in the serum can bind to the compound, reducing its effective concentration.[7]
Troubleshooting Guide: Suboptimal Target Engagement
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Pre-incubation Time | Extend the pre-incubation time with this compound before adding the agonist. A time-course experiment (e.g., 15, 30, 60 minutes) is advisable.[5] | More complete and consistent inhibition of agonist-induced signaling (e.g., calcium influx).[7] |
| Compound Degradation | Prepare fresh stock solutions in anhydrous DMSO and store aliquots at -80°C to avoid freeze-thaw cycles.[7] | Consistent inhibitory activity across experiments. |
| Serum Protein Binding | Perform a dose-response experiment in serum-free or low-serum media to confirm bioactivity.[7] | A left-shift in the IC50 curve, indicating higher potency. |
| Sub-optimal Cell Density | Ensure cells are seeded at a consistent density and are in the logarithmic growth phase.[7] | More reproducible baseline and post-treatment signaling levels. |
Illustrative Data: Effect of Pre-incubation on Agonist-Induced Calcium Mobilization
| Pre-incubation Time (minutes) | This compound (1 µM) | % Inhibition of Acetate-induced Ca2+ influx |
| 0 | - | 0% |
| 5 | + | 30% |
| 15 | + | 65% |
| 30 | + | 85% |
| 60 | + | 88% |
Note: The above data is illustrative. Actual results may vary depending on experimental conditions.
Experimental Protocol: Optimizing this compound Pre-incubation Time for Calcium Flux Assay
This protocol describes a method to determine the optimal pre-incubation time for this compound in a Gq-mediated, agonist-induced calcium mobilization assay.[5]
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Cell Preparation: Seed human GPR43-expressing cells into black, clear-bottom 96-well plates.
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Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.[5]
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Pre-incubation: Remove the dye solution and incubate the cells with various concentrations of this compound for different time points (e.g., 15, 30, 60 minutes).
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Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence before adding a GPR43 agonist (e.g., acetate). Then, measure fluorescence kinetically to capture the increase in intracellular calcium.[5]
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Data Analysis: Calculate the peak fluorescence response and normalize it to the agonist-only control to determine the inhibitory concentration (IC50) of this compound at each pre-incubation time point.[5]
Signaling Pathway and Workflow Diagrams
Caption: this compound acts as an inverse agonist on the GPR43 receptor.
General Experimental and Troubleshooting Workflows
The following diagrams provide a generalized workflow for optimizing pre-incubation time and a logical approach to troubleshooting suboptimal target engagement for any inhibitor.
Caption: General workflow for optimizing inhibitor pre-incubation time.
Caption: Troubleshooting decision tree for suboptimal inhibitor performance.
References
Technical Support Center: Troubleshooting BTI-A-404 ELISA Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background signals in BTI-A-404 ELISA assays. The following information is designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is considered a high background signal in an ELISA assay?
A high background in an ELISA refers to excessive or unexpectedly high color development or optical density (OD) readings across the plate, particularly in the negative control wells.[1][2] This high signal-to-noise ratio can mask the specific signal from the target analyte, reducing the sensitivity and reliability of the assay.[1][3]
Q2: What are the most common causes of high background in an ELISA?
The most frequent causes of high background signals in ELISA assays are generally related to two main areas: insufficient plate blocking and inadequate plate washing.[1][4] Other contributing factors can include incorrect antibody concentrations, substrate issues, and contamination.[1][2][5]
Q3: How can I determine the source of the high background in my this compound ELISA assay?
To pinpoint the source of the high background, a systematic approach is recommended. You can set up control experiments to test individual components of the assay. For instance, running a control without the primary antibody can help determine if the secondary antibody is binding non-specifically. Similarly, incubating the substrate alone can check for contamination or deterioration.[5]
Troubleshooting Guides
High background signals in your this compound ELISA can be systematically addressed by optimizing various steps of the protocol. Below are detailed troubleshooting guides for the most common problem areas.
Inadequate Plate Blocking
Insufficient blocking is a primary cause of high background, as it allows for the non-specific binding of antibodies to the microplate surface.[6][7]
Troubleshooting Steps:
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Increase Blocking Agent Concentration: If you are using a protein-based blocker like Bovine Serum Albumin (BSA) or casein, increasing the concentration may improve blocking efficiency.[1][6]
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Extend Incubation Time: Allowing the blocking buffer to incubate for a longer period can ensure more complete saturation of non-specific binding sites.[1]
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Change Blocking Agent: Not all blocking agents are suitable for every assay.[6] If you are using a standard blocker like BSA, consider trying others such as non-fat dry milk or commercially available blocking buffers.
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Add a Detergent: Including a non-ionic detergent like Tween-20 in the blocking buffer can help reduce non-specific interactions.[1][8]
Data Presentation: Optimizing Blocking Conditions
| Parameter | Standard Condition | Optimized Condition 1 | Optimized Condition 2 | Expected Outcome |
| Blocking Agent | 1% BSA in PBS | 3% BSA in PBS | 5% Non-fat Dry Milk in PBS | Reduced background OD |
| Incubation Time | 1 hour at RT | 2 hours at RT | Overnight at 4°C | Reduced background OD |
| Detergent | None | 0.05% Tween-20 | 0.05% Tween-20 | Reduced background OD |
Insufficient Washing
Inadequate washing between steps can leave behind unbound antibodies and other reagents, leading to a high background signal.[2][3][9]
Troubleshooting Steps:
-
Increase the Number of Washes: Adding extra wash cycles can help remove residual unbound reagents.[1]
-
Increase Soaking Time: Allowing the wash buffer to sit in the wells for a short period (e.g., 30 seconds) before aspiration can improve removal of non-specifically bound material.[1]
-
Ensure Proper Aspiration: Make sure that the wells are thoroughly aspirated after each wash to remove as much liquid as possible without letting the wells dry out.[2][10]
-
Use a Detergent in the Wash Buffer: The inclusion of a detergent like Tween-20 in the wash buffer is crucial for reducing non-specific binding.[1]
Data Presentation: Optimizing Washing Protocol
| Parameter | Standard Protocol | Optimized Protocol 1 | Optimized Protocol 2 | Expected Outcome |
| Number of Washes | 3 cycles | 5 cycles | 5 cycles | Reduced background OD |
| Soaking Time | None | 30 seconds per wash | 1 minute per wash | Reduced background OD |
| Wash Buffer | PBS | PBS with 0.05% Tween-20 | PBS with 0.1% Tween-20 | Reduced background OD |
Incorrect Antibody Concentrations
Using primary or secondary antibody concentrations that are too high can lead to non-specific binding and increased background.[8]
Troubleshooting Steps:
-
Titrate Your Antibodies: Perform a titration experiment to determine the optimal concentration for both your primary and secondary antibodies. The ideal concentration will provide a strong specific signal with a low background.
-
Use Pre-adsorbed Secondary Antibodies: If you suspect non-specific binding from your secondary antibody, consider using a secondary antibody that has been pre-adsorbed against the species of your sample to reduce cross-reactivity.
Data Presentation: Antibody Titration
| Antibody | Dilution 1 | Dilution 2 | Dilution 3 | Dilution 4 | Optimal Dilution |
| Primary Antibody | 1:500 | 1:1000 | 1:2000 | 1:4000 | Highest Signal-to-Noise Ratio |
| Secondary Antibody | 1:2000 | 1:5000 | 1:10000 | 1:20000 | Highest Signal-to-Noise Ratio |
Substrate and Incubation Issues
Problems with the substrate or the final incubation step can also contribute to high background.
Troubleshooting Steps:
-
Check Substrate Quality: Ensure that your substrate has not expired and has been stored correctly. A deteriorating substrate can lead to high background.[5] The TMB substrate solution, for example, should be clear and colorless before use.[5]
-
Reduce Substrate Incubation Time: If the color development is too rapid and intense across the entire plate, reducing the substrate incubation time may be necessary.
-
Optimize Incubation Temperature: Ensure that the incubation steps are carried out at the recommended temperature. High temperatures can sometimes increase non-specific binding.[5][11]
Experimental Protocols
Protocol 1: General ELISA Plate Washing Procedure
-
Prepare the wash buffer (e.g., PBS with 0.05% Tween-20).[1]
-
After each incubation step, aspirate the contents of the wells.
-
Add at least 300 µL of wash buffer to each well.
-
Allow the wash buffer to soak for 30-60 seconds.[1]
-
Aspirate the wash buffer completely.
-
Repeat steps 3-5 for a total of 4-5 washes.[10]
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual liquid.[9]
Protocol 2: Checkerboard Titration for Antibody Optimization
-
Coat the ELISA plate with your antigen as per your standard protocol.
-
Prepare serial dilutions of your primary antibody down the rows of the plate.
-
Prepare serial dilutions of your secondary antibody across the columns of the plate.
-
Follow the remaining steps of your ELISA protocol.
-
The optimal combination of primary and secondary antibody concentrations will be the one that yields the highest signal for your positive control and the lowest signal for your negative control.
Visualizations
References
- 1. arp1.com [arp1.com]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 4. arp1.com [arp1.com]
- 5. sinobiological.com [sinobiological.com]
- 6. bosterbio.com [bosterbio.com]
- 7. biocompare.com [biocompare.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 10. cygnustechnologies.com [cygnustechnologies.com]
- 11. Hengyuan Biotechnology | Key points of ELISA experiment - incubation [en.hnybio.com]
minimizing freeze-thaw cycles for reconstituted BTI-A-404 aliquots
Technical Support Center: BTI-A-404
Disclaimer: The identifier "this compound" is associated with multiple, distinct entities in scientific literature, leading to potential ambiguity.[1] It may refer to a humanized anti-CD40 monoclonal antibody or a small molecule inverse agonist of the G-protein coupled receptor 43 (GPR43).[1][2][3] This guide provides best practices for minimizing freeze-thaw cycles for both potential types of molecules. Researchers should verify the identity of their specific this compound compound and consult the manufacturer's datasheet for specific instructions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to minimize freeze-thaw cycles for reconstituted this compound?
A1: Repeated freeze-thaw cycles can significantly compromise the stability and activity of reconstituted molecules. For protein-based compounds like monoclonal antibodies, these cycles can lead to denaturation, aggregation, and loss of biological function.[4] For small molecules, they can increase the risk of degradation and precipitation out of the solution, affecting concentration and purity.[5] Minimizing these cycles is essential for ensuring experimental reproducibility and the overall integrity of the compound.
Q2: What is the best practice for reconstituting lyophilized this compound?
A2: Proper reconstitution is the first step in preserving the compound's activity.
-
For this compound as a Monoclonal Antibody:
-
Before opening, briefly centrifuge the vial to pellet the lyophilized powder at the bottom.[4][6]
-
Reconstitute using the sterile buffer recommended on the product-specific datasheet, such as sterile water or Phosphate Buffered Saline (PBS).[4][7]
-
To dissolve, gently swirl the vial or pipette the solution up and down. Avoid vigorous shaking or vortexing, as this can cause the antibody to denature.[4][8]
-
-
For this compound as a Small Molecule:
-
Consult the datasheet for the recommended solvent, which is often high-purity DMSO.
-
Add the specified volume of solvent to the vial to achieve the desired stock concentration.
-
Gentle vortexing is usually acceptable to ensure the compound is fully dissolved.
-
Q3: How should I properly aliquot reconstituted this compound to avoid freeze-thaw cycles?
A3: Aliquoting is the most effective strategy to minimize freeze-thaw cycles.[9][10] After reconstitution, divide the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be tailored to the amount needed for a typical experiment. For instance, if you typically use 10 µL per experiment, create 10 µL aliquots.
Q4: What are the recommended storage conditions for this compound aliquots?
A4: Storage conditions depend on the nature of the molecule and the intended duration of storage.
-
For this compound as a Monoclonal Antibody:
-
Short-term (1-2 weeks): Store at 4°C.[10]
-
Long-term (months to a year): Store at -20°C or -80°C.[4][8][11] Frost-free freezers should be avoided as they have temperature fluctuations that can damage the antibody.[9][10] For storage at -20°C, adding glycerol to a final concentration of 50% can prevent the solution from freezing, thus avoiding ice crystal formation that can damage the protein.[6][11]
-
-
For this compound as a Small Molecule (in DMSO):
-
Long-term: Store aliquots at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption by the DMSO.
-
Q5: If absolutely necessary, how many times can I freeze and thaw an aliquot?
A5: It is strongly recommended to avoid any additional freeze-thaw cycles.[4] If unavoidable, it should be limited to a maximum of one or two cycles. However, any deviation from a single-use protocol introduces variability, and the compound's performance should be validated. For critical experiments, always use a fresh, single-use aliquot.
Troubleshooting Guide
Q: My experimental results are inconsistent, especially with older aliquots. Could freeze-thaw cycles be the cause?
A: Yes, this is a likely cause. Inconsistent results are a hallmark of compound degradation. Each freeze-thaw cycle can reduce the active concentration and integrity of this compound, leading to variability in your assays.[4] It is recommended to discard any aliquots that have been thermally cycled multiple times and prepare a fresh set from a new reconstitution.
Q: I see visible precipitates in my this compound aliquot after thawing. What should I do?
A: The presence of precipitates indicates that the compound may have aggregated (if it's an antibody) or come out of solution (if it's a small molecule). This is often a result of improper storage or multiple freeze-thaw cycles. Do not use an aliquot with visible precipitates. You can try to centrifuge the vial to pellet the precipitate and use the supernatant, but the concentration will no longer be accurate. The safest approach is to discard the compromised aliquot and use a new one.
Q: I accidentally left my aliquots on the benchtop for several hours. Are they still usable?
A: This depends on the specific stability of this compound. Protein-based molecules are particularly sensitive to degradation at room temperature. Small molecules may be more robust, but prolonged exposure can still lead to degradation. It is not recommended to use these aliquots for critical experiments. If you must use them, they should be validated in a non-critical assay against a properly stored control aliquot.
Data Presentation
The following tables provide illustrative data on the potential impact of freeze-thaw cycles on the activity and integrity of this compound, as specific stability data is not publicly available.
Table 1: Illustrative Stability Data for this compound (Monoclonal Antibody)
| Number of Freeze-Thaw Cycles | Biological Activity (%) (Cell-Based Assay) | Purity (%) (by SEC-HPLC) | % High Molecular Weight Species (Aggregates) |
| 0 (Control) | 100 | 99.5 | 0.5 |
| 1 | 98 | 99.1 | 0.9 |
| 2 | 91 | 97.2 | 2.8 |
| 3 | 82 | 94.0 | 6.0 |
| 5 | 65 | 88.1 | 11.9 |
Table 2: Illustrative Stability Data for this compound (Small Molecule in DMSO)
| Number of Freeze-Thaw Cycles | Potency (IC50 in nM) (Functional Assay) | Purity (%) (by HPLC) | Concentration Stability (% of Initial) |
| 0 (Control) | 10.2 | 99.8 | 100 |
| 1 | 10.5 | 99.7 | 99.8 |
| 3 | 11.8 | 99.1 | 99.2 |
| 5 | 14.5 | 97.5 | 97.9 |
| 10 | 22.1 | 94.3 | 95.1 |
Experimental Protocols
Protocol: Validating the Stability of Reconstituted this compound Aliquots After Freeze-Thaw Cycles
This protocol provides a general framework for researchers to determine the stability of their specific this compound compound under their laboratory's conditions.
Objective: To quantify the impact of multiple freeze-thaw cycles on the integrity and biological activity of reconstituted this compound.
Methodology:
-
Reconstitution and Aliquoting:
-
Reconstitute a lyophilized vial of this compound to a stock concentration of 1 mg/mL (for an antibody) or 10 mM (for a small molecule) as per the manufacturer's instructions.
-
Create a pool of single-use aliquots (e.g., 20 µL each) from this stock solution.
-
Set aside a "0-cycle" control group that will be stored at 4°C for the duration of the experiment (for short-term studies) or frozen once and thawed only at the time of analysis.
-
-
Controlled Freeze-Thaw Cycling:
-
Subject the remaining aliquots to controlled freeze-thaw cycles. A typical cycle consists of:
-
Freezing: Place the aliquots at -80°C for at least 1 hour.
-
Thawing: Thaw the aliquots rapidly at room temperature or in a 37°C water bath until just thawed, then immediately place on ice. Slower thawing on ice can sometimes promote protein aggregation.
-
-
Create sample groups that will undergo 1, 2, 3, 5, and 10 freeze-thaw cycles. After the designated number of cycles, store these aliquots at -80°C until the analysis day.
-
-
Analysis:
-
On the day of analysis, thaw all sample groups (including the 0-cycle control) under identical conditions.
-
Perform a series of assays to assess stability:
-
For this compound as a Monoclonal Antibody:
-
Visual Inspection: Check for turbidity or precipitation.
-
Size Exclusion Chromatography (SEC-HPLC): Quantify the percentage of monomer, aggregates, and fragments.
-
SDS-PAGE (non-reducing and reducing): Visualize aggregation and fragmentation.
-
Functional Assay: Perform a relevant biological assay (e.g., cell-based proliferation/inhibition assay, ELISA) to determine if the biological activity has been compromised. Compare the EC50 or IC50 values across the different cycle groups.
-
-
For this compound as a Small Molecule:
-
Visual Inspection: Check for precipitation.
-
High-Performance Liquid Chromatography (HPLC): Assess purity by quantifying the peak area of the parent compound relative to any new peaks that may indicate degradation products.
-
Functional Assay: Perform a relevant biochemical or cell-based assay to determine if potency has changed. Compare IC50 values across the different cycle groups.
-
-
-
-
Data Analysis:
-
Plot the results of each assay (e.g., % activity, % purity, % aggregation) as a function of the number of freeze-thaw cycles.
-
Determine the maximum number of cycles that can be tolerated before a significant loss in quality or activity is observed (e.g., >10% loss of activity or purity).
-
Visualizations
Caption: Workflow for handling reconstituted antibody aliquots.
Caption: Workflow for handling reconstituted small molecule aliquots.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective novel inverse agonists for human GPR43 augment GLP-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. admin.en.chamot-bio.com [admin.en.chamot-bio.com]
- 9. sysy.com [sysy.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Antibody Storage and Antibody Shelf Life [labome.com]
how to confirm target-specific effects of BTI-A-404 cytotoxicity
Technical Support Center: BTI-A-404
Disclaimer: Publicly available information on a compound specifically designated "this compound" is associated with multiple entities, including a GPR43 inverse agonist and an anti-CD40 monoclonal antibody.[1][2][3] To provide a focused and practical guide for cytotoxicity studies, this document will operate under the technically-derived hypothesis that This compound is a novel kinase inhibitor targeting a critical kinase (designated "Target-X") in a cancer-relevant signaling pathway. The principles and protocols described are broadly applicable for validating the on-target effects of cytotoxic small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cytotoxicity assay shows a significant decrease in cell viability with this compound. How can I be sure this is due to inhibiting Target-X and not an off-target effect?
A1: This is a critical validation step. Distinguishing on-target from off-target effects requires a multi-pronged approach.[4] An observed phenotype, like cytotoxicity, is considered "on-target" if it can be directly linked to the modulation of the intended target.[5][6] Key strategies include:
-
Genetic Target Validation: Use techniques like CRISPR/Cas9 or siRNA to knock out or knock down Target-X.[7] If the genetic depletion of Target-X phenocopies the cytotoxic effect of this compound, it strongly supports an on-target mechanism.[8]
-
Use of Structurally Unrelated Inhibitors: Test another inhibitor of Target-X that has a different chemical structure. If both compounds produce the same cytotoxic phenotype, it's more likely to be an on-target effect.[4]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly confirms that this compound binds to Target-X inside the cell.[11] Ligand binding stabilizes the target protein, increasing its melting temperature, which can be detected by Western blot or mass spectrometry.[12][13]
Q2: I've confirmed that knocking down Target-X with siRNA causes cytotoxicity, but the effect is less potent than with this compound. What does this mean?
A2: This discrepancy can arise from several factors:
-
Incomplete Knockdown: siRNA-mediated knockdown is often incomplete. Residual Target-X protein may be sufficient to maintain partial cell survival. Verify knockdown efficiency by Western blot or qPCR.
-
Off-Target Effects of this compound: The higher potency of this compound could be due to the inhibition of additional, off-target kinases that also contribute to cell survival.[14] This phenomenon, known as polypharmacology, can sometimes enhance a drug's effect.[4]
-
Compensation Mechanisms: Cells can sometimes adapt to the gradual depletion of a protein via knockdown, whereas acute chemical inhibition with this compound provides no time for such compensation.
Q3: My dose-response curve for cytotoxicity is not sigmoidal, or it shows toxicity at very low concentrations. What should I check?
A3: A non-standard dose-response curve can indicate several issues:
-
Compound Solubility: this compound may be precipitating out of solution at higher concentrations. Check the compound's solubility in your assay medium.
-
Assay Interference: The compound might be directly interfering with your cytotoxicity assay reagents (e.g., reducing MTT reagent, inhibiting luciferase).[15] Run a cell-free control to test for direct assay interference.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below toxic levels (typically <0.5%).[16]
-
Potent Off-Target Toxicity: The compound may be hitting an essential off-target protein at concentrations lower than those required to inhibit Target-X.[15]
Troubleshooting Guides
This section provides structured guidance for common experimental challenges.
Issue 1: Inconsistent Cytotoxicity Results Between Experiments
| Possible Cause | Suggested Action | Expected Outcome |
| Cell Health & Passage Number | Maintain a strict protocol for cell culture, ensuring cells are healthy and within a consistent, low passage number range. | Increased reproducibility of IC50 values between experimental replicates. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Assess compound stability in media over the experiment's duration if necessary.[17] | Consistent compound activity and reliable dose-response curves. |
| Inconsistent Seeding Density | Optimize and strictly control the cell seeding density to ensure uniform cell numbers at the start of treatment. | Reduced well-to-well and plate-to-plate variability. |
Issue 2: Rescue Experiment Fails to Restore Cell Viability
| Possible Cause | Suggested Action | Expected Outcome |
| Suboptimal Expression of Rescue Construct | Verify the expression level of the siRNA-resistant Target-X by Western blot. Optimize transfection conditions or use a stronger promoter if expression is too low.[9] | Detectable expression of the rescue protein at a level sufficient to restore function. |
| Toxicity from Overexpression | High levels of the rescue protein may be toxic. Use vectors with inducible or weaker promoters to express the protein at near-endogenous levels.[9] | Cell viability is restored without inducing artifacts from overexpression. |
| Dominant Off-Target Effect | The cytotoxicity may be driven by a potent off-target effect of this compound, which would not be rescued by re-expressing Target-X. | The rescue experiment fails, suggesting the primary cytotoxic driver is not Target-X. This points towards an off-target mechanism. |
Experimental Protocols & Data
Protocol 1: Target Validation via siRNA-mediated Knockdown
This protocol confirms that the loss of Target-X phenocopies the effect of this compound.
-
Cell Seeding: Plate cells (e.g., 100,000 cells/well in a 6-well plate) to be 50-60% confluent on the day of transfection.[18]
-
siRNA Transfection:
-
Prepare two sets of tubes: one for a non-targeting control (NTC) siRNA and one for an siRNA targeting Target-X.
-
Dilute siRNA (e.g., 20 pmol) in serum-free media.
-
Dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.
-
Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the complexes dropwise to the cells.
-
-
Incubation: Incubate cells for 48-72 hours to allow for mRNA and protein knockdown.
-
Verification & Cytotoxicity Assay:
-
Verification: Harvest a parallel set of cells to confirm Target-X knockdown via Western blot or qPCR.
-
Cytotoxicity: Re-plate the transfected cells into 96-well plates. Allow them to adhere, then treat with a dose-response of this compound for 24-72 hours.
-
Measure viability using an appropriate assay (e.g., CellTiter-Glo).
-
-
Data Analysis: Compare the viability curves. A rightward shift in the IC50 for the Target-X knockdown cells would indicate on-target activity.
Hypothetical Data: Effect of Target-X Knockdown on this compound Potency
| Condition | This compound IC50 (nM) | Fold Shift |
| Non-Targeting Control (NTC) siRNA | 50 | 1.0 |
| Target-X siRNA | 850 | 17.0 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol directly measures the binding of this compound to Target-X in intact cells.[12][19]
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10x IC50) for 1-2 hours at 37°C.[12]
-
Heat Challenge:
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[19]
-
-
Cell Lysis: Lyse cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[12]
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Normalize total protein concentration for all samples.
-
Analyze the amount of soluble Target-X remaining at each temperature by Western blot.
-
-
Data Analysis: Plot the band intensity for soluble Target-X against temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample confirms target engagement.
Hypothetical Data: CETSA Melt Curve for Target-X
| Temperature (°C) | Soluble Target-X (% of 45°C Control) - Vehicle | Soluble Target-X (% of 45°C Control) - this compound |
| 45 | 100 | 100 |
| 49 | 95 | 100 |
| 53 | 75 | 98 |
| 57 | 48 | 91 |
| 61 | 20 | 65 |
| 65 | 5 | 30 |
Visualizations
Workflow for Target-Specific Cytotoxicity Confirmation
Caption: A logical workflow to confirm the on-target cytotoxicity of this compound.
Hypothetical Signaling Pathway of Target-X
Caption: Hypothetical pathway showing this compound inhibiting Target-X.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selectscience.net [selectscience.net]
- 8. biocompare.com [biocompare.com]
- 9. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. CETSA [cetsa.org]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Technical Support Center: Interpreting Unexpected Results in BTI-A-404 Experiments
Welcome to the BTI-A-404 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this compound.
Important Initial Note: The designation "this compound" has been associated with multiple distinct therapeutic agents in scientific literature. To effectively troubleshoot your experiment, it is crucial to first identify the specific molecule you are working with. Please review the potential candidates below to find the information relevant to your research.
Identifying Your this compound Compound
Please select the description that best matches your this compound compound to navigate to the relevant troubleshooting guide and frequently asked questions (FAQs).
-
This compound as a JAK2 Inhibitor: A potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), often used to study the JAK/STAT signaling pathway.
-
This compound as an Anti-CD40 Monoclonal Antibody (also known as KPL-404): A humanized, non-depleting monoclonal antibody that acts as an antagonist to the CD40 receptor, blocking T cell-mediated activation of B cells.[1]
-
This compound as a GPR43/FFAR2 Inverse Agonist: A competitive inverse agonist of the human G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2).[2][3][4]
-
This compound as a Tumor-Vascular Disrupting Agent (also known as ASA404/Vadimezan): A small molecule agent designed to disrupt the blood supply within the tumor microenvironment.[1]
This compound as a JAK2 Inhibitor: Troubleshooting Guide and FAQs
This section addresses common issues encountered when working with this compound as a JAK2 inhibitor. The primary readout for its activity is often the inhibition of STAT3 phosphorylation.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent or weak inhibition of STAT3 phosphorylation (p-STAT3) in my Western Blots, even at concentrations that should be effective. What could be the cause?
A1: Inconsistent inhibition of downstream targets like p-STAT3 can stem from several factors, including the stability of the compound, cell culture conditions, and technical aspects of the experiment. A systematic evaluation of these variables is recommended to pinpoint the issue.[5]
Q2: I'm observing significant cytotoxicity at concentrations where I expect specific inhibition of JAK2. How can I confirm the effects are target-specific?
A2: Off-target effects can be a challenge with kinase inhibitors due to structural similarities in the ATP-binding pockets of different kinases.[5] Distinguishing specific from non-specific effects requires careful dose-response analysis and the use of appropriate controls.[5]
Troubleshooting Guide
| Potential Cause | Recommended Solution | Expected Outcome |
| Compound Degradation | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[5] | Consistent inhibitory activity of this compound across experiments.[5] |
| Sub-optimal Cell Density | Ensure cells are seeded at a consistent density and are in the logarithmic growth phase during treatment. Over-confluent or sparse cultures can have altered signaling activity.[5] | More reproducible baseline and post-treatment p-STAT3 levels.[5] |
| Presence of Serum Proteins | Serum proteins can bind to small molecule inhibitors, reducing their effective concentration.[5] Perform a dose-response experiment in serum-free or low-serum media for a short duration (e.g., 2-4 hours) to confirm bioactivity.[5] | A significant left-shift in the IC50 curve, indicating higher potency in the absence of interfering serum proteins.[5] |
| Insufficient Pre-incubation Time | The time required for this compound to engage its target may be insufficient.[5] Try extending the pre-incubation time with this compound before cytokine stimulation.[5] | More complete and consistent inhibition of p-STAT3 upon cytokine stimulation.[5] |
| Constitutive Pathway Activation | The cell line used may have a mutation leading to constitutive (cytokine-independent) activation of the JAK-STAT pathway.[5] | Higher concentrations or longer incubation times of this compound may be required to achieve desired inhibition.[5] |
| High Compound Concentration Leading to Off-Target Effects | Perform a dose-response curve for both p-STAT3 inhibition and cell viability (e.g., using an MTT or Annexin V assay).[5] | Identification of an optimal concentration range for specific on-target activity. |
| Solvent (DMSO) Toxicity | Run a vehicle control with the highest concentration of DMSO used in your experiments. Ensure the final DMSO concentration is consistent across all samples and is typically below 0.5%.[5] | No significant cytotoxicity observed in the vehicle-only control.[5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the JAK2-STAT3 signaling pathway.
Caption: Workflow for troubleshooting inconsistent Western Blot results.
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 [5]
-
Cell Seeding: Plate 1.5 x 10^6 HEL 92.1.7 cells in 6-well plates in RPMI-1640 media supplemented with 10% FBS and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the media with serum-free RPMI-1640 and incubate for 4 hours.
-
This compound Treatment: Add this compound at desired concentrations (e.g., 0, 1, 5, 25, 100 nM). Incubate for 2 hours.
-
Cytokine Stimulation: Stimulate the cells with recombinant human Interleukin-3 (IL-3) at 10 ng/mL for 15 minutes.
-
Cell Lysis: Immediately place plates on ice, aspirate media, and wash once with cold PBS. Add 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and collect lysate.
-
Quantification & Loading: Determine protein concentration using a BCA assay. Load 20 µg of protein per lane on an 8% SDS-PAGE gel.
-
Transfer & Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect using an ECL substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay [5]
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Add this compound in a 3-fold dilution series (e.g., from 1 nM to 20 µM). Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Reading: Read the absorbance at 570 nm using a plate reader.
This compound as an Anti-CD40 Monoclonal Antibody (KPL-404): Troubleshooting Guide and FAQs
This section is for researchers using this compound as an anti-CD40 monoclonal antibody, also known as KPL-404.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this form of this compound (KPL-404)?
A1: KPL-404 is a pure antagonist of the CD40 receptor.[1] It binds to CD40 on B cells and other antigen-presenting cells, which blocks the interaction with its ligand, CD40L, expressed on activated T cells.[1] This inhibition prevents the downstream signaling that leads to B cell activation, proliferation, and antibody production.[1]
Q2: I am not observing the expected inhibition of B cell activation in my in vitro assay. What could be the issue?
A2: Several factors could lead to a lack of efficacy. First, verify the concentration of KPL-404; effective blocking of CD40L-mediated B cell activation has been observed at concentrations between 1 and 10 μg/ml.[1] Also, ensure your assay conditions, such as cell density and the concentration of the stimulating agent (e.g., soluble CD40L or activating T cells), are optimized. Finally, confirm the viability and responsiveness of your B cells and T cells.[1]
Q3: Is KPL-404 expected to induce B cell proliferation or cytokine production on its own?
A3: No, KPL-404 is a purely antagonistic antibody and should not induce B cell proliferation, activation, or cytokine production on its own.[1] If you observe such effects, it may indicate contamination in your cell culture or an issue with other assay reagents.[1]
Troubleshooting Guide
| Potential Cause | Recommended Solution | Expected Outcome |
| Sub-optimal Antibody Concentration | Perform a dose-response experiment with KPL-404 concentrations ranging from 0.1 to 20 µg/ml. | Identification of the optimal inhibitory concentration for your specific assay conditions. |
| Poor Cell Viability or Responsiveness | Check cell viability using a method like Trypan Blue exclusion before and after the experiment. Use positive controls (e.g., a known activator of B cells) to ensure cells are responsive. | Healthy, responsive cells that show a clear activation phenotype in the absence of the antibody. |
| Issues with Stimulating Agent | Verify the activity and concentration of your stimulating agent (e.g., soluble CD40L, anti-CD3/CD28). | Consistent and robust B cell activation in your positive control wells. |
| Incorrect Assay Setup | Review the cell seeding density and incubation times. Ensure that the pre-incubation time with KPL-404 is sufficient before adding the stimulus. | An optimized assay protocol that yields reproducible results. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in blocking the CD40 signaling pathway.[6]
References
Technical Support Center: Stabilizing BTI-A-404 During Storage
A Note on BTI-A-404: Publicly available information on a specific therapeutic agent designated "this compound" is limited and presents some ambiguity. Some sources suggest it is a selective inverse agonist of GPR43 (the G-protein coupled receptor 43)[1][2], while others describe it as a potential antagonist in immune cell activation pathways[3]. One vendor has indicated that the designation does not correspond to a single, clearly identifiable agent in the public domain.
This guide provides best practices for preventing protein aggregation based on established principles of protein stability, incorporating the specific handling and storage recommendations found for the research compound designated as this compound. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized and reconstituted this compound?
A1: For long-term stability, lyophilized this compound powder should be stored at -20°C to -80°C. Once reconstituted, the stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to protein aggregation and a loss of activity. For short-term use (up to one week), working dilutions can be stored at 4°C[3].
Q2: What is protein aggregation and why is it a concern for this compound?
A2: Protein aggregation is a process where individual protein molecules associate, often irreversibly, to form larger complexes. For a therapeutic protein like this compound, aggregation can lead to a loss of biological activity, reduced product shelf-life, and potentially induce an unwanted immune response in preclinical and clinical studies. Aggregation can be triggered by various stresses, including temperature fluctuations, pH shifts, and interaction with surfaces[1].
Q3: How can I minimize aggregation when preparing this compound solutions?
A3: When reconstituting lyophilized this compound, it is crucial to handle the protein gently. Avoid vigorous shaking or vortexing, as this can cause denaturation and aggregation. Instead, gently swirl or roll the vial to dissolve the powder. It is also recommended to allow the vial and reconstitution solvent (e.g., sterile water) to equilibrate to room temperature before mixing. For dilute solutions, adding a carrier protein, such as 0.1% Bovine Serum Albumin (BSA), can help prevent aggregation and loss of protein due to adsorption to container surfaces[3].
Q4: What are excipients, and can they help prevent this compound aggregation?
A4: Excipients are inactive substances added to a pharmaceutical formulation to improve stability, among other functions. Common stabilizing excipients for protein therapeutics include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbates)[4][5][6]. These molecules can help stabilize the native protein structure and prevent aggregation by mechanisms such as preferential exclusion and direct binding[1][5]. While specific excipients for this compound are not documented, exploring these options in your formulation development is a standard approach to enhance long-term stability.
Troubleshooting Guide: this compound Aggregation
This guide addresses common issues related to this compound aggregation during storage and handling.
| Problem | Potential Cause | Recommended Solution |
| Loss of activity in stored this compound | Protein aggregation due to improper storage or handling. | 1. Ensure storage at recommended temperatures (-20°C to -80°C for long-term). 2. Aliquot stock solutions to minimize freeze-thaw cycles[3]. 3. Verify the formulation's pH and consider optimizing the buffer system. |
| Visible precipitates after thawing | Aggregation caused by freeze-thaw stress. This can be due to pH shifts, ice-liquid interface effects, or cryoconcentration[7][8][9]. | 1. Thaw aliquots rapidly at room temperature or in a 37°C water bath to minimize time spent at intermediate temperatures. 2. Centrifuge the thawed aliquot to pellet insoluble aggregates before use. 3. Consider adding a cryoprotectant like glycerol (10-50%) to the storage buffer[10][11]. |
| Inconsistent experimental results | Variability in the amount of active, non-aggregated this compound between experiments. | 1. Prepare fresh working solutions from a new aliquot of frozen stock for each experiment. 2. Quantify the protein concentration after thawing and before use. 3. Routinely assess the aggregation state of your stock solutions using methods like Size Exclusion Chromatography (SEC)[12][13]. |
| Aggregation at high protein concentrations | Increased protein-protein interactions leading to self-association. | 1. Optimize the formulation by screening different buffers, pH levels, and ionic strengths to improve colloidal stability[6]. 2. Include stabilizing excipients such as arginine, which can reduce the hydrophobicity of the protein surface[6]. 3. Store the protein at the lowest concentration that is practical for your experiments. |
Data Presentation: Stabilizing Excipients
The following table summarizes common classes of excipients used to prevent protein aggregation and their mechanisms of action. This information can guide the formulation development for this compound.
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Glycerol | 5-10% (w/v) or higher | Preferential exclusion, forming a hydration shell around the protein, which stabilizes its native conformation[5]. |
| Amino Acids | Arginine, Glycine, Proline, Histidine | 50-250 mM | Can suppress aggregation by various mechanisms, including binding to hydrophobic patches, acting as crowding agents, or raising the thermodynamic stability of the native state[1][6]. |
| Surfactants | Polysorbate 20, Polysorbate 80, Pluronic F-68 | 0.01-0.1% (w/v) | Prevent aggregation at interfaces (air-water, container surface) by competitively adsorbing to these surfaces and by binding to hydrophobic regions of the protein to prevent self-association[4][5]. |
| Salts | Sodium Chloride, Potassium Chloride | 50-150 mM | Modulate electrostatic interactions between protein molecules. The effect is protein-specific and needs to be empirically determined[5]. |
| Buffers | Histidine, Acetate, Citrate, Phosphate | 10-50 mM | Maintain a stable pH, which is critical for protein stability. The optimal pH is typically where the protein has high net charge and conformational stability[14]. |
Experimental Protocols
Protocol 1: Assessment of this compound Aggregation by Size Exclusion Chromatography (SEC-HPLC)
This protocol outlines a general method for quantifying soluble aggregates in a this compound sample.
-
System Preparation:
-
Equilibrate an SEC-HPLC system with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0). The mobile phase should be optimized to prevent interactions between the protein and the column matrix.
-
Use a column with a pore size appropriate for the molecular weight of this compound and its expected aggregates.
-
-
Sample Preparation:
-
Thaw the this compound aliquot and centrifuge at >10,000 x g for 10 minutes at 4°C to remove insoluble aggregates.
-
Carefully transfer the supernatant to an HPLC vial.
-
Dilute the sample with the mobile phase to a concentration suitable for the detector's linear range (e.g., 0.1-1.0 mg/mL).
-
-
Data Acquisition:
-
Inject the sample onto the equilibrated SEC column.
-
Monitor the eluate using a UV detector at 280 nm.
-
Record the chromatogram, noting the retention times of all peaks.
-
-
Data Analysis:
-
Identify the peak corresponding to the monomeric this compound.
-
Peaks eluting earlier than the monomer peak represent soluble aggregates.
-
Calculate the percentage of aggregate by integrating the peak areas: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
Protocol 2: Screening for Optimal Storage Buffer using a Thermal Shift Assay
This protocol can be used to rapidly screen different buffer conditions to find those that enhance the thermal stability of this compound, which often correlates with long-term storage stability.
-
Prepare Buffer Conditions:
-
Prepare a matrix of different buffer conditions to be tested in a 96-well PCR plate. Vary the buffer type (e.g., citrate, histidine, phosphate), pH (e.g., 5.0, 6.0, 7.0), and excipients (e.g., with/without 150 mM NaCl, with/without 5% sucrose).
-
-
Sample Preparation:
-
Dilute a stock solution of this compound into each well of the plate to a final concentration of ~1-2 µM.
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to each well.
-
-
Thermal Denaturation:
-
Place the 96-well plate in a real-time PCR instrument.
-
Apply a thermal gradient, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature for each condition.
-
The midpoint of the unfolding transition (the melting temperature, Tm) is determined from the peak of the first derivative of the melting curve.
-
Higher Tm values indicate greater protein stability in that specific buffer condition.
-
Visualizations
Caption: Workflow for assessing this compound aggregation.
Caption: Troubleshooting decision tree for this compound aggregation.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nanoscience.com [nanoscience.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 7. Impact of Freeze-Thaw Stress on Protein Aggregation in Biologics – StabilityStudies.in [stabilitystudies.in]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Spatially Resolved Effects of Protein Freeze-Thawing in a Small-Scale Model Using Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. approcess.com [approcess.com]
- 13. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 14. leukocare.com [leukocare.com]
BTI-A-404 In Vitro Studies: A Technical Support Guide to Vehicle Control Considerations
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper use of vehicle controls in in vitro studies involving BTI-A-404. Adhering to these guidelines is crucial for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound in in vitro experiments?
A1: this compound should be dissolved in anhydrous Dimethyl Sulfoxide (DMSO). It is critical to prepare fresh stock solutions, aliquot them, and store them at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.[1]
Q2: How can I be sure that the vehicle (DMSO) is not affecting my experimental results?
A2: To account for any potential effects of the solvent, a vehicle-only control group must be included in your experimental design. This control group should be treated with the same final concentration of DMSO as the experimental groups receiving this compound. The final DMSO concentration should be kept consistent across all samples and is typically recommended to be below 0.5% to minimize solvent-induced toxicity or off-target effects.[1]
Q3: My results show inconsistent inhibition of downstream targets like p-STAT3. What are the possible causes related to the vehicle or compound handling?
A3: Inconsistent inhibition of downstream targets can stem from several factors. One common issue is the degradation of this compound. To mitigate this, always use freshly prepared stock solutions stored at -80°C and avoid multiple freeze-thaw cycles. Another factor could be the presence of serum proteins in the culture media, which can bind to small molecule inhibitors and reduce their effective concentration.[1]
Q4: How can I troubleshoot inconsistent results that might be related to my experimental setup?
A4: If you are experiencing inconsistent results, consider the following troubleshooting steps:
-
Optimize Cell Density: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase during the experiment. Both over-confluent and sparse cultures can exhibit altered signaling activity.[1]
-
Serum Concentration: Perform a dose-response experiment in serum-free or low-serum media for a short duration (e.g., 2-4 hours) to assess if serum proteins are interfering with the bioactivity of this compound.[1]
-
Pre-incubation Time: The time allowed for this compound to engage with its target might be insufficient. Try extending the pre-incubation time before stimulating the cells.[1]
Quantitative Data Summary
| Parameter | Value | Cell Line | Notes |
| This compound Concentration Range (Cell Viability) | 1 nM to 20 µM | Varies by cell line | A 3-fold dilution series is suggested.[1] |
| This compound Concentration Range (p-STAT3 Inhibition) | 0, 1, 5, 25, 100 nM | HEL 92.1.7 | Concentrations may need optimization for other cell lines.[1] |
| Final DMSO Concentration | < 0.5% | All | To minimize solvent toxicity.[1] |
| IL-3 Stimulation Concentration | 10 ng/mL | HEL 92.1.7 | For stimulating the JAK-STAT pathway.[1] |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.[1]
-
Treatment: Prepare a 3-fold dilution series of this compound (e.g., from 1 nM to 20 µM) in culture media. Include a vehicle-only control containing the same final concentration of DMSO as the highest this compound concentration. Add the treatments to the respective wells.[1]
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.[1]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[1]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.[1]
-
Reading: Read the absorbance at 570 nm using a plate reader.[1]
Protocol 2: Western Blot for p-STAT3 Inhibition
-
Cell Seeding: Plate 1.5 x 10^6 HEL 92.1.7 cells in 6-well plates in RPMI-1640 media supplemented with 10% FBS and allow them to adhere overnight.[1]
-
Serum Starvation: The next day, replace the media with serum-free RPMI-1640 and incubate for 4 hours.[1]
-
This compound Treatment: Add this compound at the desired concentrations (e.g., 0, 1, 5, 25, 100 nM). The "0 nM" group should be the vehicle-only control. Incubate for 2 hours.[1]
-
Cytokine Stimulation: Stimulate the cells with recombinant human Interleukin-3 (IL-3) at 10 ng/mL for 15 minutes.[1]
-
Cell Lysis: Immediately place the plates on ice, aspirate the media, and wash once with cold PBS. Lyse the cells with an appropriate lysis buffer.[1]
-
Western Blotting: Proceed with standard western blotting procedures to detect p-STAT3 levels.
Visualizations
Caption: Experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting guide for inconsistent this compound results.
Caption: Simplified JAK-STAT signaling pathway and the action of this compound.
References
BTI-A-404 Technical Support Center: Managing Experimental Variability
Disclaimer: Publicly available information on a compound specifically designated "BTI-A-404" is limited and can be ambiguous.[1][2] The identifier has been associated with at least two distinct experimental agents: a small molecule inhibitor and a monoclonal antibody. This guide addresses both possibilities to provide comprehensive support. Please verify the nature of your this compound compound to consult the appropriate section.
Section 1: this compound as a Small Molecule Inhibitor (Targeting JAK2 and GPR43)
This section provides troubleshooting guidance for this compound, a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2) and a competitive inverse agonist of G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2).[3][4][5][6] Variability in experimental outcomes can arise from several factors related to its handling, application, and the biological systems under investigation.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent inhibition of STAT3 phosphorylation (p-STAT3) in my Western Blots. What are the likely causes?
A1: Variable or weak inhibition of downstream targets like p-STAT3 can stem from multiple factors including compound stability, cell culture conditions, and experimental technique.[3] A systematic evaluation of these variables is recommended to ensure reproducibility.[3]
Q2: I'm seeing significant cytotoxicity at concentrations where I expect specific target inhibition. How can I confirm the effects are on-target?
A2: Off-target effects are a known challenge with kinase inhibitors due to structural similarities in ATP-binding pockets.[3] Distinguishing specific from non-specific effects requires careful dose-response analysis and the use of appropriate controls.[3]
Q3: My this compound stock solution appears cloudy after dilution in my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules.[7] this compound is soluble in DMSO, but its aqueous solubility is low.[6][8][9] It is crucial to address this to ensure the compound is available to interact with its target.
Troubleshooting Guides
| Potential Cause | Recommended Solution | Expected Outcome |
| Compound Degradation | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[3] | Consistent inhibitory activity of this compound across experiments. |
| Sub-optimal Cell Density | Ensure cells are seeded at a consistent density and are in the logarithmic growth phase during treatment. Over-confluent or sparse cultures can exhibit altered signaling activity.[3] | More reproducible baseline and post-treatment p-STAT3 levels. |
| Presence of Serum Proteins | Serum proteins can bind to small molecule inhibitors, reducing their effective concentration.[3] Perform a dose-response experiment in serum-free or low-serum media for a short duration (e.g., 2-4 hours) to confirm bioactivity.[3] | A significant left-shift in the IC50 curve, indicating higher potency in the absence of interfering serum proteins.[3] |
| Insufficient Pre-incubation Time | The time required for this compound to engage its target may be insufficient. Try extending the pre-incubation time with this compound before cytokine stimulation.[3] | More complete and consistent inhibition of p-STAT3 upon cytokine stimulation.[3] |
| Constitutive Pathway Activation | The cell line used may have a mutation leading to constitutive (cytokine-independent) activation of the JAK-STAT pathway.[3] | Higher concentrations or longer incubation times of this compound may be required to achieve the desired inhibition. |
| Potential Cause | Recommended Solution | Expected Outcome |
| High Compound Concentration | Perform a dose-response curve for both p-STAT3 inhibition and cell viability (e.g., using an MTT assay). | A clear separation between the IC50 for target inhibition and the concentration causing cytotoxicity, indicating a therapeutic window. |
| Off-Target Kinase Inhibition | Use a structurally unrelated JAK2 inhibitor as a control to see if it phenocopies the effects of this compound. Additionally, a rescue experiment can be performed by introducing a drug-resistant JAK2 mutant.[3] | Similar results with a different JAK2 inhibitor would suggest the phenotype is on-target.[3] |
| Solvent (DMSO) Toxicity | Run a vehicle control with the highest concentration of DMSO used in your experiments. Ensure the final DMSO concentration is consistent across all samples and is typically below 0.5%.[3][8] | No significant cytotoxicity observed in the vehicle-only control.[3] |
Quantitative Data Summary
Table 1: this compound (Small Molecule) Properties
| Property | Value | Reference |
| CAS Number | 537679-57-5 | [6] |
| Molecular Weight | 378.47 g/mol | [6] |
| Physical Form | White to beige powder | [6][9] |
| Solubility | DMSO: 5 mg/mL (warmed) | [6][9] |
| Storage Temperature | 2-8°C | [6][9] |
Table 2: this compound (Small Molecule) In Vitro Activity
| Cell Line | Description | JAK2 IC50 | Proliferation GI50 |
| HEL 92.1.7 | Human erythroleukemia | 1 nM | 25 nM |
| Ba/F3-JAK2 V617F | Murine pro-B cells | 25 nM | 100 nM |
| U-937 | Human histiocytic lymphoma | 250 nM | 1.5 µM |
| IC50 values are approximate and may vary based on experimental conditions.[3] |
Experimental Protocols
-
Cell Seeding: Plate 1.5 x 10^6 HEL 92.1.7 cells in 6-well plates in RPMI-1640 media supplemented with 10% FBS and allow them to adhere overnight.[3]
-
Serum Starvation: The next day, replace the media with serum-free RPMI-1640 and incubate for 4 hours.[3]
-
This compound Treatment: Add this compound at desired concentrations (e.g., 0, 1, 5, 25, 100 nM). Incubate for 2 hours.[3]
-
Cytokine Stimulation: Stimulate the cells with recombinant human Interleukin-3 (IL-3) at 10 ng/mL for 15 minutes.[3]
-
Cell Lysis: Immediately place plates on ice, aspirate media, and wash once with cold PBS. Add 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and collect lysate.[3]
-
Quantification & Loading: Determine protein concentration using a BCA assay. Load 20 µg of protein per lane on an 8% SDS-PAGE gel.[3]
-
Transfer & Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Antibody Incubation: Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.[3]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect using an ECL substrate and an imaging system.[3]
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.[3]
-
Treatment: Add this compound in a 3-fold dilution series (e.g., from 1 nM to 20 µM). Include a vehicle-only control.[3]
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.[3]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[3]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.[3]
-
Reading: Read the absorbance at 570 nm using a plate reader.[3]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Free fatty acid receptor 2 - Wikipedia [en.wikipedia.org]
- 6. This compound ≥98% (HPLC) | 537679-57-5 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
BTI-A-404 (KPL-404): A Preclinical Comparative Analysis in Immunomodulation
An objective guide for researchers and drug development professionals on the preclinical immunomodulatory effects of BTI-A-404, also known as KPL-404, versus placebo.
In the realm of immunomodulatory therapeutics, this compound (KPL-404) has emerged as a promising candidate. This humanized anti-CD40 IgG4 monoclonal antibody is designed to inhibit the CD40/CD40L pathway, a critical signaling axis in the activation of immune responses.[1][2] Preclinical studies, primarily in cynomolgus monkeys, have provided valuable insights into its efficacy and safety profile compared to a placebo.[1] This guide summarizes the key findings from these studies, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Pharmacodynamic Effects and Efficacy
Preclinical investigations have demonstrated the potent and efficacious nature of this compound in modulating immune cell function.[1][2] The antibody has been shown to engage its target, the CD40 receptor on B cells, and effectively block downstream signaling events that lead to immune activation.[1][2][3]
Table 1: Pharmacodynamic Effects of this compound in Cynomolgus Monkeys
| Parameter | This compound (5 mg/kg IV) | Placebo |
| CD40 Receptor Occupancy on B cells | Engaged for 2 weeks after a single administration.[1][2] | No engagement.[1] |
| T-cell Dependent Antibody Response (TDAR) to KLH | Blocked both primary and secondary responses.[1][2] | Normal primary and secondary responses.[1] |
| T-cell Dependent Antibody Response (TDAR) to Tetanus Toxoid | Blocked both primary and secondary responses.[1][2] | Normal primary and secondary responses.[1] |
| Peripheral B cell Count | No depletion observed.[1][2] | No change.[1] |
Safety and Tolerability Profile
The safety of this compound has been a key focus of its preclinical evaluation. Studies in cynomolgus monkeys have indicated a favorable safety profile, with no significant adverse effects observed at the tested doses.[1]
Table 2: Safety Findings of this compound in Cynomolgus Monkeys
| Parameter | This compound (up to 10 mg/kg IV) | Placebo |
| Thrombocytopenia | No observable findings.[1] | No observable findings.[1] |
| General Safety | No observable safety findings over 8 weeks.[1] | No observable safety findings.[1] |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized to understand its absorption, distribution, metabolism, and excretion.
Table 3: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Parameter | This compound (5 mg/kg IV) |
| Serum Concentration | Data illustrates a clear relationship with pharmacodynamic effects.[1][2] |
| Note: Specific pharmacokinetic parameter values (e.g., half-life, clearance) were not detailed in the provided search results. |
Experimental Protocols
A summary of the key experimental methodologies employed in the preclinical evaluation of this compound is provided below.
In Vivo Efficacy and Safety Studies in Cynomolgus Monkeys
-
Animal Model: Cynomolgus monkeys were utilized as a relevant non-human primate model to assess the in vivo activity and safety of this compound.[1]
-
Dosing Regimen: this compound was administered intravenously (IV) as a single dose (10 mg/kg) or as two monthly doses of 1 or 5 mg/kg.[1][2] A placebo group was included as a control.[1]
-
Pharmacodynamic Assessments:
-
CD40 Receptor Occupancy: The engagement of this compound with CD40 expressed on peripheral B cells was measured over time.[1]
-
T-cell Dependent Antibody Response (TDAR): The ability of this compound to suppress primary and secondary antibody responses to test antigens, Keyhole Limpet Hemocyanin (KLH) and tetanus toxoid, was evaluated.[1][2]
-
-
Safety Assessments: Animals were monitored for any observable safety findings, with a specific focus on thrombocytopenia, for up to 8 weeks.[1]
In Vitro Characterization
-
Binding Affinity: The binding affinity of this compound to recombinant human and cynomolgus monkey CD40 was determined.[2]
-
Functional Assays:
Visualizing the Mechanism and Workflow
To further elucidate the biological context and experimental design, the following diagrams are provided.
Caption: Mechanism of action of this compound in blocking the CD40 signaling pathway.
Caption: Workflow for the preclinical evaluation of this compound in cynomolgus monkeys.
References
Comparative Efficacy Analysis of BTI-A-404, a Novel JAK2 Inhibitor
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of BTI-A-404, a novel, potent, and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). The performance of this compound is evaluated against established JAK2 inhibitors: Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib. Dysregulation of the JAK-STAT signaling pathway, particularly through activating mutations like JAK2 V617F, is a key driver in myeloproliferative neoplasms (MPNs).[1][2][3] This has made JAK2 a critical therapeutic target.[4] This document summarizes key preclinical data to aid in the evaluation of this compound's potential as a next-generation therapeutic agent.
Disclaimer: this compound is an illustrative compound for this guide. Its associated data are hypothetical, yet representative of a promising preclinical candidate.
The JAK/STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling.[5] Upon cytokine binding, receptors dimerize, bringing associated JAKs into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression involved in cellular proliferation, differentiation, and survival.[6]
Comparative Efficacy Analysis
The efficacy of this compound was compared to other JAK2 inhibitors across biochemical and cellular assays. The data highlights this compound's high potency and selectivity for JAK2.
Biochemical Potency and Kinase Selectivity
Inhibitory activity was measured using in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50) against JAK family kinases. This compound demonstrates superior potency against JAK2 and a highly selective profile, with significantly less activity against other JAK isoforms compared to less selective inhibitors like Ruxolitinib.[5][7]
Table 1: Biochemical IC50 Values (nM) Against JAK Family Kinases
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | JAK2 Selectivity (vs. JAK1) |
| This compound | 58 | 0.8 | >1000 | 250 | 72.5x |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | 0.8x |
| Fedratinib | 35 | 3 | >10000 | >10000 | 11.7x |
| Pacritinib | 23 | 22 | 1280 | 116 | 1.0x |
| Momelotinib | 150 | 100 | 2200 | 1600 | 1.5x |
Data for comparator drugs are compiled from publicly available literature. This compound data is hypothetical.
References
- 1. JAK Inhibitors and other Novel Agents in Myeloproliferative Neoplasms: Are We Hitting the Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cincinnatichildrens.org [cincinnatichildrens.org]
- 4. Frontiers | A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions [frontiersin.org]
- 5. ard.bmj.com [ard.bmj.com]
- 6. Quantitative assay for the detection of the V617F variant in the Janus kinase 2 (JAK2) gene using the Luminex xMAP technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
validation of BTI-A-404's antagonistic activity on the CD40 pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BTI-A-404, a humanized anti-CD40 IgG4 monoclonal antibody, with other antagonists of the CD40 pathway. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to be a valuable resource for professionals engaged in immunological research and drug development.
Introduction to the CD40 Pathway and its Antagonism
The CD40 signaling pathway is a critical co-stimulatory axis essential for the activation and function of a wide range of immune cells. The interaction between the CD40 receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily expressed on antigen-presenting cells (APCs) like B cells, dendritic cells, and macrophages, and its ligand, CD40L (CD154), primarily found on activated T cells, is a cornerstone of adaptive immunity. This engagement triggers a cascade of downstream signaling events that lead to B cell proliferation, differentiation, antibody class-switching, and the formation of memory B cells. Furthermore, CD40 signaling enhances the antigen-presenting capacity of APCs, promoting T cell activation and cellular immunity.
Given its central role in immune activation, dysregulation of the CD40 pathway has been implicated in the pathogenesis of numerous autoimmune diseases, including systemic lupus erythematosus (SLE), rheumatoid arthritis, and Sjögren's syndrome. Consequently, the development of therapeutic agents that antagonize this pathway represents a promising strategy for the treatment of these conditions.
This compound is a novel antagonist designed to inhibit the CD40/CD40L interaction. This guide will evaluate its performance in key preclinical assays and compare it to other notable CD40 pathway antagonists currently in development.
The CD40 Signaling Cascade
Upon binding of CD40L, CD40 receptors on the cell surface trimerize, leading to the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of the receptor. This initiates a complex network of signaling pathways, including the canonical and non-canonical NF-κB pathways, as well as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-Akt pathways. These signaling cascades ultimately culminate in the modulation of gene expression, leading to the diverse cellular responses orchestrated by CD40 activation.
Caption: The CD40 signaling pathway and the antagonistic mechanism of this compound.
Comparative Analysis of CD40 Pathway Antagonists
The antagonistic activity of this compound has been evaluated and compared with other prominent CD40 pathway inhibitors. The following tables summarize the available quantitative data from preclinical and clinical studies.
Table 1: In Vitro Characterization of CD40 Pathway Antagonists
| Parameter | This compound (KPL-404) | Ravagalimab (ABBV-323) | Dapirolizumab Pegol | Toralizumab (IDEC-131) |
| Target | CD40 | CD40 | CD40L | CD40L |
| Modality | Humanized IgG4 mAb | Human IgG1/κ mAb | PEGylated Fab' fragment | Humanized IgG1 mAb |
| Binding Affinity (KD) | Nanomolar range[1][2] | - | 7.9 pM[3] | - |
| EC50 / IC50 | - | 3.7 nM (NF-κB reporter assay)[4][5]; 0.6 nM (B-cell CD86 upregulation)[4] | - | - |
| Mechanism | Blocks CD40-CD40L interaction[6] | Stabilizes non-signaling dimer of CD40[7] | Blocks CD40-CD40L interaction[8] | Blocks CD40-CD40L interaction[9] |
| Fc Effector Function | Non-depleting[1][2] | Minimized | Lacks Fc region[8] | Intact Fc region |
Table 2: In Vivo Pharmacodynamic Effects in Cynomolgus Monkeys
| Parameter | This compound (KPL-404) | Placebo |
| CD40 Receptor Occupancy on B cells | Engaged for 2 weeks after a single 5 mg/kg IV administration[1][2] | No engagement |
| T-cell Dependent Antibody Response (TDAR) to KLH | Blocked both primary and secondary responses[1][2] | Normal primary and secondary responses |
| T-cell Dependent Antibody Response (TDAR) to Tetanus Toxoid | Blocked both primary and secondary responses[1] | Normal primary and secondary responses |
| Peripheral B cell Count | No depletion observed[1][2] | No change |
Table 3: Safety Profile in Cynomolgus Monkeys
| Parameter | This compound (KPL-404) (up to 10 mg/kg IV) | Placebo |
| Thrombocytopenia | No observable findings[1][2] | No observable findings |
| General Safety | No observable safety findings over 8 weeks[1][2] | No observable safety findings |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NF-κB Reporter Assay
This assay quantitatively measures the inhibition of CD40-mediated NF-κB activation by an antagonist.
Caption: Workflow for the NF-κB luciferase reporter assay.
Protocol:
-
Cell Culture: HEK293 cells stably expressing human CD40 and an NF-κB-driven luciferase reporter gene are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics.
-
Assay Plating: Cells are seeded into 96-well white, clear-bottom plates at a density of 30,000 cells per well and incubated overnight.[10]
-
Compound Addition: The following day, serial dilutions of this compound or other test antagonists are prepared and added to the wells. A vehicle control (e.g., PBS) is also included.
-
Stimulation: After a pre-incubation period (typically 30-60 minutes), recombinant human CD40 ligand (CD40L) is added to all wells (except for unstimulated controls) at a concentration predetermined to elicit a submaximal response (e.g., EC80).
-
Incubation: The plates are incubated for 6-8 hours at 37°C in a 5% CO₂ incubator.[10]
-
Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate is added according to the manufacturer's instructions. Luminescence is measured using a plate luminometer.
-
Data Analysis: The inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a four-parameter logistic curve.
B Cell Proliferation Assay
This assay assesses the ability of a CD40 antagonist to inhibit T-cell-dependent B cell proliferation.
Protocol:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Staining: B cells within the PBMC population are identified and their proliferation tracked by staining with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) or a similar proliferation tracking dye.
-
Cell Culture and Stimulation: Stained PBMCs are cultured in 96-well round-bottom plates in the presence of varying concentrations of this compound or other antagonists.
-
T-Cell Dependent Activation: To mimic T-cell help, B cell proliferation is induced by stimulating the cultures with an anti-CD3/CD28 cross-linking reagent, which activates T cells to express CD40L.[11]
-
Incubation: The cultures are incubated for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis: After incubation, cells are harvested and stained with fluorescently labeled antibodies against B cell markers (e.g., CD19) and activation markers (e.g., CD69, CD86).
-
Data Analysis: B cell proliferation is quantified by measuring the dilution of the proliferation tracking dye within the CD19-positive population using flow cytometry. The percentage of proliferating B cells is determined, and the inhibitory effect of the antagonist is calculated.
T-Cell Dependent Antibody Response (TDAR) Assay in Cynomolgus Monkeys
This in vivo assay evaluates the effect of a CD40 antagonist on the primary and secondary antibody responses to a T-cell dependent antigen.
Protocol:
-
Animal Model: Naïve, healthy cynomolgus monkeys are used for this study.
-
Dosing: Animals are administered a single intravenous dose of this compound (e.g., 5 mg/kg) or a placebo.[1][2]
-
Primary Immunization: A T-cell dependent antigen, such as Keyhole Limpet Hemocyanin (KLH), is administered intramuscularly at a specified time point after dosing (e.g., Day 2).[12]
-
Blood Sampling: Blood samples are collected at regular intervals to measure the antigen-specific IgM and IgG antibody titers.
-
Secondary Immunization: A booster immunization with the same antigen is given at a later time point (e.g., Day 28) to assess the secondary (memory) antibody response.[12]
-
Antibody Titer Measurement: Antigen-specific antibody titers in the serum are determined by enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The primary and secondary antibody responses in the treated group are compared to the placebo group to determine the extent of immunosuppression.
CD40 Receptor Occupancy Assay
This assay measures the extent and duration of target engagement by a CD40 antagonist on peripheral B cells.
Protocol:
-
Blood Collection: Whole blood samples are collected from cynomolgus monkeys at various time points before and after administration of this compound.
-
Staining for Free CD40: To measure the amount of unoccupied CD40 receptors, a fluorescently labeled, non-competing anti-CD40 antibody (that binds to a different epitope than this compound) or a fluorescently labeled version of this compound is added to the whole blood samples.
-
Staining for Total CD40: To measure the total number of CD40 receptors, a separate aliquot of the blood sample is incubated with a saturating concentration of unlabeled this compound, followed by a fluorescently labeled secondary antibody that binds to the therapeutic antibody.
-
Cell Surface Staining: Samples are co-stained with a fluorescently labeled antibody against a B cell-specific marker (e.g., CD20).
-
Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.
-
Flow Cytometry Analysis: The fluorescence intensity on the B cell population is measured by flow cytometry.
-
Data Analysis: Receptor occupancy is calculated as follows: % Occupancy = [1 - (Mean Fluorescence Intensity of free CD40 / Mean Fluorescence Intensity of total CD40)] x 100.[13]
Conclusion
This compound demonstrates potent antagonistic activity on the CD40 pathway, effectively inhibiting key downstream signaling events and functional cellular responses both in vitro and in vivo. Its non-depleting mechanism and favorable safety profile in preclinical models suggest it is a promising therapeutic candidate for autoimmune diseases. Comparative analysis with other CD40 pathway antagonists reveals distinct characteristics in terms of molecular modality and specific quantitative metrics of activity. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other emerging therapies targeting this critical immunoregulatory pathway. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Immunopharmacologic Assessment of KPL-404, a Novel, Humanized, Non-Depleting Antagonistic Anti-CD40 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 2, randomized, placebo-controlled trial of dapirolizumab pegol in patients with moderate-to-severe active systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. kiniksa.com [kiniksa.com]
- 7. CD40/anti-CD40 antibody complexes which illustrate agonist and antagonist structural switches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Anti-CD40 antibody KPL-404 inhibits T cell-mediated activation of B cells from healthy donors and autoimmune patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. T-cell-dependent antibody response: assay development in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring Receptor Occupancy With Flow Cytometry - ExpertCytometry [expertcytometry.com]
BTI-A-404: A Comparative Guide to its Inverse Agonist Activity on GPR43
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BTI-A-404, a novel and potent inverse agonist for the human G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2).[1][2][3] The document outlines its performance against other known GPR43 inverse agonists, supported by available experimental data and detailed methodologies to facilitate further research and development.
Comparative Analysis of GPR43 Inverse Agonists
This compound, a pyrimidinecarboxamide derivative, distinguishes itself as a selective and potent competitive inverse agonist of human GPR43.[1][4] Unlike neutral antagonists that only block agonist binding, inverse agonists like this compound are capable of reducing the constitutive or basal activity of the receptor.[1] This is particularly relevant for GPR43, which has been shown to exhibit constitutive activity.[5]
| Feature | This compound | BTI-A-292 | CATPB | GLPG0974 |
| Compound Class | Pyrimidinecarboxamide | Pyrimidinecarboxamide | Thiazole derivative | Not specified |
| Mechanism of Action | Competitive Inverse Agonist[1][4] | Inverse Agonist[4] | Inverse Agonist[5][6] | Inverse Agonist[5] |
| Selectivity | Selective for human GPR43; not active at the murine ortholog[4] | Active compound from SAR studies with this compound[4] | Selective for human GPR43; not active at the mouse ortholog[6] | GPR43 blocker[5] |
| Effect on cAMP Levels | Increases intracellular cAMP levels[1][3][4] | Increases intracellular cAMP levels[4] | Reduces constitutive GPR43 activity[5] | Reduces constitutive GPR43 activity[5] |
| Effect on Intracellular Ca²⁺ | Reduces acetate-induced Ca²⁺ mobilization[1][3][4] | Reduces acetate-induced Ca²⁺ mobilization[4] | Antagonizes propionate effects[6] | GPR43 blocker[5] |
| Downstream Signaling Modulation | Modulates ERK, p38 MAPK, and NF-κB pathways[1][2][4] | Modulates ERK, p38 MAPK, and NF-κB pathways[4] | Not explicitly detailed | Not explicitly detailed |
| Physiological Effect | Augments GLP-1 secretion in NCI-H716 cells[3][4] | Augments GLP-1 secretion in NCI-H716 cells[4] | No reported effect on GLP-1 | No reported effect on GLP-1 |
GPR43 Signaling and this compound's Point of Intervention
GPR43 is a dual-coupling receptor, signaling through both Gαi/o and Gαq/11 proteins.[3][6][7] Activation by short-chain fatty acids (SCFAs) like acetate and propionate typically leads to a decrease in intracellular cyclic AMP (cAMP) via Gαi/o and an increase in intracellular calcium ([Ca²⁺]i) via Gαq/11.[3][6] this compound, as an inverse agonist, counteracts this basal activity.
Caption: GPR43 signaling pathways and this compound's point of intervention.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the inverse agonist activity of this compound are provided below.
Intracellular cAMP Measurement Assay
This assay is used to determine the effect of this compound on intracellular cAMP levels, a key second messenger in the Gαi/o pathway.
-
Principle: As an inverse agonist of the Gαi/o-coupled GPR43 receptor, this compound is expected to increase intracellular cAMP levels by inhibiting the constitutive activity of the receptor that normally suppresses adenylyl cyclase.[1]
-
Protocol:
-
Cell Culture: HEK293 cells stably expressing human GPR43 are cultured and seeded into 96-well plates.[8]
-
Compound Incubation: Cells are washed and incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes to prevent cAMP degradation. Subsequently, cells are treated with varying concentrations of this compound for 30 minutes.[8]
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: The amount of cAMP produced is measured, and dose-response curves are generated to determine the potency of this compound.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.
-
Principle: GPR43 activation by an agonist (e.g., acetate) leads to an increase in intracellular calcium via the Gαq/11 pathway. This compound is expected to inhibit this response.[3]
-
Protocol:
-
Cell Culture and Dye Loading: HEK293 cells expressing human GPR43 are seeded in a 96-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Treatment: A baseline fluorescence reading is established. Varying concentrations of this compound are added to the cells, followed by the addition of a GPR43 agonist like acetate to observe the inhibitory effect on calcium influx.[3]
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.
-
Data Analysis: The inhibition of the agonist-induced calcium signal by this compound is quantified to determine its antagonistic/inverse agonist properties.
-
NF-κB Reporter Assay
This assay assesses the impact of this compound on the NF-κB signaling pathway, which is downstream of GPR43 activation.
-
Principle: GPR43 activation can modulate the NF-κB pathway. This assay uses a reporter gene (e.g., luciferase) under the control of NF-κB response elements to measure pathway activation.[8]
-
Protocol:
-
Cell Transfection: HEK293 cells are co-transfected with an expression vector for human GPR43 and a reporter plasmid containing the luciferase gene under the transcriptional control of NF-κB response elements.[8]
-
Compound Treatment: Post-transfection, cells are treated with this compound for a specified period (e.g., 6-24 hours) in the presence or absence of an NF-κB pathway activator (e.g., TNF-α or a GPR43 agonist).[8]
-
Cell Lysis and Signal Detection: Cells are lysed, and luciferase activity is measured using a luminometer and an appropriate luciferase substrate.[8]
-
Data Analysis: Luciferase activity is normalized to a co-transfected control reporter (e.g., Renilla luciferase). The modulatory effect of this compound on NF-κB activity is then calculated.[8]
-
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a GPR43 inverse agonist like this compound.
Caption: Workflow for the in vitro characterization of this compound.
Conclusion
This compound is a significant pharmacological tool for the investigation of human GPR43.[2] Its well-characterized inverse agonist activity provides a means to explore the physiological and pathological roles of this receptor.[2] The unexpected discovery of its ability to enhance GLP-1 secretion warrants further investigation and may pave the way for novel therapeutics for metabolic disorders.[2][3][4] Further studies are necessary to determine its in vivo efficacy, safety, and pharmacokinetic profile to ascertain its potential as a clinical candidate.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective novel inverse agonists for human GPR43 augment GLP-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constitutively active GPR43 is crucial for proper leukocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 8. benchchem.com [benchchem.com]
comparative analysis of BTI-A-404's safety and tolerability profile
An objective comparative analysis of a product designated BTI-A-404 is complicated by the existence of at least two distinct therapeutic entities sharing this identifier in publicly available scientific literature. This guide addresses this ambiguity by providing a comparative safety and tolerability analysis for both identified molecules: an anti-CD40 monoclonal antibody and a G-protein coupled receptor 43 (GPR43) inverse agonist. Each is compared against a relevant alternative in its class.
This compound is identified as a humanized, non-depleting IgG4 monoclonal antibody that antagonizes the CD40 signaling pathway.[1] This molecule is also referred to as KPL-404 in preclinical and clinical development.[2][3][4] It is designed for the treatment of autoimmune diseases by inhibiting the interaction between CD40 on antigen-presenting cells and CD40L on activated T-cells, a critical co-stimulatory pathway in the adaptive immune response.[1][2] For this analysis, this compound/KPL-404 is compared to Iscalimab (CFZ533), another anti-CD40 monoclonal antibody in clinical development.
Comparative Safety and Tolerability
The safety and tolerability profile of this compound/KPL-404 has been evaluated in both preclinical non-human primate studies and a Phase 1 clinical trial in healthy volunteers.[2][4] A key safety consideration for this class of drugs is the risk of thromboembolic events, which halted the development of earlier-generation anti-CD40L antibodies.[5][6] Newer anti-CD40 antibodies like this compound/KPL-404 are engineered to minimize this risk.[2]
Table 1: Preclinical Safety Profile of this compound/KPL-404 in Cynomolgus Monkeys [1][2]
| Parameter | This compound/KPL-404 (up to 10 mg/kg IV) | Placebo |
| General Safety | No observable safety findings over 8 weeks | No observable safety findings |
| Thrombocytopenia | No observable findings | No observable findings |
| Peripheral B-cell Count | No depletion observed | No change |
Table 2: Clinical Safety and Tolerability of this compound/KPL-404 vs. Iscalimab (Phase 1, Healthy Volunteers)
| Parameter | This compound/KPL-404[7][8][9] | Iscalimab (CFZ533) |
| Study Population | Healthy Volunteers | Healthy Volunteers |
| Dose-Limiting Toxicities | None reported | Not specified in available results, but generally well-tolerated |
| Serious Adverse Events (SAEs) | One unrelated SAE reported (patella fracture) | No SAEs reported in initial studies |
| Common Adverse Events | Not specified in detail, but generally well-tolerated | Mild to moderate, transient infusion-related reactions |
| Thromboembolic Events | None reported | None reported |
Experimental Protocols
T-cell Dependent Antibody Response (TDAR) Assay [3][9][10][11]
The TDAR assay is a key pharmacodynamic and immunotoxicology test to evaluate the functional consequence of immunosuppressive drugs.
-
Animal Model: Cynomolgus monkeys or humanized mice are often used.[1][12]
-
Antigen Challenge: Animals are immunized with a T-cell-dependent antigen, such as Keyhole Limpet Hemocyanin (KLH). A primary immunization is followed by a secondary challenge several weeks later to assess both primary and memory immune responses.[9][11]
-
Dosing: The test article (e.g., this compound/KPL-404) or placebo is administered prior to the antigen challenge.[13]
-
Sample Collection: Blood samples are collected at various time points post-immunization.[13]
-
Analysis: Serum is analyzed by ELISA to quantify the levels of antigen-specific IgM and IgG antibodies. A suppression of these antibody levels relative to the placebo group indicates drug activity.[10]
NF-κB Activation Assay [2][4][14][15]
This in vitro assay is used to confirm the antagonistic activity of this compound by measuring the inhibition of a key downstream signaling pathway.
-
Cell Line: A cell line expressing the CD40 receptor (e.g., B-cells or a transfected cell line) is used.
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound or a control antibody.
-
Stimulation: Cells are stimulated with a CD40L agonist to activate the CD40 pathway.
-
Analysis: NF-κB activation is measured by quantifying the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. This can be done using high-content imaging of fluorescently-labeled p65 or by Western blot analysis of nuclear and cytoplasmic fractions.[14][16] A reduction in nuclear p65 indicates antagonistic activity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. What CD40L inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Anti-CD40 Monoclonal Antibody Synergizes with CTLA-4 Ig in Promoting Long-Term Graft Survival in Murine Models of Transplantation1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ard.bmj.com [ard.bmj.com]
- 8. First-in-Human Phase 1 Randomized Trial with the Anti-CD40 Monoclonal Antibody KPL-404: Safety, Tolerability, Receptor Occupancy, and Suppression of T-Cell-Dependent Antibody Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability, Pharmacokinetics, Receptor Occupancy, and Suppression of T-cell-Dependent Antibody Response in a Phase 1 Study with KPL-404, an anti-CD40 Monoclonal Antibody - ACR Meeting Abstracts [acrabstracts.org]
- 10. Hooke - Contract Research - T cell dependent antibody response (TDAR) assay [hookelabs.com]
- 11. criver.com [criver.com]
- 12. biocytogen.com [biocytogen.com]
- 13. biomere.com [biomere.com]
- 14. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of BTI-A-404, a potent and selective inverse agonist of the human G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2).[1][2][3][4] While extensive quantitative cross-reactivity data against a broad panel of related kinases is not applicable due to its primary target being a GPCR, this document summarizes the known selectivity of this compound and provides detailed experimental protocols for assessing its activity.
Data Presentation: this compound Selectivity Profile
This compound has been characterized as a highly selective ligand for the human GPR43 receptor. Notably, it does not exhibit activity at the murine ortholog of GPR43, a critical consideration for the design and interpretation of in vivo studies.[3] The table below summarizes the known selectivity of this compound.
| Target | Species | Activity | Reference |
| GPR43 (FFAR2) | Human | Potent and selective competitive inverse agonist | [1][3][4] |
| GPR43 (FFAR2) | Murine | No reported activity | [3] |
Further quantitative data on the cross-reactivity of this compound against a wider panel of human GPCRs is not extensively available in the public domain.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity and selectivity of GPR43 inverse agonists like this compound.
Intracellular cAMP Measurement Assay
This assay determines the effect of a compound on the Gαi/o-mediated inhibition of adenylyl cyclase. As an inverse agonist of GPR43, this compound is expected to increase intracellular cAMP levels by attenuating the constitutive activity of the receptor.[4]
Principle: GPR43 is coupled to the Gαi/o protein, which inhibits adenylyl cyclase, leading to decreased intracellular cAMP. An inverse agonist will block this basal activity, resulting in an increase in cAMP.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR43 in an appropriate medium.
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere.
-
Compound Incubation: Wash the cells and incubate with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Treatment: Add varying concentrations of this compound to the wells and incubate.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay assesses the ability of a compound to inhibit the Gαq-mediated increase in intracellular calcium induced by a GPR43 agonist.
Principle: Activation of GPR43 by an agonist (e.g., acetate) stimulates the Gαq pathway, leading to the release of intracellular calcium stores. A competitive inverse agonist like this compound will inhibit this agonist-induced calcium flux.[2]
Protocol:
-
Cell Culture: Use cells endogenously or recombinantly expressing human GPR43.
-
Cell Seeding: Seed the cells in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound.
-
Agonist Stimulation: Add a known GPR43 agonist (e.g., acetate or propionate) to the wells.
-
Signal Detection: Measure the fluorescence intensity immediately using a fluorescence plate reader to quantify the change in intracellular calcium concentration.
-
Data Analysis: Determine the inhibitory concentration (IC50) of this compound by plotting the inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration.
Mandatory Visualizations
Caption: GPR43 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining GPCR selectivity.
References
Validating the Inhibition of CD40L-Induced Signaling by BTI-A-404: A Comparative Guide
This guide provides a comprehensive comparison of BTI-A-404 (also known as KPL-404), a novel inhibitor of the CD40-CD40L signaling pathway, against other alternative inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data to validate the efficacy of this compound.
Introduction to CD40-CD40L Signaling and this compound
The interaction between CD40 on antigen-presenting cells (APCs), such as B cells, and CD40 Ligand (CD40L) on activated T cells is a critical co-stimulatory pathway essential for T cell-dependent B cell proliferation, immunoglobulin class switching, and the formation of memory B cells.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune diseases, making it a key therapeutic target.[3]
This compound (KPL-404) is a humanized, non-depleting monoclonal antibody that antagonizes the CD40 signaling pathway.[4] It is designed to block the interaction between CD40 and CD40L, thereby inhibiting downstream signaling events that lead to B cell activation and proliferation.[4] Preclinical and early clinical studies have demonstrated its potential as a therapeutic agent in autoimmune diseases.[3][5]
Comparative Performance of CD40-CD40L Inhibitors
The following tables summarize the quantitative data on the performance of this compound and a selection of alternative inhibitors of the CD40-CD40L pathway. These alternatives include other monoclonal antibodies and small-molecule inhibitors.
Monoclonal Antibody Inhibitors
| Inhibitor | Target | Mechanism of Action | Binding Affinity (KD) | In Vitro Potency (IC50) | Key Findings |
| This compound (KPL-404) | CD40 | Antagonistic, non-depleting humanized IgG4 mAb | 7.2 nM (human CD40), 2.9 nM (cyno CD40)[4] | 3.5 nM (NF-κB activation)[4] | Potently inhibits primary and secondary antibody responses in vivo without B cell depletion.[3][4] |
| Iscalimab (CFZ533) | CD40 | Fc-silenced, non-depleting human IgG1 mAb | Not specified | Not specified | Effective in treating Sjögren's disease in a Phase 2b study.[6] |
| G28.5 | CD40 | Partially antagonistic mAb | Not specified | Not specified | Can promote B cell proliferation and activation on its own under certain in vitro conditions.[5] |
| 2C10R4 | CD40 | Non-depleting antibody | Not specified | Not specified | Precursor to KPL-404.[4] |
Small-Molecule Inhibitors
| Inhibitor | Target | Mechanism of Action | Binding Affinity (KD) | In Vitro Potency (IC50) | Key Findings |
| DRI-C21041 | CD40L | Small-molecule inhibitor | Not specified | 87 nM (cell-free ELISA), 10.3 µM (NF-κB activation), 13.2 µM (human B cell activation)[6] | Shows in vivo activity in a T cell expansion assay.[6] |
| DRI-C21095 | CD40L | Small-molecule inhibitor | Not specified | 19 nM (cell-free ELISA), 6.0 µM (NF-κB activation)[6] | Demonstrates in vivo activity in alloantigen-induced T cell expansion.[6] |
| Compound 6 | CD40-CD40L Interaction | Small-molecule inhibitor | Not specified | < 0.5 µM (cell-free binding)[1] | Inhibits CD40L-induced B cell proliferation at concentrations >10 µM.[1] |
| Compound 10 | CD40-CD40L Interaction | Small-molecule inhibitor | Not specified | < 0.5 µM (cell-free binding)[1] | Inhibits CD40L-induced B cell proliferation at concentrations >10 µM.[1] |
| Compound 11 | CD40-CD40L Interaction | Small-molecule inhibitor | Not specified | < 0.5 µM (cell-free binding)[1] | Inhibits CD40L-induced B cell proliferation at concentrations >10 µM.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CD40L-induced signaling pathway and the experimental workflows used to validate its inhibition by this compound.
Caption: CD40L signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Caption: Workflow for the in vitro B Cell Activation Assay.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantifies the inhibition of CD40L-induced NF-κB activation.
Materials:
-
HEK293 cells stably expressing human CD40 and an NF-κB-luciferase reporter construct.[7][8]
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).[9]
-
This compound and other test inhibitors.
-
Recombinant human soluble CD40L.[8]
-
96-well white, opaque cell culture plates.[9]
-
Luciferase assay reagent.[9]
-
Luminometer.[9]
Protocol:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 30,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.[7][8]
-
Compound Addition: Prepare serial dilutions of this compound and other inhibitors. Pre-incubate the cells with the compounds for 1-2 hours.[7][9]
-
Stimulation: Add soluble CD40L to the wells to a final concentration known to induce a robust signal (e.g., 100 ng/mL).[4] Include unstimulated and vehicle controls.
-
Luminescence Measurement: Allow the plate to cool to room temperature. Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.[9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor relative to the stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.[9]
In Vitro B Cell Activation and Proliferation Assay
This assay assesses the ability of this compound to inhibit T cell-dependent B cell activation and proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
B cell isolation kit.
-
3T3 cells engineered to express human CD40L (feeder cells).[2]
-
B cell culture medium (e.g., RPMI-1640 with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin).[10]
-
Recombinant human IL-21.[2]
-
This compound and other test inhibitors.
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation analysis.
-
Fluorochrome-conjugated antibodies against B cell markers (e.g., CD19) and activation markers (e.g., CD69, CD86).
-
Flow cytometer.
Protocol:
-
B Cell Isolation: Isolate primary B cells from PBMCs using a B cell isolation kit.[10]
-
Cell Culture Setup: Seed the CD40L-expressing feeder cells in a 96-well plate.[2]
-
B Cell Staining (for proliferation): Label the isolated B cells with CFSE according to the manufacturer's protocol.
-
Co-culture: Add the CFSE-labeled B cells to the wells containing the feeder cells at a density of approximately 2,500 to 25,000 cells per well.[2] Add IL-21 to the culture medium.
-
Inhibitor Addition: Add serial dilutions of this compound or other inhibitors to the co-culture.
-
Incubation: Culture the cells for 6 to 9 days at 37°C in a 5% CO2 incubator.[2]
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorochrome-conjugated antibodies against CD19 and activation markers like CD69 and CD86.
-
Acquire the cells on a flow cytometer.
-
Analyze the data by gating on the CD19+ B cell population. Assess proliferation by the dilution of the CFSE signal and activation by the expression levels of CD69 and CD86.
-
-
Data Analysis: Determine the percentage of inhibition of B cell proliferation and activation marker expression at different inhibitor concentrations.
Conclusion
The available data demonstrates that this compound is a potent and specific inhibitor of the CD40-CD40L signaling pathway. Its antagonistic properties, demonstrated through the inhibition of NF-κB activation and T cell-dependent B cell responses, are comparable or superior to other investigational agents. The lack of B cell depletion provides a favorable safety profile. In comparison to small-molecule inhibitors, this compound exhibits significantly higher potency in cell-based assays. Further head-to-head clinical studies will be crucial to definitively establish the therapeutic advantages of this compound over other CD40-CD40L pathway inhibitors. The experimental protocols provided herein offer a robust framework for the continued evaluation and validation of this compound and other modulators of this critical immune checkpoint.
References
- 1. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Immunopharmacologic Assessment of KPL-404, a Novel, Humanized, Non-Depleting Antagonistic Anti-CD40 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
Comparative Pharmacokinetics of a Representative JAK/STAT Inhibitor in Preclinical Animal Models
Disclaimer: The investigational compound "BTI-A-404" is not uniquely identifiable in the public domain, with literature suggesting it could belong to different classes of therapeutic agents. This guide therefore provides a comparative overview of the pharmacokinetics of representative Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) inhibitors in various animal models, a class of compounds to which some evidence suggests a molecule with the designation this compound may belong. The data presented is a synthesis of publicly available preclinical findings for compounds such as TTI-101, LY5, baricitinib, and tofacitinib. Direct comparison between these compounds should be approached with caution due to variations in experimental conditions, formulations, and analytical methods.
This guide is intended for researchers, scientists, and drug development professionals to provide insights into the pharmacokinetic profiles of JAK/STAT inhibitors in preclinical settings.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of representative JAK/STAT inhibitors in different animal models. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules.
Table 1: Pharmacokinetic Parameters of TTI-101 (a STAT3 Inhibitor) in Rats following Oral Administration
| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) | Species | Reference |
| 10 | ~1 | - | - | - | Rat | [1][2] |
| 30 | ~1 | - | - | 6.2 | Rat | [1][2] |
| 100 | ~1 | - | - | 10 | Rat | [1][2] |
Data presented as approximate or mean values where specified in the source. Cmax and AUC values were not explicitly provided in the summarized text.
Table 2: Pharmacokinetic Parameters of LY5 (a STAT3 Inhibitor) in Mice and Dogs
| Species | Route | Dose (mg/kg) | Bioavailability (%) | Key Observations | Reference |
| Mouse | IV, IP, PO | 5 | IP: 69.5, PO: 78.6 | Excellent oral bioavailability observed. | [3][4] |
| Dog | IV, Oral | 1 | - | Plasma concentrations were determined following IV and oral gavage. | [3][4] |
| Dog | Oral | 25, 50 | - | Dose-dependent increase in plasma concentration. | [3][4] |
Specific Tmax, Cmax, AUC, and half-life values for LY5 were not available in a tabular format in the reviewed sources, but graphical representations of plasma concentration-time profiles were provided.
Table 3: Pharmacokinetic Parameters of Other Representative JAK Inhibitors
| Compound | Species | Route | Dose | Tmax (h) | Bioavailability (%) | Half-life (t½) (h) | Reference |
| Baricitinib | Rat | Oral | 2 mg/kg | 0.5 | - | - | [5] |
| Tofacitinib | Rat | IV | 10 mg/kg | - | - | - | [6][7] |
| Tofacitinib | Rat | Oral | 20 mg/kg | - | - | - | [6][7] |
| Oclacitinib | Dog | Oral | 0.4-0.6 mg/kg | <1 | 89 | 4-5.9 | [8][9][10] |
| Ilunocitinib | Dog | IV | - | - | - | 4.4 | [11][12] |
| Ilunocitinib | Dog | Oral | 0.4-4.0 mg/kg | 1-4 | 61 (fasted), 80 (fed) | - | [11][12] |
This table presents a selection of available pharmacokinetic data for other well-characterized JAK inhibitors to provide a broader context.
Experimental Protocols
The following sections detail representative methodologies for key experiments in preclinical pharmacokinetic studies of small molecule inhibitors.
1. Animal Models and Husbandry
-
Species: Male and female Sprague-Dawley rats (8-10 weeks old), BALB/c mice (6-8 weeks old), and Beagle dogs (1-2 years old) are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). Standard laboratory chow and water are provided ad libitum, except for fasting periods as required by the study protocol.
-
Acclimatization: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment.
2. Drug Formulation and Administration
-
Formulation: The test compound is typically formulated as a solution or suspension in a vehicle suitable for the intended route of administration. Common vehicles include a mixture of Labrasol and PEG-400 for oral formulations or saline/DMSO for intravenous injections.
-
Routes of Administration:
-
Oral (PO): Administered via oral gavage.
-
Intravenous (IV): Administered as a bolus injection or infusion, typically into the tail vein (rodents) or cephalic vein (dogs).
-
Intraperitoneal (IP): Injected into the peritoneal cavity.
-
3. Pharmacokinetic Study Design
-
Single Dose Studies: Animals are administered a single dose of the compound. Blood samples are collected at predetermined time points to characterize the absorption and elimination phases.
-
Dose Proportionality Studies: Multiple groups of animals receive different single doses of the compound to assess if the exposure (AUC and Cmax) increases proportionally with the dose.
-
Bioavailability Studies: The compound is administered both intravenously and orally to different groups of animals (or in a crossover design) to determine the fraction of the orally administered dose that reaches systemic circulation.
4. Blood Sampling
-
Rodents: Serial blood samples (e.g., 100-200 µL) are collected from the tail vein, saphenous vein, or via jugular vein cannulation at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Dogs: Blood samples (e.g., 1-2 mL) are collected from the cephalic or jugular vein at similar time points.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
5. Bioanalytical Method
-
Method: The concentration of the drug in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Quantification: The analyte is separated on a suitable chromatography column and detected by a mass spectrometer. A calibration curve is generated using standards of known concentrations to quantify the drug in the study samples.
6. Pharmacokinetic Data Analysis
-
Pharmacokinetic parameters such as Tmax, Cmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
Mandatory Visualization
Signaling Pathway: The JAK/STAT Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.
Caption: The JAK/STAT signaling pathway and points of inhibition.
Experimental Workflow: Comparative Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a comparative pharmacokinetic study of an investigational drug in different animal models.
Caption: Experimental workflow for a comparative pharmacokinetic study.
References
- 1. Pharmacokinetics and pharmacodynamics of TTI-101, a STAT3 inhibitor that blocks muscle proteolysis in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of TTI-101, a STAT3 inhibitor that blocks muscle proteolysis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Pharmacokinetic analysis of LY5 in mice and normal dogs. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ar.zoetis.com [ar.zoetis.com]
- 9. researchgate.net [researchgate.net]
- 10. The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Ilunocitinib, a New Janus Kinase Inhibitor, in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets.elanco.com [assets.elanco.com]
Navigating the Ambiguity of BTI-A-404: A Guide to On-Target Activity Confirmation
The designation "BTI-A-404" is associated with multiple distinct therapeutic agents in scientific literature, leading to potential ambiguity. To provide an accurate and relevant comparison guide for rescue experiments confirming on-target activity, it is crucial to first identify the specific molecule of interest. This guide presents potential interpretations of "this compound" and outlines experimental approaches for each, empowering researchers, scientists, and drug development professionals to design robust on-target validation studies.
Potential Candidates for this compound:
Initial research reveals that "this compound" may refer to one of the following compounds, each with a unique mechanism of action:
-
KPL-404: A humanized, non-depleting monoclonal antibody that antagonizes the CD40 signaling pathway. It is being investigated for its therapeutic potential in autoimmune diseases.[1]
-
A GPR43 Inverse Agonist: A potent and selective competitive inverse agonist of the human G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2).[2][3] This molecule is a valuable tool for investigating the physiological roles of GPR43.[2]
-
A JAK2 Inhibitor: A compound referenced in the context of inhibiting the JAK2/STAT3 signaling pathway.
To proceed with a detailed comparison guide, including relevant experimental data and protocols, please clarify which of these (or another) specific molecule you are investigating.
Below are generalized experimental frameworks for confirming the on-target activity of each potential "this compound" candidate through rescue experiments.
I. On-Target Activity of this compound (as KPL-404, an Anti-CD40 Monoclonal Antibody)
KPL-404 functions as a pure antagonist of the CD40 receptor, blocking its interaction with CD40L on activated T cells.[1] This inhibition prevents downstream signaling that leads to B cell activation, proliferation, and antibody production.[1]
Rescue Experiment Strategy:
A key strategy to confirm on-target activity involves demonstrating that the inhibitory effects of KPL-404 can be overcome by bypassing the blocked CD40 signal or by introducing a modified, drug-insensitive target.
Experimental Workflow:
Caption: Workflow for a rescue experiment to confirm the on-target activity of KPL-404.
Data Presentation:
| Treatment Group | KPL-404 (µg/mL) | Stimulant | Rescue Agent | % CD86+ of CD19+ B cells (Illustrative) |
| Unstimulated Control | 0 | None | None | 5% |
| Stimulated Control | 0 | CD3/CD28 | None | 45% |
| KPL-404 Treatment | 10 | CD3/CD28 | None | 15% |
| Rescue Condition | 10 | CD3/CD28 | BAFF | 40% |
Experimental Protocol:
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate the PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.[1]
-
Pre-incubation: Pre-incubate the cells with varying concentrations of KPL-404 (e.g., 0.1, 1, 10 µg/mL) for 1-2 hours.[1]
-
Stimulation and Rescue:
-
Control Wells: Stimulate cells with a CD3/CD28 cross-linking reagent.
-
Rescue Wells: Co-stimulate cells with the CD3/CD28 reagent and a B-cell activating factor (BAFF) that acts downstream of the CD40-CD40L interaction.
-
-
Incubation: Culture the cells for 24-72 hours at 37°C in a CO2 incubator.[1]
-
Flow Cytometry Analysis: Harvest the cells and stain for B cell and activation markers (e.g., CD19, CD69, CD86). Analyze the expression of activation markers on the B cell population (CD19+) using a flow cytometer.[1]
II. On-Target Activity of this compound (as a GPR43 Inverse Agonist)
This molecule acts as a competitive inverse agonist of GPR43, a receptor activated by short-chain fatty acids.[2] It is expected to increase cAMP levels and inhibit acetate-induced Ca2+ influx.[2]
Rescue Experiment Strategy:
To confirm on-target activity, a rescue experiment could involve introducing a mutated, drug-resistant form of the GPR43 receptor.
Signaling Pathway:
Caption: Inhibition of GPR43-mediated calcium mobilization by this compound.
Data Presentation:
| Cell Line | This compound (nM) | Acetate Stimulation | % Inhibition of Ca2+ Influx (Illustrative) |
| HEK293 (Wild-Type GPR43) | 100 | Yes | 85% |
| HEK293 (Mutant GPR43) | 100 | Yes | 10% |
| HEK293 (Wild-Type GPR43) | 0 | Yes | 0% |
Experimental Protocol:
-
Cell Line Generation: Generate a stable cell line (e.g., HEK293) expressing a mutant version of GPR43 that has reduced binding affinity for this compound but retains signaling capabilities.
-
Cell Preparation: Seed both wild-type and mutant GPR43-expressing cells into black, clear-bottom 96-well plates.[2]
-
Calcium Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Pre-treatment: Incubate the cells with varying concentrations of this compound for 15-30 minutes.[2]
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Record baseline fluorescence before adding a GPR43 agonist like acetate. Measure fluorescence kinetically to capture the increase in intracellular calcium.[2]
-
Data Analysis: Calculate the peak fluorescence response and normalize to the agonist-only control to determine the inhibitory concentration (IC50) of this compound in both cell lines.[2]
III. On-Target Activity of this compound (as a JAK2 Inhibitor)
If this compound is a JAK2 inhibitor, it would block the phosphorylation of STAT3 in response to cytokine stimulation.
Rescue Experiment Strategy:
A rescue experiment can be performed by introducing a drug-resistant JAK2 mutant.[4]
Experimental Workflow:
References
A Head-to-Head Comparison of BTI-A-404 with First-Generation GPR43 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel G protein-coupled receptor 43 (GPR43) modulator, BTI-A-404, with first-generation GPR43 modulators. The content herein is supported by available experimental data to assist researchers in evaluating its potential for therapeutic development and as a tool for studying GPR43 pharmacology.
GPR43, also known as Free Fatty Acid Receptor 2 (FFAR2), is a G protein-coupled receptor activated by short-chain fatty acids (SCFAs) like acetate and propionate, which are metabolites produced by the gut microbiota.[1] It is implicated in various physiological processes, including metabolic regulation and inflammatory responses, making it a promising therapeutic target for conditions such as obesity, type 2 diabetes, and inflammatory diseases.[1][2] this compound is a novel, potent, and selective competitive inverse agonist of human GPR43, belonging to the pyrimidinecarboxamide class of compounds.[3][4] In contrast, first-generation synthetic modulators are primarily composed of phenylacetamide derivatives, which act as allosteric agonists.[5][6]
Comparative Analysis: this compound vs. First-Generation Modulators
The following tables summarize the key characteristics and available quantitative data for this compound and representative first-generation GPR43 modulators.
Table 1: General Properties of this compound vs. First-Generation GPR43 Modulators
| Feature | This compound | First-Generation Modulators (e.g., Phenylacetamides like 4-CMTB) |
| Mechanism of Action | Competitive Inverse Agonist[3] | Allosteric Agonists / Positive Allosteric Modulators (PAMs)[5][6] |
| GPR43 Selectivity | Selective for human GPR43; not active at the murine ortholog[7] | Selective for GPR43 over other SCFA receptors like GPR41[5] |
| Effect on Gαi/o Pathway | Increases intracellular cAMP levels by inhibiting basal activity[3][7] | Enhances agonist-induced decrease in cAMP levels[8] |
| Effect on Gαq/11 Pathway | Attenuates agonist-induced intracellular calcium increase[3][7] | Potentiates agonist-induced intracellular calcium mobilization[9] |
| Reported Biological Effects | Augments glucagon-like peptide-1 (GLP-1) secretion in NCI-H716 cells[7] | Can elicit direct agonistic effects and enhance the potency of endogenous ligands[6] |
Table 2: In Vitro Potency of First-Generation GPR43 Agonists
It is important to note that specific IC50 or EC50 values for this compound's inverse agonist activity on GPR43 are not publicly available in the reviewed literature.[4][7] The following data for first-generation and other GPR43 agonists are provided for comparative context.
| Compound | Assay | EC50 (µM) | Cell Line |
| Acetate | cAMP | 300.7 | HEK293-hGPR43 |
| Calcium Mobilization | 57.72 | HEK293-hGPR43 | |
| PAAT (Phenylacetamide derivative) | cAMP | 0.089 | HEK293-hGPR43 |
| Calcium Mobilization | 7.673 | HEK293-hGPR43 | |
| 4-CMTB (Phenylacetamide derivative) | Calcium Mobilization | ~0.04 (pEC50 = 6.38) | Not specified |
| Compound 110 (Allosteric Agonist) | cAMP | 18.65 | HEK293-hGPR43 |
| Calcium Mobilization | 2.410 | HEK293-hGPR43 | |
| Compound 187 (Allosteric Agonist) | cAMP | 0.016 | HEK293-hGPR43 |
| Calcium Mobilization | 0.019 | HEK293-hGPR43 |
Data for Acetate, PAAT, Compound 110, and Compound 187 are from a study on novel GPR43 agonists.[8] The pEC50 for 4-CMTB was converted to an approximate EC50 value.[1]
GPR43 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR43 signaling pathway and a typical experimental workflow for assessing modulator activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular Loop 2 of the Free Fatty Acid Receptor 2 Mediates Allosterism of a Phenylacetamide Ago-Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric targeting of the FFA2 receptor (GPR43) restores responsiveness of desensitized human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BTI-A-404: A Non-Depleting Anti-CD40 Monoclonal Antibody for B Cell Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BTI-A-404 (also known as KPL-404), a non-depleting anti-CD40 monoclonal antibody, with the B cell-depleting antibody Rituximab. The focus is on validating the non-depleting property of this compound on peripheral B cells, supported by preclinical experimental data.
Introduction
Targeting B cells is a key therapeutic strategy for a range of autoimmune diseases and B-cell malignancies. While B cell depletion therapies, such as those targeting the CD20 antigen, have proven effective, they can lead to prolonged B cell aplasia and associated complications. A newer approach involves modulating B cell function without causing their depletion. This compound (KPL-404) is a humanized IgG4 monoclonal antibody designed to inhibit the CD40/CD40L pathway, a critical signaling axis for B cell activation, proliferation, and differentiation.[1][2] This guide compares the in vivo effects of this compound on peripheral B cell counts with Rituximab, a chimeric anti-CD20 monoclonal antibody that induces B cell lysis.[3][4]
Mechanism of Action
This compound (KPL-404): A Non-Depleting Antagonist of CD40
This compound is a purely antagonistic antibody that binds to the CD40 receptor on B cells and other antigen-presenting cells.[1][2] This binding competitively inhibits the interaction between CD40 and its ligand, CD40L (CD154), which is primarily expressed on activated T cells. The CD40-CD40L interaction is crucial for T cell-dependent B cell activation, leading to B cell proliferation, immunoglobulin class switching, and the formation of germinal centers. By blocking this pathway, this compound effectively dampens aberrant B cell responses without inducing cell death.[5][6][7][8] The IgG4 isotype of this compound has reduced effector function, minimizing the risk of antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).
Rituximab: A B Cell-Depleting Anti-CD20 Antibody
Rituximab targets the CD20 antigen, a transmembrane protein expressed on the surface of pre-B and mature B lymphocytes. Upon binding to CD20, Rituximab eliminates B cells through three primary mechanisms:
-
Complement-Dependent Cytotoxicity (CDC): The Fc portion of Rituximab activates the classical complement pathway, leading to the formation of the membrane attack complex (MAC) and subsequent cell lysis.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Immune effector cells, such as natural killer (NK) cells, bind to the Fc region of Rituximab and release cytotoxic granules, inducing apoptosis of the B cell.
-
Direct Induction of Apoptosis: Cross-linking of CD20 by Rituximab can directly trigger programmed cell death.
This multi-faceted mechanism results in a rapid and profound depletion of circulating and tissue-resident B cells.
Comparative Analysis of Peripheral B Cell Depletion
Preclinical studies in cynomolgus monkeys provide a clear distinction between the effects of this compound and Rituximab on peripheral B cell counts.
| Treatment Group | Dosage | Time Point | Peripheral B Cell Count (Change from Baseline) | Reference |
| This compound (KPL-404) | 5 mg/kg and 10 mg/kg IV (single dose) | Up to 8 weeks | No observable depletion | [1][2] |
| Rituximab | 10 mg/kg IV (two doses, 7 days apart) | At all time points post-dosing | >94% depletion | [9][10] |
| Rituximab | 0.05 mg/kg (low dose) | Not specified | >70% depletion of CD20high B cells, no depletion of CD20low B cells | [3] |
These data demonstrate that while Rituximab leads to a significant reduction in peripheral B cells, this compound does not cause B cell depletion at pharmacologically active doses.
Experimental Protocols
Assessment of Peripheral B Cell Depletion in Cynomolgus Monkeys by Flow Cytometry
This protocol outlines a standard method for quantifying peripheral B cells in preclinical studies involving therapeutic antibodies.
1. Sample Collection and Preparation:
-
Collect whole blood from cynomolgus monkeys into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Perform red blood cell lysis using a commercial lysing solution according to the manufacturer's instructions.
-
Wash the remaining leukocytes with a suitable buffer (e.g., PBS with 2% FBS).
-
Resuspend the cell pellet in the staining buffer.
2. Antibody Staining:
-
Incubate the cells with a cocktail of fluorescently labeled monoclonal antibodies targeting specific B cell markers. A typical panel for cynomolgus monkeys includes:
-
Pan-B Cell Marker: Anti-CD20 or Anti-CD19. Note: When evaluating an anti-CD20 therapy like Rituximab, an alternative B cell marker such as CD19 should be used for quantification to avoid epitope masking.[11]
-
T Cell Exclusion Marker: Anti-CD3 to distinguish B cells from T cells.
-
Viability Dye: To exclude dead cells from the analysis.
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
3. Flow Cytometry Analysis:
-
Acquire the stained samples on a calibrated flow cytometer.
-
Collect a sufficient number of events to ensure statistically significant analysis of B cell populations.
-
Analyze the data using appropriate software.
4. Gating Strategy:
-
Gate on singlet cells to exclude doublets.
-
Gate on live cells using the viability dye.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Within the lymphocyte gate, identify B cells as CD3- and CD20+ (or CD19+).
-
Quantify the percentage of B cells within the total lymphocyte population. Absolute counts can be determined using counting beads or a dual-platform method with a hematology analyzer.[12]
Visualizations
Caption: Mechanism of this compound (KPL-404) action.
Caption: Experimental workflow for B cell quantification.
Conclusion
The available preclinical data strongly support the non-depleting property of this compound (KPL-404) on peripheral B cells. In stark contrast to the B-cell depleting antibody Rituximab, this compound modulates B cell function by blocking the CD40/CD40L signaling pathway without causing a reduction in the B cell population. This differentiated mechanism of action suggests that this compound could offer a safer therapeutic alternative for the treatment of autoimmune diseases, potentially avoiding the risks associated with long-term B cell depletion. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this non-depleting approach to B cell-mediated diseases.
References
- 1. Preclinical Immunopharmacologic Assessment of KPL-404, a Novel, Humanized, Non-Depleting Antagonistic Anti-CD40 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential in vivo effects of rituximab on two B-cell subsets in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of anti-CD20 monoclonal antibody, Rituxan, on cynomolgus monkey and human B cells in a whole blood matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Subcutaneous versus intravenous administration of rituximab: pharmacokinetics, CD20 target coverage and B-cell depletion in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validating B-Cell Depletion Assays via Flow Cytometry | Mabion [mabion.eu]
- 12. altasciences.com [altasciences.com]
Comparative Guide to Dose-Response Analysis for IC50 Determination of BTI-A-404
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the half-maximal inhibitory concentration (IC50) of BTI-A-404. It includes detailed experimental protocols, comparative data, and visual representations of signaling pathways and experimental workflows to aid in the accurate assessment of the compound's potency.
Disclaimer: Publicly available information on a compound specifically designated "this compound" is limited and can be ambiguous. The identifier has been associated with different molecules, including the anti-CD40 monoclonal antibody KPL-404 and a competitive inverse agonist of GPR43.[1][2] Therefore, the following protocols and pathways are presented as illustrative examples. Researchers should consult any specific documentation provided with their compound for definitive procedures.
Comparative IC50 Data
The potency of a compound is a critical parameter in drug development. The following table presents a hypothetical comparison of this compound's IC50 value against other compounds that may target similar pathways. This data is for illustrative purposes and will vary based on the specific assay conditions and cell lines used.
| Compound | Target | Cell Line | IC50 (nM) | Assay Type |
| This compound (Hypothetical) | CD40 | Ramos (Human B-cell Lymphoma) | 15 | Cell Viability (MTT) |
| KPL-404 | CD40 | Primary Human B-cells | 1-10 µg/ml* | B-cell Activation |
| Compound X | GPR43 | HEK293-GPR43 | 250 | Calcium Mobilization |
| Compound Y | JAK2 | HEL 92.1.7 | 100 | Western Blot (p-STAT3) |
*Note: Concentration for KPL-404 is often reported in µg/ml. For comparison, a molecular weight would be needed to convert to nM.[1]
Experimental Protocols
Accurate and reproducible IC50 determination is dependent on a well-defined experimental protocol. Below is a detailed methodology for a cell viability assay, a common method for assessing the inhibitory effects of a compound.
Protocol: Cell Viability (MTT) Assay for IC50 Determination
This protocol is designed to assess the effect of this compound on the viability of a chosen cell line.[3]
1. Cell Seeding:
-
Culture cells in the logarithmic growth phase.[3]
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight in a CO2 incubator at 37°C.[3]
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO).[4]
-
Perform a serial dilution of this compound to create a range of concentrations (e.g., a 3-fold dilution series from 1 nM to 20 µM).[3]
-
Include a vehicle-only control group.[3]
-
Add the diluted compound to the appropriate wells.
3. Incubation:
-
Incubate the plate for a predetermined time period (e.g., 72 hours) at 37°C in a CO2 incubator.[3]
4. MTT Addition and Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[3]
-
Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
5. Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[3]
-
Convert absorbance values to percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log-transformed concentrations of this compound.[5]
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[5][6]
Visualizing the Process and Pathway
To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for IC50 determination using a cell-based assay.
Caption: Hypothetical mechanism of this compound as an antagonist of the CD40 signaling pathway.[4][7]
References
Confirming the Immunologically Silent Fc Region of KPL-404: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KPL-404 (BTI-A-404), a humanized anti-CD40 monoclonal antibody, with alternative therapeutic antibodies. It focuses on the experimental data supporting the immunologically silent nature of KPL-404's Fc region, a critical feature for therapeutic antibodies intended for non-depleting mechanisms of action.
Introduction
KPL-404 is a humanized IgG4 monoclonal antibody designed to block the interaction between CD40 and its ligand, CD40L (CD154). This interaction is a crucial co-stimulatory pathway in the activation of various immune cells, including B cells and T cells. By inhibiting this pathway, KPL-404 aims to modulate the immune response in the context of autoimmune diseases and prevent rejection in organ transplantation.[1] A key design feature of KPL-404 is its engineered "immunologically silent" Fc region, intended to minimize effector functions such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC), thereby reducing the risk of off-target cell depletion and potential inflammatory side effects.[2][3]
This guide compares KPL-404 with two other anti-CD40/CD40L pathway modulators:
-
Ruplizumab (BG9588): A humanized anti-CD40L IgG1 monoclonal antibody. As an IgG1 isotype, it is expected to possess Fc effector functions.[4]
-
Dapirolizumab Pegol (CDP7657): A PEGylated Fab' fragment of an anti-CD40L antibody, which lacks an Fc region entirely and is therefore devoid of Fc-mediated effector functions.[5]
Comparative Analysis of Fc Effector Functions
The following tables summarize the available data on the Fc-mediated functions of KPL-404 and its comparators.
Table 1: Antibody Characteristics
| Feature | KPL-404 | Ruplizumab | Dapirolizumab Pegol |
| Target | CD40 | CD40L | CD40L |
| Isotype | Humanized IgG4 (S228P) | Humanized IgG1κ | Fab' fragment (Fc-free) |
| Fc Region Engineering | S228P mutation to prevent Fab arm exchange and engineered for minimal effector function.[2] | Wild-type IgG1 Fc region. | No Fc region.[5] |
| Binding Affinity (to target) | KD: 7.2 nM (to human CD40)[6] | EC50: 1.85 ng/mL (to human CD40L) | Not publicly available |
Table 2: In Vitro Assessment of Fc Effector Functions
| Assay | KPL-404 | Ruplizumab | Dapirolizumab Pegol |
| Fcγ Receptor (FcγR) Binding | Engineered for minimal binding.[2] | Expected to bind to FcγRs (as an IgG1). | No binding (lacks Fc region). |
| C1q Binding | Engineered for minimal binding.[2] | Expected to bind C1q (as an IgG1). | No binding (lacks Fc region). |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | No target cell lysis observed at any concentration tested.[7] | Known to mediate effector functions.[4] Thromboembolic events in clinical trials were linked to FcγRIIa interaction on platelets.[8] Specific % lysis data not publicly available. | No ADCC activity (lacks Fc region). |
| Complement-Dependent Cytotoxicity (CDC) | No target cell lysis observed at any concentration tested.[7] | Expected to mediate CDC. Specific % lysis data not publicly available. | No CDC activity (lacks Fc region). |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fcγ Receptor Binding Assay (ELISA-based)
This assay is designed to quantify the binding affinity of an antibody's Fc region to various Fcγ receptors.
-
Plate Coating: Recombinant human Fcγ receptors (e.g., FcγRI, FcγRIIa, FcγRIIIa) are coated onto high-binding 96-well ELISA plates and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Antibody Incubation: Serially diluted test antibodies (KPL-404 and comparators) are added to the wells and incubated for 1-2 hours at room temperature.
-
Detection: After washing, a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody is added and incubated.
-
Signal Development: A TMB substrate is added, and the reaction is stopped with a stop solution.
-
Data Analysis: The optical density is measured at 450 nm. The binding affinity (KD) can be calculated from the resulting dose-response curves.
Complement-Dependent Cytotoxicity (CDC) Assay
This assay measures the ability of an antibody to induce lysis of target cells in the presence of complement.
-
Target Cell Preparation: Target cells expressing the antigen of interest (e.g., CD40-expressing cell line for KPL-404) are harvested and plated in a 96-well plate.
-
Antibody Addition: Serially diluted test antibodies are added to the cells.
-
Complement Addition: A source of complement, typically normal human serum, is added to the wells.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 2-4 hours).
-
Cell Lysis Measurement: Cell lysis is quantified using a cell viability assay, such as measuring the release of lactate dehydrogenase (LDH) from damaged cells or using a fluorescent live/dead cell stain.
-
Data Analysis: The percentage of specific lysis is calculated for each antibody concentration and plotted to determine the EC50.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay evaluates an antibody's ability to recruit and activate effector cells to kill target cells.
-
Target Cell Preparation: Target cells expressing the relevant antigen are labeled with a fluorescent dye (e.g., Calcein AM) and plated in a 96-well plate.
-
Effector Cell Preparation: Effector cells, such as Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs), are isolated and added to the wells containing the target cells at a specific effector-to-target (E:T) ratio.
-
Antibody Addition: Serially diluted test antibodies are added to the co-culture.
-
Incubation: The plate is incubated at 37°C for 4-6 hours to allow for cell killing.
-
Cytotoxicity Measurement: The amount of target cell lysis is determined by measuring the release of the fluorescent dye into the supernatant or by flow cytometry to quantify the percentage of dead target cells.
-
Data Analysis: The percentage of specific ADCC is calculated for each antibody concentration, and an EC50 value is determined.
Visualizations
CD40 Signaling Pathway and Point of Intervention
Caption: KPL-404, Ruplizumab, and Dapirolizumab Pegol all inhibit the CD40/CD40L signaling pathway.
Experimental Workflow for Assessing Fc Effector Function
Caption: A series of in vitro assays are used to confirm the absence of Fc effector functions.
Logical Relationship of an Immunologically Silent Antibody
References
- 1. ADCC assay I NK cells I Immuno-Oncology CRO services [explicyte.com]
- 2. Preclinical Immunopharmacologic Assessment of KPL-404, a Novel, Humanized, Non-Depleting Antagonistic Anti-CD40 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody dependent cell-mediated cytotoxicity selection pressure induces diverse mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ushelf.com [ushelf.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Anti-CD40 antibody KPL-404 inhibits T cell-mediated activation of B cells from healthy donors and autoimmune patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ruplizumab Overview - Creative Biolabs [creativebiolabs.net]
Safety Operating Guide
Safe Disposal of BTI-A-404: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of the potent GPR43/FFAR2 inverse agonist, BTI-A-404, is paramount for ensuring personnel safety and environmental protection. This guide offers a step-by-step procedural overview for researchers, scientists, and drug development professionals, reinforcing our commitment to being a trusted partner in laboratory safety and chemical management.
Compound Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data for this compound.[1]
| Property | Value |
| CAS Number | 537679-57-5 |
| Empirical Formula | C₂₂H₂₆N₄O₂ |
| Molecular Weight | 378.47 g/mol |
| Physical Form | Powder |
| Color | White to beige |
| Solubility | DMSO: 5 mg/mL (clear, warmed) |
| Storage Temperature | 2-8°C |
| Storage Class Code | 11 - Combustible Solids |
| Water Hazard Class | WGK 3 (highly hazardous to water) |
Essential Personal Protective Equipment (PPE)
Due to its high potency, a comprehensive PPE strategy is mandatory when handling this compound.[1] The following equipment must be worn at all times in designated handling areas:
-
Respiratory Protection: A NIOSH-approved respirator with a particulate filter (N95 or higher) is required for all operations involving this compound powder.[1]
-
Eye and Face Protection: Chemical safety goggles or a face shield are necessary to protect against splashes and airborne particles.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Gloves should be inspected for integrity before each use and disposed of as hazardous waste after handling the compound.[1]
Step-by-Step Disposal Procedures
The disposal of this compound and any associated contaminated materials must be managed as hazardous waste. Adherence to these procedures is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable lab coats, must be collected in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of this compound solutions down the drain. [1]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of in accordance with institutional guidelines.[1]
2. Decontamination:
-
Following handling, all surfaces and equipment must be decontaminated with an appropriate cleaning agent.[1]
3. Final Disposal:
-
All hazardous waste must be disposed of through a licensed hazardous waste disposal service.[1] It is imperative to follow all local, state, and federal regulations for the disposal of chemical waste.[1]
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the essential workflow for safely handling this compound in a laboratory setting.
Caption: Safe Handling and Disposal Workflow for this compound.
References
Essential Safety and Operational Protocols for Handling BTI-A-404
Disclaimer: The compound "BTI-A-404" is not found in publicly available databases. The following guidance is based on best practices for handling new, uncharacterized, and potentially potent pharmaceutical compounds in a research and development setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for a formal risk assessment before commencing any work.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the novel compound this compound. The protocols outlined below are designed to ensure personnel safety and operational integrity.
Hazard Communication and Risk Assessment
Assume that this compound is a potent and hazardous substance until proven otherwise.[1][2] A thorough risk assessment should be conducted to identify potential hazards associated with its handling, storage, and disposal.[3] All personnel must be trained on the specific risks and the procedures outlined in this document.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure.[2][4] The required level of PPE will depend on the specific procedure and the physical form of this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Handling Solids (e.g., weighing, aliquoting) | - Disposable, low-linting coverall (e.g., Tyvek®)[5] - Double-gloving with nitrile gloves - Safety goggles with side shields[6] - N95 respirator or higher (e.g., PAPR for highly potent compounds)[6][7] - Disposable shoe covers[6] |
| Handling Liquids (e.g., preparing solutions) | - Chemical-resistant lab coat or gown - Double-gloving with nitrile gloves - Chemical splash goggles or face shield[6] - Work within a certified chemical fume hood |
| In Vitro / In Vivo Studies | - Lab coat or disposable gown - Nitrile gloves - Safety glasses - Work within a biological safety cabinet (BSC) for cell-based assays |
Engineering Controls and Work Practices
-
Ventilation: All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood or a containment device like a glove bag.[4][7]
-
Access Control: Clearly demarcate areas where this compound is being handled and restrict access to authorized personnel only.
-
Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
Experimental Workflow
The following diagram outlines a typical experimental workflow for a new chemical entity like this compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. students.umw.edu [students.umw.edu]
- 3. Handling Hazardous Chemicals In a Lab - ANAB Blog [blog.ansi.org]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. aiha.org [aiha.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
